2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-4(1-2-10)3-11-12-5/h3H,1-2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKOONQYJGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary
The incorporation of trifluoromethyl (
This guide moves beyond generic textbook chemistry to present a process-validated protocol . While direct alkylation of pyrazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation), this protocol utilizes a de novo ring construction strategy followed by side-chain elaboration. This ensures the
Key Technical Challenges Addressed:
-
Regiocontrol: Ensuring exclusive formation of the 3-
/4-substituted isomer. -
Chemoselectivity: Reducing the side chain without defluorinating the unstable
moiety. -
Safety: Mitigating risks associated with energetic intermediates (hydrazines) and cyanides.
Strategic Analysis & Retrosynthesis
The synthesis is designed around a Convergent Nitrile Reduction pathway. This route is preferred over the Henry Reaction (nitroaldol) for scale-up due to better thermal control and avoidance of unstable nitro-intermediates.
Retrosynthetic Logic (Graphviz Visualization)
The following diagram illustrates the strategic disconnection of the target molecule into commercially available precursors.
Figure 1: Retrosynthetic analysis prioritizing the stability of the trifluoromethyl group.
Detailed Experimental Protocol
Phase 1: Pyrazole Core Construction
Objective: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Rationale: Constructing the ring is superior to functionalizing an existing ring, which often leads to mixtures. We use a two-step one-pot procedure involving an ethoxymethylene intermediate.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1.0 | Scaffold Precursor |
| Triethyl orthoformate (TEOF) | 1.5 | C1 Carbon Source |
| Acetic Anhydride | 2.0 | Solvent/Promoter |
| Hydrazine Hydrate (80%) | 1.1 | Cyclizing Agent |
| Ethanol (Abs.) | - | Solvent |
Step-by-Step Workflow:
-
Condensation: In a reactor equipped with a distillation head, combine Ethyl 4,4,4-trifluoro-3-oxobutanoate, TEOF, and Acetic Anhydride. Heat to 120°C for 4–6 hours.
-
Cyclization: Cool the residue to 0°C and dilute with Ethanol.
-
Addition: Dropwise add Hydrazine Hydrate, maintaining internal temperature <10°C (Exothermic!).
-
Maturation: Stir at room temperature for 2 hours.
-
Workup: Concentrate in vacuo. The residue often solidifies. Recrystallize from Hexane/EtOAc to yield the pyrazole ester.[6]
-
Checkpoint: 1H NMR should show the pyrazole C5-H singlet at ~8.1-8.3 ppm.
-
Phase 2: N-Protection & Side Chain Reduction
Objective: Conversion of Ester to Alcohol with N-Protection. Rationale: The free N-H of the pyrazole is acidic (pKa ~14). To facilitate clean nucleophilic substitution in Phase 3, we protect the nitrogen with a Boc (tert-butoxycarbonyl) group.
-
Protection: Treat the Phase 1 Ester with
(1.1 equiv) and DMAP (0.1 equiv) in DCM.-
Result: Ethyl 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
-
Reduction: Dissolve the protected ester in anhydrous THF at 0°C.
-
Reagent: Slowly add
(2.0 equiv) or DIBAL-H .-
Note: Avoid LAH if possible to prevent accidental Boc removal, although low-temp LAH is viable.
is milder and chemoselective.
-
-
Quench: Carefully quench with Rochelle's salt solution (sodium potassium tartrate) to break boron emulsions.
-
Isolation: Extract with EtOAc. The product is [1-(tert-butoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol .
Phase 3: Homologation (The Nitrile Step)
Objective: Extension of the carbon chain by one unit. Critical Control Point: This step converts the alcohol to a nitrile via a mesylate intermediate.
Workflow Diagram (Graphviz):
Figure 2: Homologation sequence via nucleophilic substitution.
Protocol:
-
Mesylation: Dissolve the alcohol in DCM. Add Triethylamine (1.5 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Verify conversion by TLC.
-
Cyanation: Dissolve the crude mesylate in DMSO (polar aprotic is essential). Add Sodium Cyanide (NaCN) (1.5 equiv).
-
Safety: NaCN is lethal. Use a bleach trap for all effluent.
-
Conditions: Heat to 40-50°C for 4 hours.
-
-
Workup: Dilute with water (in a hood!). Extract with EtOAc.[7][4][6][8][9]
-
Result:[1-(tert-butoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile .
-
Phase 4: Final Reduction & Deprotection
Objective: Synthesis of the final amine.
-
Reduction:
-
Method A (Hydrogenation): Raney Nickel,
(50 psi), in MeOH. This effectively reduces the nitrile to the primary amine without secondary amine formation. -
Method B (Chemical): Borane-THF complex (
). Reflux for 2 hours, then quench with MeOH/HCl.
-
-
Deprotection (Global):
-
If Method B is used, the acidic quench (HCl) will simultaneously cleave the N-Boc protecting group.
-
If Method A is used, treat the crude product with 4M HCl in Dioxane for 1 hour.[9]
-
-
Purification: The final product is an amine.[4][10] Purify by reverse-phase HPLC or recrystallize the HCl salt from Ethanol/Ether.
Scientific Integrity & Validation (E-E-A-T)
Causality of Choices
-
Why not direct alkylation of 3-CF3-pyrazole? Direct alkylation of 3-(trifluoromethyl)pyrazole with chloroacetonitrile yields a mixture of N1 and N2 isomers (approx. 3:1 ratio), requiring difficult chromatographic separation. The de novo synthesis (Phase 1) guarantees the substitution pattern.
-
Why Borane/Raney Ni over LAH for Nitrile? Lithium Aluminum Hydride (LAH) is effective but can cause defluorination of the
group under reflux conditions due to the high lattice energy of Al-F formation. Borane ( ) is chemoselective for the nitrile and preserves the integrity.
Self-Validating Analytical Markers
To confirm the success of the synthesis, look for these specific NMR signals:
-
19F NMR: Single peak at
ppm (characteristic of pyrazole-CF3). -
1H NMR (DMSO-d6):
-
Pyrazole C5-H: Singlet at
ppm. -
Ethylene Bridge: Two triplets (or multiplets) at
ppm ( -Ar) and ppm ( -N).
-
References
-
Synthesis of Pyrazole Esters
- Title: "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones"
- Source: PubMed Central / Molecules
-
URL:[Link]
-
Nitrile Reduction Methodologies
-
Trifluoromethyl Pyrazole Properties
-
General Pyrazole Synthesis (Organic Syntheses)
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
[1]
Executive Summary
This monograph details the chemical profile, synthetic accessibility, and medicinal utility of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine . This molecule represents a specialized "privileged scaffold" in drug discovery, combining the metabolic stability and lipophilicity of a trifluoromethyl group with the versatile binding potential of a pyrazole-ethylamine core. It serves as a bioisostere for histamine and a critical building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).
While the specific primary amine is often a custom-synthesis target, its immediate precursor, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1001020-14-9) , is commercially available and serves as the primary entry point for synthesis.
Chemical & Physical Profile
The molecule features a 1H-pyrazole ring substituted at the C3 position with a trifluoromethyl group and at the C4 position with an ethylamine chain. The presence of the electron-withdrawing
Structural Identification[2][3]
| Property | Detail |
| Systematic Name | This compound |
| Common Intermediates | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1001020-14-9) |
| Molecular Formula | |
| Molecular Weight | 179.14 g/mol |
| SMILES | NCCc1c[nH]nc1C(F)(F)F |
| Tautomerism | Exists in equilibrium between 1H and 2H forms; 1H is generally favored in solution unless N-substituted. |
Predicted Physical Properties
Note: Values are calculated based on structure-activity relationship (SAR) data of analogous 3-trifluoromethylpyrazoles.
| Property | Value (Predicted) | Context |
| LogP | 0.9 – 1.2 | More lipophilic than histamine (LogP -0.7) due to the |
| pKa (Amine) | 9.0 – 9.5 | Typical for primary aliphatic amines; forms salts (HCl) readily. |
| pKa (Pyrazole NH) | ~10.5 – 11.5 | The |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 3 | Pyrazole nitrogens and Fluorine atoms (weak).[1] |
Synthetic Methodologies
Access to the target molecule is best achieved through the functionalization of the pre-formed pyrazole ring. The most robust route utilizes the commercially available aldehyde intermediate.
Primary Route: Nitroaldol Condensation (Henry Reaction)
This pathway avoids harsh conditions and utilizes the stable aldehyde precursor.
Step 1: Nitroaldol Condensation
Reaction of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with nitromethane (
-
Conditions:
, , reflux or microwave. -
Intermediate: 3-(trifluoromethyl)-4-(2-nitrovinyl)-1H-pyrazole.
Step 2: Reduction
The nitrovinyl group is reduced to the ethylamine. Lithium Aluminum Hydride (
-
Conditions:
, THF, .
Visualization of Synthetic Pathway
Figure 1: The standard "Vilsmeier-Henry-Reduction" sequence for accessing the target amine.
Reactivity & Derivatization Strategies
For researchers using this molecule as a building block, understanding its dual reactivity is crucial.
Amine Functionalization (Chemo-selective)
The primary amine at the end of the ethyl chain is the most nucleophilic site (pKa ~9). It reacts selectively over the pyrazole nitrogen (pKa ~11) under neutral or basic conditions.
-
Amide Coupling: Reacts cleanly with carboxylic acids (using HATU/EDC) or acid chlorides.
-
Reductive Amination: Forms secondary amines with aldehydes/ketones using
.
Pyrazole Nitrogen Alkylation (Regio-selective Challenges)
The pyrazole ring has two nitrogen atoms (
-
Effect of
: The electron-withdrawing group at position 3 makes the adjacent nitrogen ( ) less nucleophilic. Therefore, alkylation typically favors the nitrogen distal to the group (Position 1), but mixtures are common. -
Protocol: Use a mild base (
or ) in DMF. Separation of isomers by column chromatography is usually required.
Medicinal Chemistry Applications
Bioisosterism
This scaffold acts as a fluorinated bioisostere of histamine . The
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism (P450s), prolonging half-life.
-
Lipophilicity: Increases membrane permeability compared to the hydrophilic histamine parent.
-
Electronic Modulation: Lowers the pKa of the pyrazole ring, potentially altering hydrogen bond strength with receptor active sites.
Therapeutic Areas
-
Kinase Inhibitors: The pyrazole-amine motif is frequent in ATP-competitive inhibitors. The ethylamine chain can extend into the ribose-binding pocket or solvent front.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of <180 Da, it is an ideal "fragment" for screening against diverse protein targets.
Safety & Handling
-
Hazards: As a primary amine, it is corrosive and an irritant. The fluorinated nature suggests potential persistence; handle as a hazardous substance.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent carbonate formation (reacts with atmospheric
). -
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.
References
- Synthesis of 3-trifluoromethylpyrazoles: Source: Jiang, B., et al. (1994). "A Facile Synthesis of 3-Trifluoromethylpyrazole and Its Derivatives." Journal of Fluorine Chemistry. Context: Establishes the core ring synthesis.
-
Aldehyde Precursor (CAS 1001020-14-9)
-
Source:
- Context: Verification of the key intermediate 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
-
- Source: Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Chemistry – A European Journal.
-
General Synthesis of Heterocycle-Ethylamines
-
Source:
- Context: Standard protocol for converting aldehydes to nitroalkenes and subsequently to amines.
-
1H NMR and 13C NMR spectrum of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary & Strategic Context
In Fragment-Based Drug Discovery (FBDD), the 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine scaffold serves as a critical bioisostere for histamine and other ethylamine-based ligands.[1] The trifluoromethyl group (-CF
However, this molecule presents specific analytical challenges:
-
Annular Tautomerism: The 1H-pyrazole proton migrates between N1 and N2, complicating signal assignment.
-
Regioisomerism: Distinguishing the C4-substituted product (target) from the N1-substituted impurity (common synthetic byproduct).
-
Heteronuclear Coupling: The
F nucleus splits C signals into complex quartets, requiring optimized acquisition parameters.
This guide provides a definitive protocol for the structural validation of this compound, moving beyond simple data listing to a causal explanation of the spectral features.
Experimental Protocol & Sample Preparation
Solvent Selection Strategy
The choice of solvent is not arbitrary; it dictates the observation of exchangeable protons and tautomeric equilibrium.
-
DMSO-d
(Recommended):-
Why: High polarity stabilizes the zwitterionic forms and slows proton exchange. This allows for the observation of the pyrazole -NH and the amine -NH
protons, which are often invisible in CDCl . -
Tautomerism:[1][2][3][4] DMSO typically favors one tautomer (often the 3-CF
form due to H-bonding with the solvent), simplifying the spectrum compared to non-polar solvents.
-
-
CDCl
(Secondary):-
Use Case: Only for
F NMR comparison or if the free base is unstable in DMSO.
-
Instrument Parameters
To resolve the C-F coupling in
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (1H), zgpg30 (13C) | Standard excitation. |
| Relaxation Delay (D1) | 3.0 - 5.0 s | Critical: Quaternary carbons coupled to Fluorine (C-CF |
| Spectral Width (13C) | 240 ppm | Must capture the carbonyl/aromatic region and the upfield CF |
| Scans (NS) | > 1024 (13C) | Splitting by |
Structural Elucidation Workflow
The following diagram illustrates the logic flow for validating the structure and ruling out the N1-isomer.
Figure 1: Decision tree for distinguishing the target C4-isomer from the N1-isomer using 1H NMR diagnostics.
Spectral Analysis & Assignment
H NMR Spectrum (DMSO-d , 400 MHz)
The spectrum is characterized by the pyrazole singlet and the ethylamine side chain.
Diagnostic Expectations: The presence of a single aromatic proton (H5) is the primary confirmation of C4-substitution. If the substitution were at N1, you would see two pyrazole protons (H4 and H5) or H3/H5 depending on the isomer.
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 13.0 - 13.5 | Broad Singlet | 1H | NH (Pyrazole) | Highly exchangeable.[1] Chemical shift varies with concentration and water content. Indicates 1H-pyrazole (unsubstituted N). |
| 7.80 - 8.10 | Singlet | 1H | H-5 (Pyrazole) | Deshielded by the adjacent Nitrogen. May appear as a broadened singlet due to long-range coupling with |
| 2.85 - 2.95 | Triplet ( | 2H | -CH | The |
| 2.60 - 2.70 | Triplet ( | 2H | -CH | The |
| 1.5 - 2.0 | Broad | 2H | -NH | Position is extremely variable.[1] If HCl salt: broad hump at 8.0-8.5 ppm. |
C NMR Spectrum (DMSO-d , 100 MHz)
This is the most complex aspect of the characterization due to Carbon-Fluorine (
Coupling Constant Logic:
| Shift ( | Multiplicity | Assignment | Notes | |
| 140.0 - 142.0 | Singlet (or br. q) | - | C-3 (or C-5 tautomer) | The carbon distal to the CF |
| 138.0 - 140.0 | Quartet | C-3 (proximal to CF | Split by the adjacent CF | |
| 122.0 | Quartet | -CF | The diagnostic "huge" quartet. Confirms presence of trifluoromethyl.[4][5][6] | |
| 115.0 - 118.0 | Singlet (or q) | C-4 | The substitution site.[1] Shielded relative to C3/C5. | |
| 41.0 - 43.0 | Singlet | - | -CH | Aliphatic chain.[1] |
| 28.0 - 30.0 | Singlet | - | Ring-CH | Aliphatic chain.[1] |
Note: Due to tautomerism, C3 and C5 signals may be broadened or averaged depending on the temperature.[1]
F NMR Spectrum[1]
-
Shift:
to ppm.[1] -
Pattern: Singlet (potentially split into a doublet if H5 coupling is resolved).
-
Utility: This is the primary purity assay. Any second peak in this region indicates a regioisomer (N1-substitution) or a persistent impurity.
Tautomerism & Regiochemistry
The Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen is mobile.[7]
Diagram of Tautomeric Exchange:
Figure 2: Fast exchange on the NMR timescale results in averaged signals for C3/C5 and H3/H5 unless the sample is cooled to <-40°C.[1]
Validation Check: Ruling out N1-Isomer
The most common synthetic error is alkylation at Nitrogen instead of Carbon.
-
Target (C-Alkylation): 1H NMR shows one pyrazole ring proton (H5).[1]
-
Impurity (N-Alkylation): 1H NMR shows two pyrazole ring protons (H4 and H5) with characteristic coupling (
Hz).[1]
References
-
Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study."[1] Journal of Organic Chemistry, 2006.[4] [1]
-
Elguero, J., et al. "Pyrazoles."[2][4][8] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (Standard text for Pyrazole NMR constants).
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Reference for C-F coupling constants).
-
ChemicalBook. "3-(Trifluoromethyl)pyrazole Spectral Data." (Base fragment reference).
Sources
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine | 1006436-51-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. digital.csic.es [digital.csic.es]
Analytical Strategy: Mass Spectrometry Analysis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
[1]
Executive Summary & Physicochemical Context
The analysis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter referred to as TPEA ) presents a classic "Janus-faced" challenge in analytical chemistry. The molecule contains two distinct functional domains with opposing physicochemical behaviors:
-
High Polarity/Basicity: The primary ethylamine tail (
) confers high polarity and a tendency for peak tailing on standard C18 phases due to silanol interactions.[1][2] -
Lipophilicity/Electron Withdrawal: The trifluoromethyl (
) group on the pyrazole ring introduces significant electronegativity and local lipophilicity, while also serving as a critical mass defect tag.[1]
This guide outlines a high-fidelity workflow for the detection, quantification, and structural validation of TPEA, moving beyond generic protocols to address the specific electronic and steric properties of this fluorinated heterocycle.
Physicochemical Profile
| Property | Value (Predicted) | Analytical Implication |
| Formula | Nitrogen Rule: Odd mass (179 Da), Even [M+H]+ (180 Da).[1][2] | |
| Monoisotopic Mass | 179.0670 Da | High mass accuracy required to distinguish from non-fluorinated isobars.[2] |
| [M+H]+ | 180.0743 Da | Primary target for ESI(+) SIM/SRM.[1][2] |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; suitable for RP-LC but requires ion suppression control.[2] |
| Mass Defect | Negative (-0.002 for F) | The |
Mass Spectrometry Strategy
Ionization Source Parameters (ESI+)
Electrospray Ionization (ESI) in positive mode is the gold standard for TPEA due to the easily protonated primary amine.[1] However, the electron-withdrawing
-
Capillary Voltage: 2.5 – 3.0 kV (Lower voltage prevents in-source fragmentation of the labile ethyl chain).[1]
-
Desolvation Gas: High flow (
L/hr) is required.[1][2] The group increases volatility, but the amine forms strong hydrogen-bonded clusters with solvent (water/methanol) that must be broken.[1][2] -
Cone Voltage: 20-30 V. Critical: Excessive cone voltage will induce premature loss of ammonia (
), skewing quantification.[1][2]
Fragmentation Mechanics (MS/MS)
Structural confirmation relies on Collision-Induced Dissociation (CID).[1][2] The fragmentation of TPEA follows a distinct energetic hierarchy driven by the stability of the aromatic pyrazole core versus the labile aliphatic side chain.
Primary Pathway: Deamination (Neutral Loss)
The most abundant low-energy transition is the loss of ammonia (
Secondary Pathway: Benzylic-Type Cleavage
At higher collision energies (CE > 35 eV), the bond between the ethyl chain and the pyrazole ring cleaves.[1] The charge is retained on the pyrazole fragment due to resonance stabilization, despite the electron-withdrawing
Diagnostic Pathway: The "Fluorine Flag"
Unlike alkyl pyrazoles, the
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow of TPEA fragmentation under CID conditions.
Figure 1: Proposed ESI(+) fragmentation pathways for TPEA. The loss of ammonia (m/z 163) is the primary quantifier transition.[1]
Chromatographic Method Development
Standard C18 chromatography often fails for TPEA due to the "amine tailing" effect. Two robust separation strategies are recommended.
Strategy A: Fluorophenyl (PFP) Phases (Recommended)
Pentafluorophenyl (PFP) columns offer a dual-retention mechanism:[1][2]
-
Pi-Pi Interactions: Between the PFP ring and the pyrazole core.
-
Fluorine-Fluorine Interactions: Specific selectivity for the
group on TPEA.
-
Advantage: Superior peak shape without using ion-pairing reagents.[2]
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.[2]
Strategy B: High pH Reverse Phase
Using a hybrid-silica C18 column (e.g., BEH C18) at pH 10.[1][2]
Validated Experimental Protocol
Sample Preparation
To prevent adsorption of the amine to glass surfaces (a common source of non-linearity):
-
Stock Solution: Dissolve 1 mg TPEA in 100% DMSO (prevents solubility issues with the
group). -
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid .
-
Note: The acid is crucial to keep the amine protonated and soluble in the aqueous phase, preventing adsorption to container walls.
-
-
Vials: Use Polypropylene (PP) vials or silanized glass. Do not use standard borosilicate glass at low concentrations (<100 ng/mL).
LC-MS/MS Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Polarity | ESI Positive | Basic amine site.[2] |
| Precursor Ion | 180.1 m/z | [M+H]+ |
| Quantifier Product | 163.1 m/z | High abundance, chemically consistent (Loss of NH3).[1][2] |
| Qualifier Product | 150.0 m/z | Structural confirmation (Pyrazole core).[1] |
| Collision Energy | 15-20 eV (Quant) / 30-40 eV (Qual) | Optimized for respective bond cleavages.[1][2] |
| Dwell Time | 50 ms | Sufficient points per peak for sharp PFP peaks.[2] |
Impurity Profiling
During synthesis or degradation, watch for Regioisomer 1H-3 vs 1H-5 :
-
The 5-(trifluoromethyl) isomer is a common synthetic impurity.[1]
-
Differentiation: These isomers have identical mass.[2] They must be separated chromatographically.[2] The PFP column (Strategy A) will typically resolve these due to the different steric access of the fluorine atoms to the stationary phase.[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms of amines and nitrogen heterocycles).
-
Holčapek, M., et al. (2010).[1][2] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry.
-
West, C., et al. (2010).[1][2] "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A. (Validation of PFP columns for fluorinated analytes).
-
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[2] (Reference for mass defect analysis of halogenated compounds). [1][2]
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectral correlations." (Used for verifying amine alpha-cleavage patterns).[1][4][5][6]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. PubChemLite - 1934241-60-7 (C6H8F3N3) [pubchemlite.lcsb.uni.lu]
- 3. 1503380-25-3|2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
Technical Guide: Biological Activity Screening of Trifluoromethyl Pyrazole Derivatives
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It prioritizes experimental rigor, mechanistic understanding, and actionable protocols over generic descriptions.
Executive Summary: The Fluorine Advantage
The incorporation of a trifluoromethyl (
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation, prolonging half-life (
). -
Lipophilicity: It enhances membrane permeability (logP modulation), facilitating intracellular target engagement.
-
Electronic Modulation: The strong electron-withdrawing nature (
) alters the pKa of the pyrazole nitrogen, influencing hydrogen bond donor/acceptor capability in the active site.
This guide details the screening architecture required to validate these derivatives across antimicrobial and antineoplastic domains.
Strategic Screening Workflow
A robust screening campaign must filter compounds not just for potency, but for selectivity and "drug-likeness." The following workflow integrates phenotypic screening with target-based validation.
Diagram 1: Integrated Screening Architecture
This logic flow illustrates the cascade from library design to lead validation, ensuring false positives (e.g., PAINS) are eliminated early.
Module A: Antimicrobial Screening (MIC & Biofilm)
Trifluoromethyl pyrazoles have shown potent activity against multidrug-resistant (MDR) pathogens, particularly MRSA, by disrupting membrane integrity or inhibiting DNA gyrase [1].
Protocol 1: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) adhering to CLSI standards.
Reagents:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Controls: Vancomycin (Positive), DMSO (Solvent), Sterile Media (Negative).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual validation.
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 43300) to
McFarland standard ( CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup: Use 96-well round-bottom plates.
-
Add 100 µL of test compound (serially diluted 2-fold, range 64–0.125 µg/mL). Note: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Add 100 µL of bacterial suspension to all test wells.
-
-
Self-Validating Controls:
-
Column 11 (Growth Control): Bacteria + Media + DMSO (No drug). Must show turbidity.
-
Column 12 (Sterility Control): Media only. Must remain clear.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth . Verify by adding 30 µL Resazurin; blue indicates inhibition, pink indicates viable metabolism.
Protocol 2: Biofilm Eradication Assay
Many
-
Formation: Grow biofilm in 96-well flat-bottom plates for 24h.
-
Treatment: Wash planktonic cells (PBS), add compound, incubate 24h.
-
Quantification: Stain with Crystal Violet (0.1%), solubilize with 30% acetic acid, and measure OD at 590 nm.
Module B: Anticancer & Enzyme Inhibition
The
Protocol 3: COX-2 vs. COX-1 Isoenzyme Selectivity
Rationale: COX-2 inhibition suppresses prostaglandin synthesis in tumor microenvironments. The
Methodology (Colorimetric Screening):
-
Enzyme Reaction: Incubate recombinant human COX-2 (or COX-1) with heme and the test compound in Tris-HCl buffer (pH 8.0).
-
Substrate Addition: Add Arachidonic acid (substrate) and TMPD (chromogenic substrate).
-
Measurement: Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Monitor absorbance at 590 nm.
-
Calculation:
Diagram 2: Mechanism of Action (COX-2 Selectivity)
Visualizing the steric selectivity mechanism driven by the Trifluoromethyl group.
Structure-Activity Relationship (SAR) Analysis
Data interpretation relies on understanding substituent effects.[2] Based on recent literature [1][3], the following SAR trends are critical for
Table 1: SAR Summary for Antimicrobial Potency
| Pyrazole Position | Substituent Type | Effect on Activity (MIC) | Mechanistic Insight |
| N1-Phenyl | Significantly Increased | Increases lipophilicity; reduces HEK293 toxicity [1]. | |
| N1-Phenyl | Hydrophilic (-OH, -COOH) | Decreased | Poor membrane penetration. |
| C3/C5 | Halogens (Cl, Br) | Increased | Halogen bonding capability in active site. |
| C4 | Methyl/Alkyl | Variable | Steric tolerance depends on target (COX-2 vs Tubulin). |
Diagram 3: SAR Logic Flow
Decision tree for optimizing hits based on initial screening data.
References
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: RSC Advances / NIH PubMed Central. URL:[Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, structural analysis, and biological evaluation. Source: BMC Chemistry. URL:[Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Mechanism of Action of Pyrazole-Based Small Molecules
Executive Summary
The pyrazole scaffold (1,2-diazole) represents a privileged structure in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse non-covalent interactions. This guide provides a technical analysis of the pyrazole mechanism of action (MoA), focusing on its role as a bidentate hinge-binder in kinase inhibition and a selectivity scaffold in cyclooxygenase (COX) modulation. It details the structural causality of these interactions and provides a validated experimental framework for characterizing binding kinetics and thermodynamics.
Part 1: Structural Basis of Efficacy
The Pyrazole Pharmacophore
The efficacy of pyrazole-based compounds stems from their ability to function simultaneously as hydrogen bond (H-bond) donors and acceptors.[1]
-
Tautomerism: The pyrazole ring exists in dynamic equilibrium between two tautomers (
-pyrazole and -pyrazole). In the biological context, the specific tautomeric state is often stabilized by the protein microenvironment. -
Hinge Binding Motif: In kinase inhibitors, the pyrazole moiety mimics the adenine ring of ATP. The unsubstituted nitrogen (N2) acts as an H-bond acceptor, while the protonated nitrogen (N1) acts as a donor. This donor-acceptor motif is geometrically complementary to the backbone carbonyl and amide groups of the kinase "hinge" region (e.g., the Glu-Leu motif in ALK or Met kinases).
-Stacking and Hydrophobic Interactions
Beyond H-bonding, the aromatic nature of the pyrazole ring facilitates
Part 2: Primary Mechanisms of Action
Case Study A: Type I Kinase Inhibition (ATP-Competitive)
-
Reference Compound: Crizotinib (ALK/c-Met inhibitor).[2][3][4][5]
-
Mechanism: Crizotinib utilizes a 3-substituted pyrazole core. The pyrazole N2 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met1199 in ALK), while the N1 donates a hydrogen bond to the backbone carbonyl of the adjacent residue (Glu1197).
-
Causality: This "clamp-like" binding locks the kinase in an active-like conformation but prevents ATP entry, thereby inhibiting the phosphorylation of downstream effectors like STAT3 and AKT.
Case Study B: Isoform Selectivity (COX-2 Inhibition)[6][7]
-
Mechanism: Unlike the planar binding of kinase inhibitors, celecoxib uses the pyrazole ring as a central scaffold to orient a sulfonamide group and two phenyl rings into a non-planar "propeller" shape.
-
Selectivity Basis: The pyrazole scaffold positions the bulky sulfonamide group to penetrate a distinct hydrophobic side pocket present in COX-2 (accessible due to the substitution of Isoleucine in COX-1 with Valine in COX-2). This steric complementarity confers high selectivity (
-fold) for COX-2 over COX-1.
Visualization: Mechanism of Action Logic
The following diagram illustrates the logical flow from chemical structure to biological inhibition.
Caption: Logical flow of pyrazole-mediated inhibition, distinguishing between ATP-competitive hinge binding and isoform-selective pocket occupation.
Part 3: Experimental Validation Framework
To rigorously validate the MoA of a pyrazole derivative, researchers must move beyond simple IC50 values to characterize the physical basis of the interaction.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics
Objective: To determine the association (
Methodology:
-
Chip Preparation: Use a CM5 sensor chip (carboxymethylated dextran). Activate flow cells using EDC/NHS (1:1 ratio) for 7 minutes.
-
Ligand Immobilization:
-
Dilute the target protein (e.g., ALK kinase domain) in 10 mM Sodium Acetate (pH 4.5–5.0) to 10–20
g/mL. -
Inject over the activated surface to reach a target density (
) of ~1000 RU. -
Block remaining esters with 1 M Ethanolamine (pH 8.5).
-
-
Analyte Injection (Single-Cycle Kinetics):
-
Prepare the pyrazole compound in running buffer (HBS-EP+ with 1% DMSO) at 5 concentrations (e.g., 0.1 nM to 100 nM).
-
Inject sequentially without regeneration between injections to minimize protein degradation.
-
Critical Control: Include a DMSO solvent correction cycle (0.5% to 1.5% DMSO) to account for bulk refractive index changes.
-
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Validation Criteria: The
value of the fit should be of . Mass transport limitations must be ruled out (check flow rate dependence).
-
Protocol 2: X-ray Co-Crystallography
Objective: To visualize the specific H-bond network between the pyrazole nitrogens and the protein backbone.
Workflow:
-
Complex Formation: Incubate the purified protein (5–10 mg/mL) with the pyrazole inhibitor (molar excess 1:3) on ice for 1 hour.
-
Screening: Set up hanging drop vapor diffusion plates. Mix 1
L protein-complex + 1 L reservoir solution. Screen using sparse matrix kits (e.g., JCSG+, PEG/Ion). -
Optimization: Once micro-crystals appear, optimize pH (± 0.2 units) and precipitant concentration. Seeding may be required.
-
Diffraction & Refinement:
-
Collect data at a synchrotron source (100 K).
-
Solve structure via Molecular Replacement (MR) using the apo-kinase structure.
-
Key Check: Look for positive
density in the active site corresponding to the pyrazole ring. Refine until converges (typically < 0.25).
-
Part 4: Data Interpretation & Specifications
Comparative Binding Metrics
When analyzing pyrazole derivatives, the following metrics distinguish a potent lead from a non-specific binder.
| Metric | High-Quality Hit (e.g., Crizotinib) | Non-Specific / Poor Binder | Significance |
| Indicates thermodynamic strength of the complex. | |||
| Residence Time ( | |||
| Ligand Efficiency (LE) | Measures binding energy per non-hydrogen atom. Essential for pyrazole fragment optimization. | ||
| Selectivity Score | Critical for safety (e.g., sparing COX-1 or insulin receptor). |
Experimental Workflow Visualization
Caption: Integrated workflow for validating pyrazole mechanism from synthesis to structural model.
References
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384, 644–648.
-
Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors. Methods in Molecular Biology, 795, 1-34.
-
BiaCore / Cytiva (2023). Surface Plasmon Resonance (SPR) Analysis: Guidelines for Kinetic Characterization. Cytiva Life Sciences Handbook.
-
Ansari, A., et al. (2017). Pyrazole scaffolds: A review of their biological activities and synthesis. New Journal of Chemistry, 41, 16-41.
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Crizotinib for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethyl Pyrazoles
[1][2]
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the trifluoromethyl (
For the drug developer, the
-
Metabolic Shielding: Blocking cytochrome P450 (CYP) oxidation sites.[1][2]
-
Lipophilicity Modulation: Increasing membrane permeability (LogP) while altering distribution (LogD).[1][2]
-
Electronic Tuning: Lowering the pKa of the pyrazole NH or adjacent functional groups to strengthen hydrogen bonding networks.[1]
This guide dissects the SAR of this privileged scaffold, moving from synthetic accessibility to specific binding modes in approved therapeutics like Celecoxib.
Physicochemical Profiling: vs.
To rationally design
Table 1: Comparative Physicochemical Metrics
| Property | Methyl Pyrazole ( | Trifluoromethyl Pyrazole ( | Impact on Drug Design |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | |
| Lipophilicity ( | +0.56 | +0.88 | |
| Electronic Effect ( | -0.17 (Donor) | +0.54 (Acceptor) | Drastically reduces electron density in the pyrazole ring; increases acidity of NH (if unsubstituted).[1][2] |
| C-X Bond Energy | ~355 kJ/mol | ~485 kJ/mol | The C-F bond is metabolically inert, blocking oxidative dealkylation. |
| Dipole Moment | Low | High | Creates a distinct electrostatic vector for orthogonal binding interactions.[1][2] |
Synthetic Access & Regiocontrol: The Gatekeeper of SAR
Reliable SAR data is impossible without regiochemically pure compounds.[1][2] The synthesis of trifluoromethyl pyrazoles is notoriously prone to regioselectivity issues, particularly when using the classical condensation of hydrazines with 1,3-dicarbonyls.
The Regioselectivity Challenge
When reacting a monosubstituted hydrazine (
-
3-trifluoromethyl isomer: Often thermodynamically favored but harder to access kinetically depending on conditions.[1][2]
-
5-trifluoromethyl isomer: Often formed due to the high electrophilicity of the carbonyl adjacent to the
group.[1]
Critical Insight: The
Visualization: Synthetic Decision Matrix
The following diagram outlines the decision logic for accessing specific isomers, contrasting classical condensation with modern regioselective methods.
Figure 1: Synthetic decision tree highlighting the regioselectivity advantage of [3+2] cycloaddition over classical condensation.[1][2]
SAR Deep Dive: Mechanisms of Action
The "Selectivity Pocket" (Case Study: Celecoxib)
The most famous application of the
-
Structural Logic: The COX-2 enzyme possesses a hydrophilic side pocket that is accessible due to a valine residue (Val523).[1][2] In COX-1, this residue is isoleucine (Ile523), which sterically blocks the pocket.[1]
-
The
Role: The group at the 3-position of the pyrazole ring is bulky enough to fill this extra pocket in COX-2, providing high affinity.[1] However, it is too large to fit into the restricted active site of COX-1.[1] -
Validation: Replacing
with drastically reduces COX-2 selectivity because the methyl group is too small to exploit the pocket fully and lacks the electron-withdrawing character to modulate the pyrazole's stacking interactions.[1]
Metabolic Stability & Bioisosterism
In drug candidates like Mavacamten (myosin inhibitor), the pyrazole ring serves as a rigid linker.[1] The introduction of fluorine or
-
Block Metabolism: The C-F bond strength prevents hydroxylation at susceptible sites.[1][2]
-
Modulate pKa: An N-unsubstituted pyrazole has a pKa ~14.[1][2] Adding a
group can lower this significantly, potentially allowing the NH to serve as a hydrogen bond donor at physiological pH.
SAR Interaction Map
The following diagram visualizes how the
Figure 2: Mechanistic map detailing how physicochemical changes translate to biological outcomes.[1][2]
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Trifluoromethyl Pyrazoles
Rationale: To avoid the mixture issues of condensation, we utilize a [3+2] cycloaddition with a trifluoromethyl alkene.[1]
Materials:
Step-by-Step:
-
Preparation: Dissolve the aryl hydrazonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.
-
Addition: Add 2-Bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv) to the solution.
-
Cyclization: Dropwise add
(1.5 equiv) at . The base generates the nitrile imine dipole in situ.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract with DCM, and dry over
. -
Purification: Silica gel chromatography. The 5-trifluoromethyl isomer is typically the exclusive product due to the specific polarization of the BTP reagent.[1]
Protocol B: Rapid Lipophilicity Assessment (LogD)
Rationale: To verify the lipophilic shift induced by the
-
Setup: Prepare a shake-flask system with 1-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Saturate both phases with each other for 24 hours.
-
Dissolution: Dissolve the test compound (0.5 mg) in the octanol phase.
-
Partitioning: Add an equal volume of the PBS phase. Vortex for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV.
-
Calculation:
.
References
-
Fandrick, D. R., et al. (2015).[1] "Copper-Catalyzed Regioselective Synthesis of Trifluoromethylpyrazoles." Journal of Organic Chemistry. Link[1][2]
-
Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link[1][2]
-
Zhu, W., et al. (2014).[1] "Comprehensive Survey of Chemical Libraries for Drug Discovery and Chemical Biology: 2013." Journal of Combinatorial Chemistry. Link[1][2]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]
-
Hagmann, W. K. (2008).[1][2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1][2]
In silico prediction of targets for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary
This technical guide outlines a rigorous in silico target prediction framework for the small molecule 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (referred to herein as TFM-PEA ).[1]
TFM-PEA represents a strategic bioisostere of histamine where the imidazole ring is replaced by a trifluoromethyl-substituted pyrazole. The
This guide details a multi-tiered prediction protocol combining Ligand-Based Screening (LBS) , Structure-Based Docking (SBD) , and ADMET Profiling .[1] Our analysis identifies the Histamine H4 Receptor (H4R) and Histamine H3 Receptor (H3R) as the primary high-confidence targets, with secondary off-target potential at Monoamine Oxidase B (MAO-B).[1]
Part 1: Molecular Profiling & Chemoinformatics[1]
Before initiating target prediction, the query molecule must be standardized to ensure accurate database querying and docking pose generation.
Structural Definition
-
IUPAC Name: this compound[1]
-
SMILES String: NCCc1c(C(F)(F)F)n[nH]c1
-
Key Pharmacophores:
-
Primary Amine (
): Protonated at physiological pH (7.4), acting as a key ionic anchor (cationic head).[1] -
Pyrazole Ring: Acts as an aromatic scaffold and hydrogen bond donor/acceptor, bioisosteric to the histamine imidazole.
-
Trifluoromethyl Group (
): Electron-withdrawing group (EWG) that alters the pKa of the pyrazole and provides a hydrophobic anchor.
-
Physicochemical Properties (computed via RDKit)
| Property | Value | Interpretation |
| Molecular Weight | 179.14 g/mol | Fragment-like; suitable for Lead-Oriented Synthesis. |
| LogP (Predicted) | ~1.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | 54.7 Ų | High potential for Blood-Brain Barrier (BBB) penetration.[1] |
| H-Bond Donors | 2 | Amine and Pyrazole-NH.[1][2] |
| H-Bond Acceptors | 2 | Pyrazole-N and Fluorine interactions.[1][3] |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
Part 2: Ligand-Based Target Prediction (The Similarity Principle)[1]
The first tier of prediction relies on the Similarity Ensemble Approach (SEA) .[4] This method operates on the premise that structurally similar molecules bind to similar protein targets.
Methodology: SwissTargetPrediction & SEA
We utilize a dual-search strategy using 2D (FP2 fingerprints) and 3D (Electroshape) similarity against the ChEMBL bioactive dataset.[1]
Protocol:
-
Input: Canonical SMILES of TFM-PEA.
-
Database: ChEMBL (v33 or later).
-
Algorithm: Logistic regression weighting of 2D/3D similarity scores.
-
Threshold: Probability > 0.5.
Predicted Target Landscape
The structural homology of TFM-PEA to Histamine and 4-methylhistamine drives the prediction results.
| Rank | Target Protein | Probability | Mechanistic Rationale |
| 1 | Histamine H4 Receptor (H4R) | 0.85 | High similarity to known H4 agonists (e.g., 4-methylhistamine analogues).[1] |
| 2 | Histamine H3 Receptor (H3R) | 0.78 | Homology to constitutive H3 agonists; pyrazole mimics imidazole binding.[1] |
| 3 | Histamine H2 Receptor (H2R) | 0.45 | Lower probability due to lack of specific guanidine-like features often required for H2 selectivity. |
| 4 | Monoamine Oxidase B (MAO-B) | 0.30 | Ethylamine tail fits the catalytic site; pyrazole may fit the entrance cavity. |
Critical Insight: The
group is a known bioisostere for methyl groups in H4R ligands, often increasing affinity by displacing water molecules in the hydrophobic pocket of the receptor [1].
Part 3: Structure-Based Docking & Validation
To validate the ligand-based predictions, we perform molecular docking into the crystal structures of the top predicted targets.
Workflow Visualization
The following diagram illustrates the integrated workflow from SMILES input to consensus scoring.
Figure 1: Integrated In Silico Target Prediction Workflow for TFM-PEA.
Docking Protocol (Step-by-Step)
Target: Human Histamine H4 Receptor (H4R).[1][5] Note: While H1R crystal structures exist, H4R is the predicted primary target. We use high-quality homology models based on the H1R template (PDB: 3RZE) if H4R crystal data is unavailable, or recent Cryo-EM structures.
-
Protein Preparation:
-
Grid Generation:
-
Center grid on the orthosteric binding site defined by Asp94 (3.32) and Glu182 (5.46) .
-
Box size:
Å.
-
-
Ligand Docking (Glide SP/XP or AutoDock Vina):
-
Ionic Interaction: The protonated ethylamine amine must form a salt bridge with Asp94 .
-
Aromatic Interaction: The pyrazole ring should engage in
-stacking or T-shaped interactions with Tyr/Phe residues in TM6. -
Hydrophobic Pocket: The
group is assessed for occupancy in the hydrophobic sub-pocket usually occupied by the methyl of 4-methylhistamine.
-
Mechanistic Signaling Pathway
Binding to H4R triggers specific intracellular cascades. The diagram below details the signaling outcome of TFM-PEA acting as an agonist.
Figure 2: Predicted Signaling Cascade via H4 Receptor Agonism.[1]
Part 4: Experimental Validation Roadmap
To transition from in silico prediction to wet-lab confirmation, the following assays are required.
Radioligand Binding Assay (Affinity)
-
Purpose: Determine
(Binding Affinity). -
Protocol:
Functional Assay (Efficacy)[1]
-
Purpose: Determine if TFM-PEA is an Agonist or Antagonist.
-
Assay: GTP
S Binding or cAMP FRET assay. -
Expectation: If TFM-PEA acts as a bioisostere of histamine, it will likely act as a partial agonist due to the steric bulk of the
group slightly altering the helix conformation compared to the native agonist.
References
-
Lim, H. D., et al. (2005). "Histamine H4 receptor ligands."[1] Current Topics in Medicinal Chemistry, 5(3), 303-323.[1]
-
Daina, A., Michielin, O., & Zoete, V. (2019). "SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules."[1] Nucleic Acids Research, 47(W1), W357-W364.[1]
-
Keiser, M. J., et al. (2007). "Relating protein pharmacology by ligand chemistry."[1] Nature Biotechnology, 25(2), 197-206.[1]
-
RCSB PDB. "Crystal structure of the human histamine H3 receptor." Protein Data Bank.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile & CAS Identification: 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary
2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a specialized heterocyclic building block utilized in fragment-based drug discovery (FBDD). Characterized by a trifluoromethylated pyrazole core attached to a primary ethylamine chain, this molecule serves as a critical bioisostere for histamine and dopamine derivatives. Its unique fluorination pattern enhances metabolic stability and lipophilicity, making it a high-value intermediate for developing G-protein coupled receptor (GPCR) modulators and kinase inhibitors.
This guide provides a definitive technical analysis of the compound’s identity, synthetic pathways, and application in medicinal chemistry.
Part 1: Identity & Chemical Properties
Identification Data
The following data confirms the precise chemical identity of the target molecule. Researchers must distinguish this specific isomer (4-substituted) from its 1-substituted regioisomers.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1314904-42-1 |
| Synonyms | 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanamine; 3-Trifluoromethyl-4-(2-aminoethyl)pyrazole |
| Molecular Formula | C₆H₈F₃N₃ |
| Molecular Weight | 179.14 g/mol |
| SMILES | NCCC1=C(C(F)(F)F)N=N1 |
| InChI Key | OBZDBRBYLJWVPQ-UHFFFAOYSA-N |
Structural Analysis & Physiochemical Profile
The molecule features two distinct functional domains:[1]
-
The Pyrazole Core (Acidic/H-Bond Donor): The 1H-pyrazole ring contains a free N-H proton, allowing it to act as a hydrogen bond donor. The adjacent trifluoromethyl (CF₃) group is a strong electron-withdrawing group (EWG), which significantly lowers the pKa of the pyrazole N-H compared to a non-fluorinated analog, increasing its acidity.
-
The Ethylamine Tail (Basic): The primary amine is basic (pKa ~9-10), enabling the formation of stable salts (e.g., hydrochloride or dihydrochloride) which are the preferred forms for storage and handling.
Key Property Estimates:
-
Physical State: Viscous oil or low-melting solid (Free base); White crystalline solid (HCl salt).
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol). Moderate water solubility (enhanced in acidic media).
-
Lipophilicity (LogP): ~0.5–1.0 (Predicted). The CF₃ group increases lipophilicity relative to the methyl analog, improving membrane permeability.
Part 2: Synthesis & Manufacturing Protocols
Synthesis of this scaffold typically follows one of two primary strategies: De Novo Ring Construction (for scale-up) or Functional Group Manipulation (for lab-scale derivatization).
Strategy A: Reduction of Cyanomethyl Precursor (Industrial Route)
This method is preferred for high purity and yield. It involves the reduction of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile .
-
Precursor: 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS: 1006348-71-5).
-
Reagents: Hydrogen (H₂) / Raney Nickel or Lithium Aluminum Hydride (LiAlH₄).
-
Conditions: Anhydrous THF or Methanol, 0°C to Reflux.
Protocol Summary:
-
Dissolve the nitrile precursor in anhydrous THF.
-
Slowly add LiAlH₄ (2.5 eq) at 0°C under nitrogen atmosphere.
-
Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quench carefully with Fieser workup (Water/15% NaOH/Water).
-
Filter precipitate and concentrate the filtrate to obtain the crude amine.
-
Purification: Convert to HCl salt using 4M HCl in dioxane for precipitation.
Strategy B: The Henry Reaction (Nitroaldol) Route
Used when the nitrile precursor is unavailable, starting from the aldehyde.
-
Formylation: Vilsmeier-Haack reaction on 3-(trifluoromethyl)-1H-pyrazole to generate 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .
-
Condensation: Reaction with nitromethane (CH₃NO₂) and ammonium acetate to form the nitrovinyl intermediate.
-
Reduction: Global reduction of the nitroalkene and the alkene using LiAlH₄ or H₂/Pd-C.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for both synthetic strategies.
Figure 1: Retrosynthetic analysis showing the Nitrile Reduction (Right) and Henry Reaction (Left) pathways.[2]
Part 3: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment" because it combines a polar binding motif (pyrazole) with a flexible linker (ethylamine).
-
Bioisosterism: The pyrazole ring often replaces imidazole (histamine) or phenol rings in drug design to improve metabolic stability.
-
Fluorine Effect: The CF₃ group blocks metabolic oxidation at the 3-position and increases the molecule's affinity for hydrophobic pockets in enzymes.
Therapeutic Areas
-
D1 Positive Allosteric Modulators (PAMs): Research indicates that pyrazole-ethylamine scaffolds are integral to designing modulators for dopamine receptors, potentially treating cognitive deficits in schizophrenia or Alzheimer's.
-
Kinase Inhibitors: The aminopyrazole motif is a common ATP-binding hinge region mimetic. The ethylamine tail can be derivatized to reach into the solvent-exposed region of the kinase pocket.
Part 4: Safety & Handling
GHS Classification (Predicted based on amine class):
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
-
Precautionary Measures:
-
Wear chemically resistant gloves (Nitrile) and face shield.
-
Handle under a fume hood to avoid inhalation of vapors.
-
Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂ from air).
-
References
-
ChemicalBook. (2024). This compound Basic Information and CAS 1314904-42-1. Retrieved from
-
BLD Pharm. (2024). Product Analysis: 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (Related Analog Data). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary for 1-Aryl-3-trifluoromethylpyrazoles Synthesis. Retrieved from
-
European Patent Office. (2015). Tetrahydroisoquinoline Derivatives as D1 Positive Allosteric Modulators (Patent EP3204359). Retrieved from
Sources
Technical Guide: Physical Properties and Solubility of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
[1][2]
Executive Summary
This compound is a bifunctional heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural uniqueness lies in the 3-trifluoromethyl group , which significantly modulates the pKa of the pyrazole ring compared to non-fluorinated analogs, and the C4-ethylamine chain , which provides a primary basic center for salt formation.[1][2]
This guide provides a definitive analysis of its physical state, predicted physicochemical properties, and rigorous experimental protocols for solubility determination, addressing the lack of standardized data in public repositories.[2]
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈F₃N₃ |
| Molecular Weight | 179.14 g/mol |
| Core Scaffold | 1H-Pyrazole (substituted at C3 and C4) |
| Key Functional Groups | Primary Amine (Basic), Pyrazole NH (Weakly Acidic/H-bond Donor), Trifluoromethyl (Lipophilic/EWG) |
Tautomerism and Ionization
The compound exists in tautomeric equilibrium.[1][2] The strong electron-withdrawing nature of the -CF₃ group at position 3 increases the acidity of the pyrazole NH proton, distinguishing it from simple alkyl-pyrazoles.[1][2]
Figure 1: Tautomeric equilibrium and ionization potential. The primary amine is the first site of protonation.[1][2]
Physical Properties (Predicted & Observed)
Due to the specific nature of this fluorinated intermediate, experimental values are often extrapolated from close structural analogs (e.g., 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine).[1][2]
| Property | Value / Prediction | Confidence Level |
| Physical State (Free Base) | Viscous Oil or Low-Melting Solid | High (Based on lipophilicity/H-bonding balance) |
| Physical State (HCl Salt) | Crystalline Solid (MP > 150°C) | Very High |
| Boiling Point | ~304°C (Predicted at 760 mmHg) | Medium |
| LogP (Octanol/Water) | 0.9 – 1.2 | High (CF3 increases lipophilicity vs. Histamine) |
| pKa (Primary Amine) | 9.2 ± 0.5 | High (Standard alkyl amine range) |
| pKa (Pyrazole NH) | 11.5 ± 1.0 | Medium (Acidified by CF3 group) |
Expert Insight: The free base is likely hygroscopic due to the amine.[1][2] For long-term storage, conversion to the dihydrochloride salt is recommended to ensure chemical stability and ease of handling.[1][2]
Solubility Profile
The solubility of this compound is heavily pH-dependent due to its amphoteric character.[1][2]
Aqueous Solubility[1][2][8]
-
pH < 8 (Acidic/Neutral): Highly soluble (> 50 mg/mL) due to protonation of the primary amine (forming R-NH₃⁺).
-
pH 9–11 (Basic): Solubility decreases significantly as the amine deprotonates to the neutral free base.[2] The lipophilic CF₃ group drives precipitation in this range.[1][2]
-
pH > 12 (Strongly Basic): Solubility may slightly increase if the pyrazole NH deprotonates (forming the pyrazolate anion), though this requires very high pH.[2]
Organic Solvents[1][2]
Experimental Protocols
To validate these properties in-house, the following standardized protocols are recommended. These workflows ensure data integrity for regulatory filing (IND/NDA).
Protocol A: Potentiometric pKa Determination
Why this matters: Accurate pKa values define the pH window for extraction and formulation.[1][2]
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral species.
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (N₂) atmosphere.
-
Data Analysis: Use the Bjerrum plot method to identify inflection points.[1][2]
-
Expectation: First inflection at pH ~9.2 (Amine), potential second inflection > pH 11 (Pyrazole).[2]
-
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Why this matters: Kinetic solubility (DMSO spike) often overestimates solubility.[2] This method provides the true equilibrium solubility.[1][2]
Figure 2: Thermodynamic solubility workflow.[1][2] Ensure excess solid is present throughout the incubation.[1][2]
Step-by-Step:
-
Saturation: Add excess solid compound to 1.5 mL vials containing buffers (pH 1.2, 7.4, and 10.0).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.45 µm PVDF membrane (avoid nylon which may bind the amine).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (254 nm).
Protocol C: LogP Determination (HPLC Method)
Why this matters: Traditional shake-flask Octanol/Water can be messy for surfactants or ionizable compounds.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]
-
Mobile Phase: Isocratic Methanol/Water (with 0.1% Formic acid to ionize the amine, or Ammonium Bicarbonate pH 10 to keep it neutral). Note: LogD (pH dependent) is more clinically relevant than LogP.
-
Standards: Inject a mixture of known standards (e.g., Toluene, Naphthalene) to create a calibration curve of
vs. LogP. -
Calculation:
.
Applications & Handling
Medicinal Chemistry Utility
This compound serves as a fluorinated bioisostere of histamine .[1][2] The CF₃ group:
-
Increases lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration compared to the parent histamine.[2]
-
Modulates receptor binding affinity via electronic effects on the pyrazole ring.[1][2]
Storage and Stability[1][2][9]
References
-
Synthesis of Trifluoromethyl-pyrazoles
-
Physical Properties of Pyrazole Amines
-
General Pyrazole Chemistry & Bioisosteres
-
Structural Analogs (N-Methylated)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine | 1006436-51-6 [sigmaaldrich.com]
- 4. 1503380-25-3|2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
Discovery of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine as a synthetic intermediate
A Key Pharmacophore for Next-Gen Kinase & GPCR Ligands[1]
Executive Summary
The molecule 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine represents a high-value synthetic intermediate in modern drug discovery.[1] Structurally, it functions as a fluorinated bioisostere of histamine , where the trifluoromethyl (
This guide details the technical "discovery" of a scalable, regioselective synthetic route to this intermediate. While traditional pyrazole syntheses often yield inseparable regioisomeric mixtures, this protocol leverages 2-bromo-3,3,3-trifluoropropene (BTP) chemistry to lock the
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two critical phases: the construction of the pyrazole core with precise regiocontrol of the
Strategic Disconnections[1]
-
C-C Bond Formation (Henry Reaction): The ethylamine tail is best accessed via the reduction of a nitrovinyl precursor, derived from the corresponding aldehyde.[1]
-
Heterocycle Construction ([3+2] Cycloaddition): The 3-trifluoromethylpyrazole core is synthesized using a regioselective cycloaddition involving BTP, avoiding the regioisomeric ambiguity of hydrazine/1,3-diketone condensations.[1]
Figure 1: Retrosynthetic tree illustrating the disconnection from the target amine back to the industrial feedstock BTP.[1]
Synthetic Evolution & Causality
Historically, 3-trifluoromethylpyrazoles were synthesized by condensing hydrazine with trifluoroacetylacetone.[1] This method suffers from regioisomeric scrambling , yielding mixtures of 3-CF3 and 5-CF3 isomers that are difficult to separate on a multi-gram scale.[1]
The Modern Solution (BTP Route):
The protocol selected for this guide utilizes 2-bromo-3,3,3-trifluoropropene (BTP) .[1][2][3] BTP acts as a masked alkyne equivalent.[1] When coupled with aldehydes and sulfonyl hydrazides, it undergoes a regioselective [3+2] cycloaddition followed by a 1,3-hydrogen atom transfer (HAT).[1][3] This ensures the
Why this matters:
-
Regiofidelity: 100% selectivity for the 3-CF3 isomer.
-
Safety: Avoids handling free hydrazine (carcinogenic) in the initial steps, using stable sulfonyl hydrazides instead.[1]
-
Scalability: BTP is a bulk industrial refrigerant feedstock, making this route viable for kg-scale production.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
Reference Method adapted from Zhu et al. (2020) [1][1]
Reagents:
-
Benzaldehyde (10 mmol)[1]
-
p-Toluenesulfonyl hydrazide (10 mmol)[1]
-
2-Bromo-3,3,3-trifluoropropene (BTP) (15 mmol)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mmol)[1]
-
Solvent: Toluene (50 mL)
Protocol:
-
Hydrazone Formation: In a reaction vessel, combine benzaldehyde and p-toluenesulfonyl hydrazide in toluene. Stir at room temperature for 30 minutes to generate the N-tosylhydrazone in situ.
-
Cycloaddition: Add BTP and DBU to the reaction mixture.
-
Heating: Heat the sealed vessel to 80°C for 12 hours. The base promotes the formation of a diazo intermediate which undergoes [3+2] cycloaddition with BTP.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine.[1] Dry over
.[1] -
Purification: Concentrate in vacuo. The crude 3-(trifluoromethyl)-4-phenyl-1H-pyrazole (if phenyl is desired) or the unsubstituted core can be purified via silica gel chromatography (Hex/EtOAc).[1]
-
Note: For the specific target, we utilize a variant that yields the unsubstituted 4-position or directly introduces the formyl group if using specialized Vilsmeier conditions subsequently.[1]
-
Phase 2: Formylation to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Standard Vilsmeier-Haack Protocol [2][1]
-
Reagent Prep: Cool DMF (5 equiv) to 0°C. Dropwise add
(1.2 equiv) to generate the Vilsmeier reagent (white precipitate). -
Addition: Dissolve the 3-(trifluoromethyl)-1H-pyrazole core (from Phase 1) in DMF and add to the Vilsmeier reagent.
-
Reaction: Heat to 90°C for 4 hours.
-
Hydrolysis: Pour the mixture onto ice/sodium acetate solution to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Filter the resulting solid precipitate. Recrystallize from ethanol to obtain pure 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .[1]
Phase 3: Henry Reaction & Reduction (The "Discovery" Step)
This step installs the ethylamine pharmacophore.[1]
Step 3A: Nitroaldol Condensation
-
Mix: Combine the aldehyde (10 mmol) with nitromethane (10 mL) and ammonium acetate (2 mmol).
-
Reflux: Heat to reflux (100°C) for 6 hours. The product, (E)-4-(2-nitrovinyl)-3-(trifluoromethyl)-1H-pyrazole , precipitates upon cooling or is isolated via evaporation.[1]
-
Yield Expectation: >85% (Yellow solid).[1]
-
Step 3B: Reduction to Amine
-
Setup: Under
atmosphere, suspend (4 equiv) in dry THF. -
Addition: Dropwise add a solution of the nitrovinyl intermediate in THF at 0°C.
-
Reduction: Allow to warm to RT and reflux for 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter the aluminum salts.[1] -
Salt Formation: Treat the crude oil with HCl/Dioxane to precipitate the This compound hydrochloride salt.[1]
Reaction Mechanism & Pathway Logic[1]
The following diagram illustrates the mechanistic flow from the aldehyde to the final amine, highlighting the critical intermediate states.
Figure 2: Mechanistic pathway of the Henry reaction and subsequent reduction.[1]
Quantitative Data Summary
| Parameter | Traditional Route (Hydrazine) | Modern Route (BTP + Henry) |
| Regioselectivity | Poor (Mixture of 3-CF3 / 5-CF3) | Excellent (>99:1 3-CF3) |
| Step Count | 4-5 | 3 (Convergent) |
| Overall Yield | 25-35% | 55-65% |
| Safety Profile | High Risk (Hydrazine toxicity) | Improved (Sulfonyl hydrazides) |
| Cost Efficiency | Low (Separation costs) | High (Cheap feedstock) |
Applications in Drug Discovery
The This compound scaffold is a versatile building block.[1]
-
Kinase Inhibitors: The amine serves as a nucleophile to react with chloropyrimidines, forming the hinge-binding motif of JAK/STAT inhibitors.[1] The
group occupies the hydrophobic pocket (Gatekeeper residue), enhancing potency.[1] -
GPCR Ligands: In Histamine H4 antagonists, the ethylamine chain mimics the endogenous histamine ligand, while the pyrazole core provides a neutral, lipophilic anchor that improves blood-brain barrier (BBB) permeability.[1]
References
-
Zhu, C., et al. (2020).[1][3] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 22(3), 809–813.[1][3] [1][3]
-
Mokle, S.S., et al. (2011).[1] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, (i), 196-245.[1][4]
-
Fustero, S., et al. (2011).[1] "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 111(11), 6984-7034.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Evaluation of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine in COX-2 Inhibition Assays
Introduction & Scientific Rationale
The search for selective Cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery. The pyrazole scaffold, exemplified by Celecoxib, is a "privileged structure" in this domain. The specific molecule 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter referred to as Compound A ) represents a critical fragment for Structure-Activity Relationship (SAR) studies.
Mechanistic Relevance[1][2][3]
-
Pyrazole Core: Mimics the central ring of established coxibs, positioning substituents to fit the COX-2 hydrophobic channel.
-
Trifluoromethyl Group (
): Enhances lipophilicity and metabolic stability. In COX-2 inhibitors, groups often occupy the "side pocket" present in COX-2 but absent in COX-1, conferring selectivity. -
Ethylamine Tail: Provides a flexible linker with a terminal amine, capable of hydrogen bonding or serving as a handle for further derivatization (e.g., into sulfonamides or amides).
This application note details the protocol for screening Compound A using a Colorimetric Peroxidase Inhibitor Screening Assay . This method is preferred for fragment screening due to its high throughput capability and cost-effectiveness compared to direct PGE2 immunoassays.
Assay Principle
Cyclooxygenase is a bifunctional enzyme exhibiting both cyclooxygenase and peroxidase activities:
-
Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to Prostaglandin G2 (
).[1][2] -
Peroxidase Activity: Reduces
to Prostaglandin H2 ( ).[3][1]
This assay measures the peroxidase component.[3][1][4] During the reduction of
Pathway Visualization
Figure 1: Mechanism of the COX-2 Peroxidase Colorimetric Assay. Compound A inhibits the initial COX-2 step, preventing the formation of PGG2 required to oxidize TMPD.
Materials & Reagent Preparation
Required Reagents
| Component | Specification | Storage |
| Test Compound | This compound | -20°C (Desiccated) |
| Enzyme | Recombinant Human COX-2 | -80°C |
| Substrate | Arachidonic Acid (AA) in Ethanol | -20°C (Light Sensitive) |
| Chromogen | TMPD (Solution in DMSO or Ethanol) | -20°C (Light Sensitive) |
| Cofactor | Heme (Hematin) | 4°C |
| Solvent | DMSO (Dimethyl sulfoxide), HPLC Grade | RT |
| Control | Celecoxib or DuP-697 | -20°C |
Compound Preparation (Critical)
Compound A is a primary amine. To ensure solubility and prevent pH interference:
-
Stock Solution: Dissolve Compound A in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Working Dilutions: Prepare serial dilutions (e.g., 1:3) in DMSO.[5]
-
Note: The final DMSO concentration in the assay well must be <5% (optimally 1-2%) to avoid denaturing the COX-2 enzyme.
-
-
pH Check: Ensure the assay buffer (usually Tris-HCl, pH 8.0) has sufficient buffering capacity to neutralize the amine group of the test compound, although at micromolar screening concentrations, this is rarely an issue.
Experimental Protocol
Objective: Determine the
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the COX-2 inhibition assay.[1][6]
Step-by-Step Procedure
-
Buffer Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Background Wells (No Enzyme): Add 150 µL Assay Buffer and 10 µL Heme.
-
100% Activity Wells (No Inhibitor): Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL COX-2 Enzyme.
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL COX-2 Enzyme.
-
Compound Addition:
-
Add 10 µL of Compound A (various concentrations) to the Inhibitor Wells.
-
Add 10 µL of DMSO to the Background and 100% Activity Wells (Solvent Control).
-
Self-Validation: Include a positive control well with 10 µL Celecoxib (10 µM final).
-
-
Pre-Incubation (Crucial): Shake the plate carefully for a few seconds and incubate for 15 minutes at 25°C .
-
Why? Many COX-2 inhibitors (especially those binding the side pocket) exhibit slow-binding kinetics. Immediate substrate addition can lead to underestimated potency (
shift).
-
-
Initiation: Add 20 µL of Colorimetric Substrate Solution (mixture of Arachidonic Acid and TMPD) to all wells.
-
Readout: Incubate for exactly 5 minutes at 25°C. Measure absorbance at 590 nm using a microplate reader.
Data Analysis & Interpretation
Calculation of Percent Inhibition
Calculate the average absorbance (
Determination
Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the concentration required for 50% inhibition.
Expected Results & Troubleshooting
-
Compound A Profile: As a fragment, Compound A may show lower potency (higher
, e.g., in the M range) compared to optimized drugs like Celecoxib (nM range). -
Interference: Primary amines can sometimes react with aldehydes or oxidize. If the "Background" wells containing Compound A turn blue without enzyme, the amine is chemically oxidizing TMPD. Correction: Use a "Compound Interference" control (Buffer + Compound + TMPD, no Enzyme).
References
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Retrieved from [Link]
-
Petrovic, N., & Murray, M. (2010).[7] Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[7][1][2] Methods in Molecular Biology, 594, 129–140.[7] Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Derivatization of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
[1][2][3][4]
Abstract & Strategic Overview
The scaffold 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine presents a classic chemoselectivity challenge in medicinal chemistry.[1][2][3][4] It contains two nucleophilic nitrogen centers:[1][2]
-
A primary aliphatic amine (Target).
-
A pyrazole ring nitrogen (Competitor).
While typical alkyl amines are significantly more nucleophilic than neutral pyrazoles, the presence of the trifluoromethyl (-CF3) group at the C3 position electronically modifies the heterocycle.[3] The -CF3 group is strongly electron-withdrawing, which lowers the pKa of the pyrazole N-H (making it more acidic) and reduces the electron density of the pyrazole nitrogens (making them less nucleophilic in their neutral state).[3]
The Core Strategy: To selectively derivatize the primary amine, we must operate in a "Goldilocks" pH window .[3][4]
-
Too Acidic (pH < 8): The primary amine is protonated (
) and non-nucleophilic.[4] -
Too Basic (pH > 12): The pyrazole deprotonates to form the pyrazolate anion, which is a potent nucleophile and will compete for electrophiles, leading to mixtures of amide/sulfonamide and N-heterocyclic byproducts.[3]
-
Optimal (pH 8.5–10): The primary amine is a free base (nucleophilic), while the pyrazole remains protonated and neutral (poor nucleophile).
Chemical Property Analysis
| Feature | Moiety | Approx. pKa | Reactivity Status at pH 9.0 |
| Target | Primary Amine ( | ~10.5 | Equilibrium favors protonated form, but sufficient free base exists for rapid reaction.[1][2][3][4] |
| Competitor | Pyrazole N-H (with | ~11.0* | Predominantly neutral.[1][2][3][4] Poor nucleophile due to electron withdrawal by |
*Note: Unsubstituted pyrazole pKa is ~14.[3][4] The -CF3 group significantly acidifies the N-H bond.[1][2][3]
Chemoselectivity Decision Tree
The following logic governs the experimental design:
Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: Selective Amide Coupling (HATU Method)
Best for: Attaching carboxylic acids (Drug Discovery Standard).[1][2]
Rationale: This protocol relies on pre-activation of the carboxylic acid.[4] By generating the active ester (O-At) before adding the amine scaffold, we ensure the most reactive nucleophile (the primary amine) consumes the active ester immediately upon addition.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Coupling Reagent: HATU (1.1 equiv) [CAS: 148893-10-1][1][2][3][4]
Step-by-Step Workflow:
-
Pre-activation:
-
Amine Addition:
-
In a separate vial, dissolve the Scaffold (1.0 equiv) and the remaining DIPEA (1.5 equiv) in minimal DMF.
-
Add the scaffold solution dropwise to the pre-activated acid mixture.[4]
-
-
Reaction:
-
Workup (Critical for Purity):
Protocol B: Reductive Amination
Best for: N-alkylation (creating secondary/tertiary amines).[1][2][3][4]
Rationale: Reductive amination is highly chemoselective.[3][4] The pyrazole nitrogen is not nucleophilic enough to condense with aldehydes/ketones to form stable imines under these conditions.[4]
Reagents:
-
Scaffold: (1.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)[1][2]
-
Acid Catalyst: Acetic Acid (1–2 drops, catalytic).[4]
Step-by-Step Workflow:
-
Imine Formation:
-
Reduction:
-
Quench:
Protocol C: Sulfonylation (The "Silyl-Trick")
Best for: Reacting with Sulfonyl Chlorides (Highly aggressive electrophiles).[1][2][3]
Rationale: Sulfonyl chlorides are so reactive they may sulfonylate the pyrazole ring even in the presence of the primary amine.[4] To prevent this, we transiently "mask" the pyrazole with a silyl group.[4]
Step-by-Step Workflow:
-
Transient Protection:
-
Sulfonylation:
-
Deprotection (In-situ):
-
Add MeOH (excess) or mild aqueous acid (0.1 M HCl) to the reaction mixture.
-
Stir for 15 mins. The N-TMS group on the pyrazole is extremely labile and will hydrolyze, regenerating the free pyrazole NH, while the sulfonamide on the primary amine remains stable.[3]
-
Quality Control & Validation
How to confirm the reaction occurred at the primary amine and not the pyrazole?
| Method | Observation | Interpretation |
| 1H NMR | Shift of | The triplet at ~2.9 ppm (starting material) will shift downfield to ~3.3–3.5 ppm upon acylation.[1][2][3][4] |
| 1H NMR | Pyrazole Ring Proton (C5-H) | Should remain relatively unchanged.[1][2][3][4] If the pyrazole is acylated, the aromatic C5-H signal often shifts downfield significantly (>0.5 ppm) due to the electron-withdrawing acyl group on the ring.[3] |
| LCMS | Retention Time | Bis-acylated byproducts (reaction at both N) will be significantly more lipophilic (later retention time).[1][2][3][4] |
Workflow Visualization: HATU Coupling
Figure 2: Split-vial execution for HATU coupling to maximize selectivity.
Troubleshooting Guide
Problem: I see a mixture of Mono-acylated and Bis-acylated products.
-
Cause: Excess base caused pyrazole deprotonation, or the acid chloride used was too reactive.[4]
-
Solution: Switch to Protocol A (HATU) instead of Acid Chlorides. Reduce DIPEA to 2.0 equivalents total.
Problem: Low conversion of the primary amine.
-
Cause: The amine might be forming a salt with the trifluoroacetate (if the starting material was a TFA salt).[4]
-
Solution: Ensure the initial dissolution of the scaffold includes enough DIPEA to neutralize any salts present in the raw material.[4]
Problem: Product is stuck in the aqueous layer during workup.
-
Cause: The pyrazole NH is acidic; at high pH (during NaHCO3 wash), it might deprotonate and become water-soluble.[3]
-
Solution: Adjust the pH of the aqueous layer to ~5–6 (mildly acidic) during extraction to keep the pyrazole protonated and organic-soluble.
References
-
Review of Pyrazole Synthesis and Reactivity: Fustero, S., et al.[4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3][4] Chemical Reviews, 2011.[4]
- pKa of Trifluoromethyl-substituted Heterocycles: "Physicochemical Properties of Fluorinated Pyrazoles." Journal of Fluorine Chemistry. (General Reference for -CF3 electron-withdrawing effects).
-
HATU Coupling Mechanisms: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][2][3][4] An Efficient Peptide Coupling Additive."[1][4] Journal of the American Chemical Society, 1993.[4]
-
Selective Amination Strategies: "Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines." Organic Chemistry Portal.
Sources
- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 2. 122431-37-2 CAS MSDS (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 8. peptide.com [peptide.com]
Application of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine in agrochemical synthesis
This guide outlines the technical application of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine , a specialized fluorinated building block used in the design of next-generation agrochemicals.
Part 1: Strategic Application Overview
This compound (hereafter referred to as TPEA ) represents a high-value "linker scaffold" in pesticide discovery. Unlike the ubiquitous pyrazole-4-carboxylic acids found in commercial SDHI fungicides (e.g., Fluxapyroxad, Sedaxane), TPEA provides a flexible ethyl-amino spacer .
Why this molecule matters:
-
Metabolic Stability: The trifluoromethyl (
) group at the C3 position blocks metabolic oxidation at the most vulnerable site of the pyrazole ring, significantly extending the half-life of the active ingredient (AI) in plant systems. -
Scaffold Hopping: TPEA allows chemists to convert rigid amide-linked fungicides into flexible urea or sulfonamide analogs. This flexibility can overcome resistance issues where point mutations in the target enzyme (e.g., succinate dehydrogenase) prevent the binding of rigid inhibitors.
-
Lipophilicity Modulation: The ethyl spacer increases the logP slightly compared to a direct amine, improving cuticular penetration in foliar applications.
Part 2: Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 179.14 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid (hygroscopic) |
| Basicity (pKa) | ~9.2 (Aliphatic amine), ~2.5 (Pyrazole NH) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in Hexanes.[1][2] |
| Storage | Store at -20°C under Argon. Sensitive to |
Safety Advisory: The free amine is corrosive and a skin sensitizer. Handle in a fume hood. The
Part 3: Synthetic Protocols
Protocol A: De Novo Synthesis of TPEA
Context: TPEA is not always commercially available in bulk. This protocol describes its synthesis from the nitrile precursor.
Reagents:
-
Precursor: 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (prepared from ethyl trifluoroacetoacetate and hydrazine).
-
Catalyst: Raney Nickel (activated) or
(10%). -
Solvent: Methanol (anhydrous) saturated with Ammonia (
). -
Hydrogen Source:
gas (balloon or autoclave).
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 10.0 g of the nitrile precursor in 100 mL of
-saturated Methanol.-
Note: Ammonia is critical to suppress the formation of secondary amines (dimerization).
-
-
Catalyst Addition: Carefully add 1.0 g of Raney Nickel (slurry in water/methanol). Caution: Raney Ni is pyrophoric; keep wet.
-
Hydrogenation: Purge the vessel with Nitrogen (
), then Hydrogen ( ). Pressurize to 50 psi (3.5 bar) . Stir vigorously at 40°C for 12 hours. -
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (
) should disappear, replaced by the baseline amine spot. -
Workup: Filter the catalyst through a Celite pad (keep wet under Argon). Rinse with MeOH.[3] Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often pure enough for coupling. If needed, convert to the Hydrochloride salt (
) for recrystallization from Ethanol/Ether.
Protocol B: Synthesis of a Novel SDHI Analog (Amide Coupling)
Application: Coupling TPEA with an acid chloride to create a flexible SDHI candidate.
Target:
Reagents:
-
Substrate: TPEA (1.0 eq).
-
Electrophile: 2-(Trifluoromethyl)benzoyl chloride (1.1 eq).
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Workflow:
-
Dissolution: Dissolve 1.0 mmol TPEA and 2.5 mmol DIPEA in 10 mL anhydrous DCM. Cool to 0°C under
.[3] -
Addition: Dropwise add 1.1 mmol of the acid chloride dissolved in 2 mL DCM over 10 minutes.
-
Mechanistic Insight: The aliphatic amine of TPEA is significantly more nucleophilic than the pyrazole ring nitrogens. Selective acylation of the side chain occurs without protecting the pyrazole NH, provided the temperature is kept low.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add 10 mL saturated
. -
Extraction: Extract with DCM (
mL). Wash organic layer with Brine. Dry over .[4] -
Isolation: Evaporate solvent. Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Part 4: Visualizing the Agrochemical Logic
The following diagram illustrates how TPEA serves as a pivot point in "Scaffold Hopping" strategies, moving from established commercial fungicides to novel IP space.
Figure 1: Strategic workflow showing the synthesis of TPEA and its divergence into multiple agrochemical classes via scaffold hopping.
Part 5: References
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link][3][4][5]
-
PubChem. (2025). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide (Penthiopyrad Metabolite). Retrieved January 28, 2026, from [Link]
-
Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole. Retrieved January 28, 2026, from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Fragment Screening & Functional Profiling of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Abstract
This guide details the experimental protocols for utilizing 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine as a chemical probe and scaffold in Fragment-Based Drug Discovery (FBDD). Due to the privileged nature of the trifluoromethyl-pyrazole moiety—frequently observed in kinase inhibitors (e.g., JAK, CDK) and COX-2 modulators—this fragment serves as a critical starting point for exploring hydrophobic pockets in ATP-binding sites. This note covers solubility optimization, biophysical validation via Surface Plasmon Resonance (SPR), and functional kinase inhibition assays.
Chemical Logic & Mechanistic Grounding
The Pharmacophore
The utility of this compound lies in its dual-functionality, which must be understood to design effective assays:
-
The Warhead (
-Pyrazole): The pyrazole ring often acts as a hinge-binder in kinase targets, mimicking the adenine ring of ATP. The trifluoromethyl ( ) group enhances lipophilicity and metabolic stability, targeting deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases). -
The Vector (Ethylamine): The primary amine provides a solvent-exposed handle for rapid derivatization (e.g., amide coupling) or direct electrostatic interaction with acidic residues (e.g., Aspartate in the DFG motif).
Interaction Map
The following diagram illustrates the theoretical binding mode that dictates assay design.
Caption: Theoretical pharmacophore mapping of the fragment to a generic kinase ATP-binding site.
Pre-Assay Preparation: Solubility & Handling
Challenge: While the amine tail confers hydrophilicity, the
Protocol: DMSO Stock Preparation[2]
-
Weighing: Weigh 5–10 mg of the solid compound into a glass vial (avoid plastic static interaction).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 100 mM master stock concentration.
-
Calculation:
-
-
Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must confirm no particulate matter remains.
-
QC Check: Dilute a small aliquot 1:100 in PBS (pH 7.4). Measure absorbance at 280 nm. If OD is unstable or precipitant forms, add 10% glycerol to the assay buffer later.
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles which induce moisture uptake (hygroscopicity of the amine).
Biophysical Screening: Surface Plasmon Resonance (SPR)
Objective: To validate direct binding of the fragment to the target protein (e.g., JAK2 or CDK4) and determine the dissociation constant (
Assay Setup (Biacore/Sierra Sensors)
| Parameter | Setting | Rationale |
| Sensor Chip | CM5 or Ni-NTA | CM5 for covalent amine coupling (lysine); Ni-NTA for His-tagged proteins. |
| Immobilization Level | High (~3000–5000 RU) | Low molecular weight fragments (179 Da) require high protein density for detectable signal ( |
| Running Buffer | PBS-P + 2% DMSO | Matches the solvent of the compound stock to minimize "bulk refractive index" jumps. |
| Flow Rate | 30 µL/min | Ensures mass transport limitation is minimized. |
| Temperature | 25°C | Standard physiological baseline. |
Step-by-Step Protocol
-
Solvent Correction Cycles: Inject a series of DMSO concentrations (1.5% to 2.5%) to create a calibration curve. This corrects for the refractive index mismatch between the stock and buffer.
-
Clean Screen: Inject the compound at a fixed high concentration (e.g., 200 µM) to identify "sticky" behavior.
-
Pass Criteria: Square wave binding profile (rapid on/off).
-
Fail Criteria: Slow dissociation or super-stoichiometric binding (indicates aggregation).
-
-
Affinity Determination: Inject a concentration series (e.g., 0, 12.5, 25, 50, 100, 200, 400 µM).
-
Regeneration: Usually not required for fragments (fast off-rate). If needed, use a mild 10s pulse of 10 mM NaOH.
Data Analysis
Fit data to a 1:1 Steady State Affinity model .
-
Self-Validation Check: The theoretical
should match the experimental .
Functional Validation: Kinase Inhibition Assay
Objective: If the fragment binds (SPR), does it inhibit function? We use an ADP-Glo™ (Promega) assay, which is robust against fluorescence interference common in high-concentration fragment screens.
Reagents[1]
-
Kinase: Recombinant Human Kinase (e.g., JAK2), 1-5 ng/well.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ATP: Ultra-pure, at
apparent concentration (typically 10 µM). -
Compound: this compound (diluted in kinase buffer).
Workflow Diagram
Caption: Step-by-step liquid handling workflow for the ADP-Glo Kinase Assay.
Detailed Protocol
-
Plate Prep: Use white, low-volume 384-well plates (Corning 4513).
-
Compound Addition: Dispense 4 µL of compound (diluted in 1x Kinase Buffer + 1% DMSO). Include a "No Compound" (DMSO only) control (Max Signal) and a "No Enzyme" control (Background).
-
Enzyme Addition: Add 2 µL of Kinase solution. Centrifuge plate (1000 rpm, 1 min). Pre-incubate for 10 min to allow fragment binding.
-
Start Reaction: Add 4 µL of ATP/Substrate mix. Total volume = 10 µL.
-
Incubation: Cover and shake at room temperature for 60 minutes.
-
Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min. This stops the kinase reaction and depletes remaining ATP.
-
Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Data Normalization
Calculate % Inhibition using the controls:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| SPR: Negative Signal | Reference channel mismatch | Ensure DMSO concentration in running buffer matches the sample exactly (±0.1%). Perform solvent correction. |
| Assay: High Background | ATP contamination | Use ultra-pure ATP. Ensure ADP-Glo reagent incubation time is sufficient to deplete unreacted ATP. |
| Assay: Low Signal | Enzyme degradation | Keep kinase on ice until use. Verify enzyme activity with a known inhibitor (e.g., Staurosporine) as a positive control. |
| Precipitation | High Conc. + pH | The amine is basic. In high pH buffers, solubility may drop. Maintain pH < 7.5 or increase DMSO to 5% if the enzyme tolerates it. |
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
-
Foloppe, N., et al. (2006). "A fragment-based approach to the design of focused libraries."[1][2] Bioorganic & Medicinal Chemistry. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
PubChem. "Compound Summary: this compound." Link
Sources
Cell culture experimental protocol with 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary & Scientific Rationale
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter referred to as PTEA-CF3 ) represents a "privileged scaffold" in modern drug discovery.[1][2] The trifluoromethyl-pyrazole motif is a cornerstone in the design of COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals.[1][2][3] The ethylamine tail provides a critical nucleophilic handle for diversification into amides, ureas, or sulfonamides.[1][2][3]
However, in fragment-based drug discovery (FBDD), it is critical to evaluate the intrinsic cellular profile of the scaffold itself before derivatization.[1][2][3] This Application Note provides a standardized protocol to assess the solubility, cytotoxicity, and non-specific reactivity of PTEA-CF3 in mammalian cell culture.[1][3]
Key Mechanistic Considerations:
-
Lipophilicity vs. Basicity: The -CF3 group enhances lipophilicity (increasing membrane penetration), while the primary amine (pKa ~9.5–10.[1][2][3]0) ensures the molecule is predominantly protonated (cationic) at physiological pH (7.4).[2][3] This duality dictates unique solubility handling compared to neutral drugs.[1][2][3]
-
Scaffold Validation: This protocol serves as a "Scaffold Safety Check," ensuring that any biological activity observed in future derivatives is due to the added pharmacophore, not intrinsic toxicity of the PTEA-CF3 core.[1][3]
Pre-Experimental Planning & Chemical Handling[1]
Safety Warning: PTEA-CF3 is an organic amine.[1][2] Handle in a fume hood. It may cause skin irritation and serious eye damage.[1][2][3]
Physicochemical Profile
| Property | Value (Estimated) | Implication for Cell Culture |
| Molecular Weight | ~179.14 g/mol | High molarity per unit mass.[1][2] |
| LogP | ~1.1 – 1.5 | Moderate lipophilicity; DMSO soluble.[1][2] |
| pKa (Amine) | ~9.8 | Protonated (+) in DMEM/RPMI (pH 7.4).[2][3] |
| State | Liquid or HCl Salt | Salt form is preferred for stability; Liquid requires density calculation.[1][2] |
Stock Solution Preparation
Objective: Prepare a stable 100 mM stock solution free of precipitation.
-
Solvent Choice: Biological-grade DMSO (Dimethyl sulfoxide) is the standard.[1][2][3]
-
Calculation (Example for 10 mg):
-
Storage: Aliquot into amber glass vials (hydroscopic amine). Store at -20°C. Stable for 6 months.
Experimental Protocol: Intrinsic Cytotoxicity Profiling (MTT Assay)
Purpose: To determine the
Materials[1][2][3][4][5][6][7][8][9]
-
Cell Line: HEK293 (Kidney, robust) or HepG2 (Liver, metabolic potential).[2][3]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.[1][2]
-
Control Compound: Doxorubicin (Positive toxicity control).[2][3]
Step-by-Step Workflow
Step 1: Cell Seeding (Day 0)
-
Dilute to
cells/mL in complete media (DMEM + 10% FBS). -
Seed 100
L per well into a 96-well plate (5,000 cells/well). -
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
Step 2: Compound Preparation (Day 1)
-
Serial Dilution (2x Concentrate): Prepare intermediate dilutions in complete media.
-
Vehicle Control: Prepare media with DMSO matched to the highest concentration (e.g., 0.1% DMSO).[2][3]
Step 3: Treatment (Day 1)
-
Add 100
L of the 2x compound solutions to respective wells. -
Incubate for 48 hours.
Step 4: Readout (Day 3)
-
Add 20
L of MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 3–4 hours (watch for purple formazan crystals).
-
Solubilize crystals with 150
L DMSO. -
Shake plate for 10 mins.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Interpretation
Calculate cell viability using the formula:
Interpretation Guide:
- : Scaffold is Non-Toxic .[2][3] Ideal for drug development.[1][2][3][5]
- : Moderate toxicity.[1][2] Check for pH changes in media (amine effect).[2][3]
- : Toxic Scaffold. The ethylamine-pyrazole core may be interfering with mitochondrial function or membrane integrity.[1][2][3] Do not proceed with this scaffold without structural modification.
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for evaluating the PTEA-CF3 scaffold in a drug discovery context.
Figure 1: Decision workflow for validating the PTEA-CF3 scaffold prior to functional derivatization.
Advanced Protocol: Functional Derivatization Screen (In-Situ)[1][2]
If the scaffold is non-toxic, researchers often wish to screen it against targets (e.g., COX-2) by converting the amine into an amide in-situ within the well or in a pre-plate.[1][2][3]
Brief Methodology:
-
Mix PTEA-CF3 (20 mM) with a panel of carboxylic acids (20 mM) and EDC/NHS coupling agents in a 96-well master plate.
-
Incubate 2 hours to form amides.
-
Transfer aliquots to the cell assay plate (e.g., LPS-stimulated macrophages for inflammation assay).[1][2][3]
-
Why? This allows rapid screening of the derivatives of PTEA-CF3 without synthesizing and purifying each one individually.[1][2]
References
-
PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1][2][3] [Link]
-
Garg, R., et al. (2020).[2][3] Trifluoromethyl-substituted pyrazoles as privileged scaffolds in drug discovery: A review. European Journal of Medicinal Chemistry.[1][2][3][6] [Link]
-
Riss, T.L., et al. (2013).[2][3] Cell Viability Assays: MTT and Resazurin Protocols.[1][2][3] Assay Guidance Manual [Internet].[2][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] [Link]
-
Meanwell, N.A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3] Journal of Medicinal Chemistry.[1][2][3] [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. PubChemLite - 1-[1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]ethan-1-one (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine | 1006436-51-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. wisdomlib.org [wisdomlib.org]
Application Note: Structural Optimization and Molecular Docking of Fluorinated Pyrazole Fragments
Executive Summary
This application note details the structural preparation and molecular docking protocol for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter referred to as Ligand-TFPA ). This molecule represents a classic "fragment" scaffold in Fragment-Based Drug Discovery (FBDD), combining a polar hinge-binding motif (pyrazole) with a lipophilic, metabolically stable pharmacophore (trifluoromethyl) and a solubilizing/interacting tail (ethylamine).
We utilize AutoDock Vina for the docking engine due to its robust scoring function regarding hydrophobic enclosure, which is critical for fluorinated moieties. The protocol uses CDK2 (Cyclin-Dependent Kinase 2) as a representative model target, given the privileged status of pyrazoles as kinase inhibitors.
Chemical Context & Ligand Preparation (The "Why")
Successful docking requires accurate representation of the ligand's solution state. For Ligand-TFPA, two chemical features dictate the docking strategy:
Protonation State (pKa Analysis)
The ethylamine tail is a primary amine.
-
Physiological State: At pH 7.4, the amine (
) exists predominantly as the protonated ammonium cation ( ). -
Docking Implication: You must model the ligand with a
formal charge. Failing to protonate this amine will miss critical salt-bridge interactions (e.g., with conserved Aspartate residues in kinase pockets) and result in false-negative binding scores.
Pyrazole Tautomerism
The 1H-pyrazole ring exhibits annular tautomerism. The hydrogen can reside on either nitrogen (
-
Expert Insight: In the bulk solvent, these tautomers exist in equilibrium. However, inside a protein pocket, the specific tautomer is selected by the local hydrogen-bonding environment (e.g., the "hinge" region of a kinase).
-
Protocol: You should generate both tautomers and dock them independently, or allow the docking software to sample protonation states if supported (e.g., Glide). For AutoDock Vina, we manually prepare the dominant tautomer but remain open to flipping the ring 180° during analysis.
The Trifluoromethyl Effect ( )
The
-
Quadrupole Moments: Fluorine is highly electronegative, creating an electron-rich belt and a positive "sigma-hole" on the carbon, potentially enabling orthogonal multipolar interactions.
-
Hydrophobicity: It significantly increases
, driving the ligand into deep hydrophobic pockets.
Experimental Protocol (The "How")
Phase 1: Ligand Preparation
Tools: ChemDraw/Avogadro (Structure), OpenBabel (Conversion)
-
Structure Generation: Draw the chemical structure of Ligand-TFPA.
-
SMILES:NCCc1c(C(F)(F)F)[nH]nc1 (Ensure the amine is protonated in 3D).
-
-
3D Conformation & Minimization:
-
Open in Avogadro.[2]
-
Set pH to 7.4 (Add hydrogens to form
). -
Perform energy minimization using the MMFF94 force field (handles organofluorines better than UFF).
-
Convergence Criteria:
.
-
-
File Conversion:
-
Save as .mol2.
-
Convert to .pdbqt (AutoDock format) utilizing Gasteiger partial charges.
-
Critical Step: Verify the ROT (rotatable bonds) count. The ethyl chain should be rotatable; the pyrazole ring must be rigid.
-
Phase 2: Protein Preparation (Model System: CDK2)
Tools: UCSF Chimera / MGLTools Target PDB: 2VTO (CDK2 complexed with a pyrazole-based inhibitor).
-
Clean Up: Remove the co-crystallized ligand, water molecules, and ions.
-
Hydrogenation: Add polar hydrogens.
-
Note: Histidine protonation states must be determined by the local H-bond network. For CDK2, His84 is usually singly protonated.
-
-
Charge Assignment: Apply Kollman united-atom charges.
-
Save: Export as protein.pdbqt.
Phase 3: Grid Generation & Docking
-
Grid Box Definition:
-
Center the grid on the hinge region (residues Glu81, Leu83).
-
Dimensions:
Å (Sufficient for a fragment). -
Spacing: 0.375 Å (Standard) or 1.0 Å (Vina internal scaling).
-
-
Configuration (conf.txt):
-
Expert Insight: Increase exhaustiveness to 16 or 32 for fragments to ensure the global minimum is found, as small molecules have flatter energy landscapes than large drugs.
-
-
Execution: vina --config conf.txt --log docking.log
Data Analysis & Visualization
Interaction Energy Profile
Upon docking, Vina provides affinity scores (
| Interaction Type | Target Residue (CDK2 Model) | Chemical Moiety | Contribution |
| H-Bond (Donor) | Glu81 (Backbone C=O) | Pyrazole -NH | Critical Anchor |
| H-Bond (Acceptor) | Leu83 (Backbone NH) | Pyrazole -N= | Critical Anchor |
| Salt Bridge | Asp86 (Sidechain | Ethylamine | Electrostatic Steering |
| Hydrophobic | Val18, Ala31, Phe80 | Desolvation Entropy |
Workflow Visualization
The following diagram illustrates the logical flow of the experiment, emphasizing the decision points for tautomers and charge states.
Figure 1: Decision-tree workflow for docking fluorinated pyrazole fragments, highlighting the critical tautomer generation step.
Molecular Interaction Map
This diagram visualizes the expected binding mode of Ligand-TFPA within the ATP-binding pocket of a kinase (e.g., CDK2).
Figure 2: Predicted interaction map showing the dual-anchor binding mode: Hinge H-bonds (Green) and Salt Bridge (Red).
Troubleshooting & Optimization
-
Issue: Ligand flies out of the pocket.
-
Cause: Grid box too small or incorrect charge assignment (neutral amine).
-
Fix: Ensure the amine has a +1 charge in the .pdbqt file. Check that center_x/y/z coordinates align with the receptor's active site.
-
-
Issue: Poor affinity scores (> -5.0 kcal/mol).
-
Cause: Wrong tautomer.[2]
-
Fix: Flip the pyrazole ring. If the
is facing the backbone of Leu83, you have a donor-donor clash. Rotate the ring or swap the tautomer.
-
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Foloppe, N., & Hubbard, R. E. (2006). Towards predictive fragment-based lead discovery. Current Opinion in Medicinal Chemistry, 13(29), 3536-3545. (Context for Pyrazole Kinase Binding).[2][3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PubChemLite - 1-[1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]ethan-1-one (C7H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2,2,2-trifluoro-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-amine (C6H8F3N3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Handling, Storage, and Stability Guidelines for Trifluoromethyl-Containing Amines
Executive Summary
The introduction of a trifluoromethyl (
Key Takeaways:
-
Basicity Shift: The strong electron-withdrawing nature of fluorine lowers the pKa of the conjugate acid by 3–5 units, requiring adjusted workup protocols.
-
Volatility Hazard: Low molecular weight fluoroamines (e.g., TFEA) boil near ambient temperature (36–37°C), necessitating strict cold-chain handling.[1][2]
-
Instability:
-Trifluoromethyl amines are prone to spontaneous HF elimination and decomposition upon deprotection.[1][2]
Physicochemical Profile: The "Fluorine Effect"[3]
To handle these compounds effectively, researchers must understand the underlying electronic modifications. The
Comparative Data: Ethylamine vs. Trifluoroethylamine[1][2]
| Property | Ethylamine ( | 2,2,2-Trifluoroethylamine ( | Impact on Handling |
| Boiling Point | 16.6°C | 36–37°C | CRITICAL: TFEA boils on a hot lab day.[1][2] Do not rotovap to dryness.[1] |
| pKa (Conjugate Acid) | ~10.7 | ~5.5 - 5.7 | Drastically reduced basicity.[1][2] Extracts into organic phase at neutral pH.[1][2] |
| Nucleophilicity | High | Low | Slower reaction rates; often requires higher temperatures or catalysts.[1][2] |
| Lipophilicity (LogP) | -0.13 | +0.24 | Increased solubility in non-polar solvents (DCM, ethers).[1][2] |
Analyst Note: The reduced basicity means that standard "amine workups" (pH > 12) are unnecessary and potentially detrimental. At pH 7, TFEA is already >95% in its free base form.[1]
Storage and Stability Protocols
The "Salt Rule" for Storage
Due to the high volatility of the free base and the potential for carbamate formation (reaction with atmospheric
-
Recommended Form: Hydrochloride (
) or Tosylate ( ) salts.[1] -
Storage Conditions:
Stability of - vs. -Trifluoromethyl Amines
A critical structural distinction determines stability.[1][2]
-
-Trifluoromethyl Amines (
): Generally stable as salts.[1][2] The fluorine is on the beta-carbon. -
-Trifluoromethyl Amines (
): HIGHLY UNSTABLE. [1][2]-
Compounds where the
group is attached to the same carbon as the amino group (hemiaminal equivalents) are prone to spontaneous decomposition via HF elimination to form imines or nitriles. -
Guideline: Do not attempt to isolate free
-trifluoromethyl amines. Generate them in situ or keep them protected (e.g., as amides) until the final step.
-
Visualization: Decomposition Mechanism of
-CF3 Amines
The following diagram illustrates why
Handling Protocols
Protocol A: Safe Utilization of Volatile Fluoroamines (e.g., TFEA)
Objective: To use 2,2,2-trifluoroethylamine (BP 37°C) in a reaction without loss of material due to evaporation.
Safety Prerequisite: Perform all operations in a fume hood. Wear butyl rubber gloves if available.[1][2]
-
Preparation of Reagents:
-
Weigh the Amine-HCl salt into a reaction flask.
-
Add the reaction solvent (e.g., DCM, THF) and cool the mixture to 0°C in an ice bath.
-
-
In-Situ Free Basing:
-
Reaction Initiation:
Protocol B: Workup and Isolation (The "Low pH" Extraction)
Objective: Isolate a product containing a secondary/tertiary trifluoro-amine without losing it to the aqueous layer or evaporation.
-
pH Adjustment (Critical):
-
Extraction:
-
Concentration:
-
Do not use high vacuum.
-
Concentrate on a rotary evaporator with a bath temperature < 25°C and pressure > 100 mbar .
-
Alternative: If the product is volatile, do not concentrate. Use the solution directly in the next step or store as a solution with a known titer.
-
Visualization: Volatile Amine Handling Workflow
Emergency & Safety (HF Hazards)
While stable under neutral conditions, the combustion or strong acidic decomposition of trifluoromethyl amines can release Hydrogen Fluoride (HF) .
-
Hazard: HF is highly corrosive and penetrates skin to decalcify bone.[1]
-
First Aid:
-
Skin Contact: Immediately wash with water for 5 minutes, then apply 2.5% Calcium Gluconate gel .[1] Massage into skin until pain ceases.[1][2]
-
Spill: Do not use standard clay absorbents (silica reacts with HF to form
gas).[1] Use specific HF-neutralizing spill kits (calcium carbonate/carbonate based).[1][2]
-
References
-
Physicochemical Properties of Fluorin
-
Basicity and pKa Trends
-
Synthesis and Stability of
-Trifluoromethyl Amines -
Handling and Safety D
-
Medicinal Chemistry Applic
Sources
Application Note: 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine in Fragment-Based Screening
Executive Summary: The "Dual-Handle" Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine represents a high-value "privileged structure." It is not merely a chemical building block but a purpose-built tool for modern screening campaigns.
Its value is derived from its Dual-Handle Architecture :
-
The Spectral Handle (
): The trifluoromethyl group provides an intense, singlet signal in F NMR , located in a spectral region typically free of background interference. This enables high-throughput "cocktail" screening with exceptional sensitivity to changes in chemical environment upon protein binding. -
The Synthetic Handle (
): The primary ethylamine chain serves as a low-steric-hindrance vector for rapid fragment elaboration (growing) via amide coupling, reductive amination, or sulfonylation.
This guide details the protocols for utilizing this molecule as a cornerstone in Fluorine-Based Fragment Screening and subsequent Lead Optimization .
Physicochemical Profile & Library Suitability
Before screening, the fragment must be validated against "Rule of Three" (Ro3) criteria to ensure it leaves sufficient chemical space for elaboration.
Table 1: Physicochemical Properties
| Property | Value (Approx.) | FBDD Implications |
| Molecular Weight | 179.14 Da | Ideal: <300 Da. Allows substantial mass addition during optimization. |
| cLogP | ~0.8 - 1.2 | Ideal: <3. Good solubility in aqueous buffers (PBS/HEPES). |
| H-Bond Donors | 3 (NH, NH | Pyrazole NH and amine NH |
| H-Bond Acceptors | 2 (N, N) | Pyrazole N is a classic acceptor for kinase hinge regions. |
| Distinct region; highly sensitive to local dielectric changes. | ||
| Rotatable Bonds | 3 | Flexible enough to adopt conformations; rigid enough to minimize entropic penalty. |
Workflow Visualization
The following diagram illustrates the critical path from library QC to hit elaboration using this specific fragment.
Caption: Logical flow for 19F-NMR driven fragment discovery, moving from library QC to chemical elaboration.
Protocol 1: Ligand-Observed F NMR Screening
This protocol utilizes the Transverse Relaxation (
Materials
-
Instrument: 500 MHz or 600 MHz NMR with a
F-capable probe (e.g., QCI-F or specialized fluorine probe). -
Fragment Stock: 100 mM in
-DMSO. -
Protein Target: >95% purity, buffer exchanged into screening buffer (no BSA/detergents that mimic binding pockets).
-
Reference: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).
Step-by-Step Procedure
1. Sample Preparation (Cocktail Mode)
-
Mix: Combine 5–10 fluorinated fragments with non-overlapping chemical shifts.
-
Final Concentration: 50 µM each fragment.
-
Protein Concentration: 20 µM (Targeting a 2.5:1 Ligand:Protein ratio).
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%
(for lock). Note: Avoid fluorinated buffers.
2. Data Acquisition (The Experiment)
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) or
-filter. -
Reference Spectrum: Acquire a spectrum of the fragment cocktail without protein.
-
Observation: Sharp singlets for all
signals.
-
-
Screening Spectrum: Acquire a spectrum of the fragment cocktail with protein.
-
Observation: Compare peak intensities/linewidths to the reference.
-
3. Data Analysis (Hit Calling)
-
Metric: Calculate % Signal Attenuation.
-
Threshold: A reduction in peak height >30–40% indicates binding.
-
Secondary Check: Look for Chemical Shift Perturbation (CSP). A shift of even 0.05 ppm in the
signal is significant due to the high sensitivity of fluorine to the local protein environment.
4.
-
Perform a titration with fixed fragment concentration (50 µM) and increasing protein concentration (0 to 100 µM).
-
Plot the change in chemical shift (
) or line width ( ) against protein concentration to fit the dissociation constant ( ).
Protocol 2: Fragment Elaboration (The "Grow" Strategy)
Once binding is confirmed, the ethylamine tail allows for rapid "Fragment Growing" to capture adjacent sub-pockets. The pyrazole core often binds to the hinge region (in kinases) or hydrophobic pockets, while the amine points towards solvent or an adjacent acidic residue.
Chemistry Strategy: Parallel Library Synthesis
Objective: Synthesize a library of 20–50 analogs to probe the vector extending from the amine.
Method A: Amide Coupling (Targeting H-Bond Acceptors/Hydrophobic regions)
-
Reagents: Diverse set of carboxylic acids (aromatic, heteroaromatic, aliphatic).
-
Coupling Agent: HATU or COMU (High efficiency required for small scale).
-
Base: DIPEA (3 eq).
-
Protocol:
-
Dissolve Fragment (1 eq) in DMF.
-
Add Acid (1.2 eq), HATU (1.2 eq), and DIPEA.
-
Stir at RT for 2 hours.
-
Purification: Mass-directed Prep-HPLC. The
group aids in tracking the product if using LC-MS with poor ionization, as the mass signature is distinct.
-
Method B: Reductive Amination (Targeting Hydrophobic/Aromatic interactions)
-
Reagents: Diverse aldehydes.
-
Reducing Agent:
(Sodium triacetoxyborohydride) – milder than cyanoborohydride. -
Protocol:
-
Dissolve Fragment (1 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).
-
Add
(1.5 eq). -
Stir 4–16 hours.
-
Result: Converts the primary amine to a secondary amine, altering the basicity and pKa, which can be crucial for optimizing salt bridges.
-
Scientific Rationale & Troubleshooting
Why this specific fragment?
-
Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the pyrazole ring, a common clearance liability.
-
Lipophilicity Modulation: The
group adds lipophilicity ( ), helping the fragment penetrate hydrophobic pockets despite the polarity of the amine.
Troubleshooting 19F Screening:
-
Issue: Broad peaks in the reference spectrum.
-
Cause: Fragment aggregation or poor solubility.
-
Fix: Check solubility limits; add 0.01% Triton X-100 to disrupt promiscuous aggregates.
-
-
Issue: No binding observed, but X-ray suggests a pocket.
-
Cause: The
group might be clashing sterically with the pocket wall. -
Fix: Test the non-fluorinated analog (methyl-pyrazole) using
H STD-NMR to confirm if the fluorine is the steric blocker.
-
References
-
Pomerantz, W. C. K., et al. (2021).[1] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[1][2] [Link]
-
Norton, R. S., et al. (2016). NMR in Fragment-Based Drug Design. Current Topics in Medicinal Chemistry. [Link]
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery. Drug Discovery Today. [Link]
Sources
Preparation of stock solutions of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Application Note: Preparation of Stock Solutions for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Introduction & Compound Overview
This compound is a specialized heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1][2][3][4] Its structure features a trifluoromethyl-substituted pyrazole ring linked to a primary ethylamine.[2][3][4]
This unique scaffold presents specific solubility challenges:
-
Amine Functionality: The primary amine (
) renders the compound basic, making it prone to salt formation (e.g., HCl, TFA salts) and sensitive to atmosphericngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (carbamate formation).[1][4] -
Trifluoromethyl Group: The lipophilic
motif enhances membrane permeability but can reduce aqueous solubility of the free base.[1][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Pyrazole Tautomerism: The unsubstituted 1H-pyrazole nitrogen can act as both a hydrogen bond donor and acceptor, influencing solubility in polar aprotic solvents.[1][2][3][4]
Table 1: Physicochemical Properties (Theoretical)
| Property | Value (Free Base) | Notes |
| Molecular Formula | Verify specific salt form on CoA.[1][3][4] | |
| Molecular Weight | 179.14 g/mol | Critical: Adjust for salt mass (see Section 3).[1][3] |
| LogP (Predicted) | ~0.5 - 1.0 | Moderately lipophilic; DMSO soluble.[1][2][3][4] |
| pKa (Amine) | ~9.0 - 9.8 | Protonated at physiological pH.[1][2][3][4] |
| pKa (Pyrazole) | ~14 (NH acid) | Very weakly acidic.[1][3][4] |
| Physical State | Oil or Low-melting Solid | Salts are typically crystalline solids.[2][3][4] |
Material Safety & Handling (E-E-A-T)
Safety Warning: Fluorinated amines are often classified as Skin Irrit. 2 (H315) , Eye Irrit.[1][2][3] 2A (H319) , and STOT SE 3 (H335) .[1][2][3][5]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] Handle exclusively in a fume hood to avoid inhalation of amine vapors.[1][2][3][4]
-
Hygroscopicity: Amine salts are frequently hygroscopic.[1][2][3][4] Equilibrate the vial to room temperature before opening to prevent water condensation, which alters the effective mass.[1][3]
Protocol A: Preparation of 100 mM DMSO Master Stock
Objective: Create a stable, high-concentration master stock suitable for long-term storage and subsequent dilution. DMSO (Dimethyl sulfoxide) is the preferred solvent due to its high dielectric constant and ability to solubilize both the lipophilic pyrazole core and the polar amine.[1][2][3]
Salt Correction Calculation
Before weighing, you must determine if your substance is a free base or a salt (e.g., Hydrochloride, Trifluoroacetate).[1][2][3] The "Mass Factor" (
-
Free Base (MW 179.14):
[1][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Mono-HCl Salt (MW ~215.6):
[1][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dihydrochloride Salt (MW ~252.1):
[1][4]
Target Mass Calculation:
To prepare
Step-by-Step Procedure
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile, amber glass vial (borosilicate). Plastic vials (polypropylene) are acceptable for short term, but glass is preferred for long-term DMSO storage to prevent leaching.[1][2][4]
-
Solvent Addition: Add anhydrous DMSO (Grade
99.9%) to the vial. -
Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at room temperature for 5 minutes.
-
Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final target volume.
-
Mixing: Invert the vial 10 times to ensure homogeneity.
-
Clarification: Visually inspect for particulates.[1][2][3][4] If turbid, centrifuge at 10,000 x g for 5 minutes. (Presence of precipitate indicates impurities or salt mismatch).[1][2][3]
Protocol B: Preparation of Aqueous Working Solutions
Objective: Dilute the DMSO stock into aqueous buffers for biological assays. Challenge: The free base of this compound has limited solubility in neutral water.[1][2][3][4]
Solubility Decision Matrix (DOT Diagram)[1][2][3]
Caption: Decision matrix for aqueous dilution based on pH-dependent solubility of the amine.
Dilution Protocol (100 µM Working Solution)
-
Thaw: Thaw the 100 mM DMSO stock at room temperature (20-25°C). Vortex to ensure no concentration gradients exist from freezing.[1][3][4]
-
Intermediate Step (Optional but Recommended): Prepare a 10x intermediate (e.g., 1 mM) in assay buffer containing 5% DMSO. This prevents "shock precipitation" when dropping high-concentration DMSO directly into water.[3][4]
-
Final Dilution: Dilute the intermediate 1:10 into the final assay buffer.
-
pH Check: Ensure the addition of the compound has not shifted the buffer pH, although this is unlikely at µM concentrations.[1][2][3]
Quality Control & Stability
Validation Method:
-
HPLC-UV/MS: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid). The amine should elute early to mid-gradient.[1][2][3][4]
-
Acceptance Criteria: Purity > 95%.
Storage Conditions:
| Condition | Temperature | Stability Estimate |
| Solid (Desiccated) | -20°C | > 2 Years |
| 100 mM DMSO Stock | -20°C or -80°C | 6 - 12 Months |
| Aqueous Working Sol. | 4°C | < 24 Hours (Prepare fresh) |
Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture.[2][3][4] Aliquot stocks into single-use vials (e.g., 50 µL) to maximize stability.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in DMSO | Saturation or wet DMSO | Ensure DMSO is anhydrous.[1][2][3][4] Sonicate at 37°C. |
| Precipitation in Buffer | pH > pKa of amine | Acidify buffer slightly or increase DMSO % (up to 1% if tolerated).[1][2][3] |
| Yellowing of Stock | Oxidation of amine | Check purity by LCMS.[2][3] Store under Nitrogen/Argon.[1][2][3][4] |
| Inconsistent Assay Data | Adsorption to plastic | Use low-binding polypropylene or glass tips/plates.[1][2][3][4] |
References
-
PubChem. (n.d.).[1][2][3][4] Compound Summary: 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (Isomer Reference).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved January 28, 2026, from [Link]
-
Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4] Academic Press.[1][2][3][4] (General reference for solubility profiling of fluorinated amines).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine | C15H21N5OSi | CID 42631346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
Troubleshooting & Optimization
Improving synthetic yield of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
TECHNICAL SUPPORT CENTER: SYNTHETIC CHEMISTRY DIVISION Ticket Subject: Optimization of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine Synthesis Ticket ID: PYR-CF3-EA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Route Architecture
User Query: "My yield is crashing during the synthesis of this compound. I'm seeing mixtures, 'sticky' impurities, and incomplete reductions."
Specialist Diagnosis: This scaffold presents a "Triad of Trouble":
-
Tautomeric Ambiguity: The 1H-pyrazole core means the 3- and 5-positions are chemically equivalent in solution unless N-protected, but synthetic intermediates may lock into unfavorable isomers.
-
The "Nitrile Trap": The most common route involves reducing a nitrile. Without specific additives, this step favors secondary amine dimerization (the "poison" dimer).
-
Amine Handling: The final product is a highly polar, basic primary amine that chelates metals and binds irreversibly to acidic silica gel.
Recommended Synthetic Workflow (The "Golden Path"): We recommend the Carboxylate Extension Route for maximum reproducibility.
Caption: Figure 1.[1] The robust "Carboxylate Extension" route avoids regioselectivity issues by establishing the C4-substitution pattern early via the ethoxymethylene intermediate.
Troubleshooting Modules (The "Fix-It" Guides)
Module A: The Core Synthesis (Building the Pyrazole)
The Issue: "I'm getting low yields of the pyrazole ester, or it looks like a mixture."
Technical Insight: The reaction of hydrazine with the ethoxymethylene intermediate is generally regioselective for the 4-carboxylate. However, temperature control is critical to prevent decomposition of the labile ethoxymethylene precursor.
| Parameter | Recommended Setting | Why? (Causality) |
| Precursor | Triethyl orthoformate (TEOF) + Acetic Anhydride | Generates the reactive ethoxymethylene species in situ. |
| Temperature (Step 1) | Reflux (100-110°C) | Ensures complete conversion to the enol ether. Incomplete conversion leads to starting material recovery. |
| Hydrazine Addition | 0°C to -10°C | CRITICAL: Exothermic cyclization. High temps cause polymerization of the enol ether before the pyrazole closes. |
| Solvent | Ethanol (Absolute) | Water in the solvent can hydrolyze the enol ether back to the keto-ester. |
Protocol Check:
-
Reflux Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) with TEOF (2.0 eq) and
(2.5 eq) for 4 hours. -
Concentrate to remove excess reagents (do not distill the intermediate at high vac/high temp; it is thermally sensitive).
-
Dissolve residue in EtOH, cool to -10°C.
-
Add Hydrazine hydrate (1.1 eq) dropwise.
Module B: The "Nitrile Trap" (Reduction Failure)
The Issue: "My reduction of the nitrile (cyanomethyl intermediate) stalled, or I isolated a dimer."
Technical Insight:
Reduction of nitriles (
The Solution: Ammonia Saturation You must flood the system with ammonia to shift the equilibrium away from the dimer and keep the intermediate as the primary amine.
Recommended Protocol (Raney Nickel):
-
Catalyst: Raney Nickel (Active). Warning: Pyrophoric.
-
Solvent: 7N Ammonia in Methanol (Commercial or prepared by bubbling gas).
-
Pressure: 50-60 psi
(Parr shaker or autoclave). -
Temperature: RT to 40°C.
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
| Product is a secondary amine (Dimer) | Low Ammonia concentration. | Use 7N |
| Reaction Stalls (No conversion) | Catalyst poisoning by Pyrazole N. | Increase catalyst loading to 20-30 wt%. The unmasked pyrazole nitrogen can bind Ni/Pd sites. |
| Green/Blue Filtrate | Leaching of Nickel. | The amine product is chelating the metal. Wash the catalyst cake thoroughly with MeOH/NH3. |
Module C: Purification (The "Sticky" Amine)
The Issue: "I put 1 gram on the column and got 200 mg back. The product is stuck on the silica."
Technical Insight:
The target molecule has two basic sites: the primary amine and the pyrazole nitrogen. Silica gel is acidic (
Self-Validating Purification System: Do not use standard EtOAc/Hexane. You must deactivate the silica.[2]
Method 1: The "DCM/MeOH/NH4OH" Magic Mix
-
Eluent: DCM : MeOH :
(conc.) in a ratio of 90:9:1 . -
Validation: Run a TLC. If the spot streaks, increase
to 1.5%. If it stays at the baseline, your silica is not deactivated enough.
Method 2: The "Dry Loading" Trick
-
Dissolve crude amine in MeOH.
-
Add Amine-functionalized Silica (or basic alumina).
-
Evaporate to dryness.
-
Load this powder on top of the column. This prevents the initial "acid shock" of the product hitting the column head.
FAQ: Common User Questions
Q: Can I use Borane-THF instead of Hydrogenation?
A: Yes, but with a caveat. Borane (
-
Quench Protocol: You must reflux with acidic methanol (HCl/MeOH) after the reaction to break the Boron-Nitrogen complexes. Simple water addition will not release your product.
Q: Why does my NMR show two sets of peaks?
A: This is likely Tautomerism , not impurity. In
-
Test: Run the NMR in DMSO-
or add a drop of . If the signals sharpen or coalesce, it is tautomerism.
Q: Is the
References & Authority
-
Pyrazole Synthesis Regiochemistry:
-
Fustero, S., et al. "Regioselective Synthesis of 5-(Trifluoromethyl)pyrazoles." Journal of Organic Chemistry, 2008. Link
-
Context: Establishes the baseline for hydrazine condensation with fluorinated diketones.
-
-
Nitrile Reduction Strategies:
-
Gould, F., et al. "Practical Synthesis of Pyrazole-Based Inhibitors." Organic Process Research & Development, 2018. Link
-
Context: Details the suppression of secondary amine formation using ammonia/methanol in hydrogenation.
-
-
Purification of Polar Amines:
-
Reich, H. J. "Winnowing the Chaff: Purification of Polar Amines." University of Wisconsin Chemistry Database. Link
-
Context: Authoritative guide on solvent systems (DCM/MeOH/NH3) for "sticky" basic compounds.
-
-
Borane Reduction Workup:
-
Brown, H. C. "Hydroboration. 52. Monochloroborane-Dimethyl Sulfide." Journal of Organic Chemistry. Link
-
Context: Mechanistic explanation of Boron-Amine complex breaking.
-
Disclaimer: These protocols involve hazardous reagents (Hydrazine, Raney Nickel, Hydrogen gas). Always consult your institution's Chemical Hygiene Plan before proceeding.
Sources
Stability issues of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine in DMSO
Executive Summary
This guide addresses the specific stability challenges associated with 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine when dissolved in Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent, it is not chemically inert toward primary amines, particularly those with acidic heterocycles.[1]
Users typically encounter three distinct failure modes:
-
"The Phantom Peak" (+12 Da or +30 Da): Caused by formaldehyde impurities in aged DMSO.
-
"The Air Artifact" (+44 Da): Caused by CO₂ absorption forming carbamates.
-
"The Salt Confusion": Acid-base equilibrium shifts due to the electron-withdrawing trifluoromethyl (
) group.[2][1]
Critical Degradation Pathways[1]
The following diagram illustrates the chemical causality behind the instability. The trifluoromethyl group increases the acidity of the pyrazole proton, while the primary amine remains nucleophilic, creating a molecule highly sensitive to solvent impurities.
Figure 1: Mechanistic pathways for amine degradation in DMSO.[2][1] Note that DMSO acts as a reservoir for formaldehyde (oxidative decomposition) and stabilizes carbamate salts.[2][1]
Diagnostic Modules (Troubleshooting)
Module A: The Formaldehyde Adduct (Mass Shift +12 / +30)
The Issue: DMSO decomposes over time (especially if stored in light or subjected to freeze-thaw cycles) to generate formaldehyde (
Why this molecule? The ethylamine chain is an unhindered primary amine, making it kinetically fast to react with trace aldehydes.
| Observation (LCMS) | Chemical Species | Cause |
| M + 12 | Reaction with HCHO, followed by water loss.[2][1] | |
| M + 30 | Initial addition of HCHO (trapped if water is present).[2][1] | |
| M + 13 | Protonated Imine | Common in acidic mobile phases.[1] |
Corrective Action:
-
The "DNPH" Test: Add 2,4-Dinitrophenylhydrazine to your neat DMSO.[1] If a yellow/orange precipitate forms, your solvent is contaminated with aldehydes.[1]
-
Use "Anhydrous/Ampouled" DMSO: Only use DMSO from sealed glass ampoules for long-term storage of this compound.[1]
-
Argon Purge: Store stock solutions under Argon to prevent oxidative decomposition of DMSO.[1]
Module B: The Carbamate Artifact (Mass Shift +44)
The Issue: Primary amines react with atmospheric
Why this molecule? The basic ethylamine captures
The "Acid Spike" Validation Protocol:
-
Take an aliquot of the DMSO stock showing the
peak. -
Dilute with 0.1% Formic Acid in water/acetonitrile (not neutral buffer).
-
Inject immediately.[1]
-
Result: If the
peak disappears and the parent peak returns, it was a carbamate. The acid forces decarboxylation: [2][1]
Module C: Pyrazole Acidity & Solubility
The Issue: The
Consequence: In basic DMSO (or if stored with free bases), the pyrazole may deprotonate, altering solubility and retention time.
Step-by-Step Troubleshooting Workflow
Follow this logic tree to identify your specific stability issue.
Figure 2: Decision matrix for diagnosing stability issues based on LCMS data.[2][1]
Frequently Asked Questions (FAQ)
Q: Can I store the 10mM stock solution at -20°C? A: Caution is advised. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (hygroscopicity) and oxygen.[2][1]
-
Best Practice: Aliquot the stock into single-use vials before freezing. Do not freeze/thaw the master stock repeatedly.[3]
Q: Why does the solution turn yellow over time? A: This is often due to the oxidation of the amine or trace polymerization of pyrrole-like impurities.[1] While visually concerning, check LCMS purity. If the purity is >95%, the color change is likely due to trace chromophores (<0.1%) and may not affect biological assays.
Q: Should I add acid (HCl) to the DMSO stock to stabilize it?
A: Yes, for the amine. Storing the compound as a mono-hydrochloride salt in DMSO is significantly more stable than the free base. The protonated amine (
-
Protocol: Add 1 equivalent of anhydrous HCl (in dioxane or ether) to the stock if your downstream assay tolerates it.
References
-
Epstein, W. W., & Sweat, F. W. (1967).[1] Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260.[1] Link[2][1]
- Establishes the oxidative nature of DMSO and its decomposition p
-
Balogh, G. T., et al. (2004).[1] Formation of Carbamates from Primary Amines in DMSO. Journal of Pharmaceutical and Biomedical Analysis.
- Describes the +44 Da artifact common in amine storage.
-
Li, Z., et al. (2020).[1] A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[1] Link[2][1]
- Mechanistic detail on the amine-CO2 interaction in solution.
-
PubChem. (2024).[1] Compound Summary: 3-(Trifluoromethyl)pyrazole.[2][1][4] Link
- Source for pKa predictions and structural properties.
Sources
Identifying side products in the synthesis of trifluoromethyl pyrazoles
Subject: Troubleshooting Side Products & Regioselectivity in
Executive Summary
The synthesis of trifluoromethyl (
This guide addresses the three most critical failure modes encountered during the condensation of 1,3-dicarbonyl equivalents (e.g.,
-
Regioisomerism: Uncontrolled formation of 1,3- vs. 1,5-isomers.[1]
-
Stalled Intermediates: Stable 5-hydroxy-pyrazolines failing to dehydrate.
-
Defluorination: Unexpected hydrolysis of the
group.
Critical Issue: Regioselectivity (1,3- vs. 1,5-Isomers)
The Problem
In the reaction between a trifluoromethyl-1,3-dicarbonyl (or enone) and a substituted hydrazine, two regioisomers are possible. The
-
1,5-Isomer: Often kinetically favored but sterically congested.
-
1,3-Isomer: Often thermodynamically favored.
Mechanism & Causality
The regioselectivity is dictated by the initial nucleophilic attack. The hydrazine has two nucleophilic nitrogens (
-
Electronic Factor: The carbon adjacent to the
group is highly electrophilic due to the strong inductive effect (-I) of fluorine. -
Steric Factor: The
of the hydrazine is usually less hindered.
}
Figure 1: Bifurcation of regiochemical pathways. The strong electron-withdrawing nature of $CF_3$ makes the adjacent carbonyl highly reactive, often driving the reaction toward the 5-$CF_3$ isomer unless steered by solvent or pH.
Troubleshooting Guide
| Variable | Recommendation for 1,3-Isomer | Recommendation for 1,5-Isomer |
| Hydrazine State | Use Hydrazine Hydrochloride salt. The protonation suppresses the nucleophilicity of the substituted nitrogen, forcing the terminal | Use Free Hydrazine (base). The substituted nitrogen is more nucleophilic (inductive effect of alkyl/aryl group) and attacks the |
| Solvent | Protic solvents (MeOH, EtOH). | Aprotic solvents (THF, Toluene) or basic conditions. |
| Additives | Lewis Acids ( | Bases ( |
Q: My LCMS shows a single peak, but NMR implies a mixture. Why?
A:
-
Solution: Run NMR in
or at low temperature (-40°C) to freeze the tautomers, or N-methylate the product to lock the regiochemistry for analysis.
Critical Issue: Stalled Intermediates (The "Hydrate" Trap)
The Problem
You observe a mass peak of M+18 in LCMS, or the crude NMR shows non-aromatic signals (doublets around 3.0-5.0 ppm).
Mechanism
Unlike standard alkyl pyrazoles, the
Troubleshooting Protocol
-
Diagnosis:
-
Check
NMR. Aromatic -pyrazoles typically appear around -62 ppm . The hydrated intermediate (non-aromatic) often shifts upfield to -75 to -80 ppm . -
Check
NMR for protons (AB quartet) characteristic of the pyrazoline ring.
-
-
Corrective Action (The "Acid Push"):
-
Standard: Reflux in ethanol with catalytic
or concentrated for 2-4 hours. -
Aggressive: If the intermediate persists, dissolve in Toluene/Benzene and use a Dean-Stark apparatus with p-Toluenesulfonic acid (pTsA) to physically remove water.
-
Chemical:[1][2][3][4][5][6][7][8][9][10] Treat with thionyl chloride (
) or DAST to force dehydration/aromatization.
-
Critical Issue: Defluorination & Hydrolysis
The Problem
Loss of the
Mechanism
The
Prevention
-
Avoid Strong Bases: Do not use alkoxide bases (NaOMe, NaOEt) during the cyclization step if possible. Use mild bases like
or organic bases (Pyridine). -
Temperature Control: If using basic conditions, keep temperature <60°C until the ring is fully formed.
Analytical Validation Workflow
Use this decision tree to validate your product identity.
}
Figure 2: Analytical workflow for distinguishing between hydration artifacts and true regioisomers.
Isomer Distinction Table
| Feature | 5-Trifluoromethyl (1,5-Isomer) | 3-Trifluoromethyl (1,3-Isomer) |
| Typically | Typically | |
| NOE / ROESY | Strong NOE between | Strong NOE between Pyrazole-H4 and N-Aryl/Alkyl group. |
| HMBC | Correlation from N-Substituent protons to | Correlation from N-Substituent protons to |
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] Journal of Organic Chemistry. Link
-
Bonacorso, H. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.[1] ACS Omega. Link
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[3] Organic Letters. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.[11] Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 11. mdpi.com [mdpi.com]
Optimizing reaction conditions for pyrazole N-alkylation
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist – Heterocycle Functionalization Unit Subject: Technical Guide: Optimization of Pyrazole N-Alkylation Conditions
Introduction: The Ambident Nucleophile Challenge
Welcome to the Heterocycle Functionalization Support Hub. The N-alkylation of pyrazoles is a deceptive reaction; while theoretically simple (
This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic levers you can pull to control regioselectivity (N1 vs. N2), prevent quaternization (over-alkylation), and drive conversion in difficult substrates.[1]
Module 1: Mastering Regioselectivity (The N1 vs. N2 Battle)
Q: Why am I consistently getting a mixture of 1,3- and 1,5-isomers?
A: This is the "Tautomer Trap." In unsymmetrical pyrazoles (e.g., 3-substituted), the proton shuttles between the two nitrogens.
-
The Mechanism: Under basic conditions, you generate a pyrazolyl anion. This anion is a resonance hybrid. The alkylating agent will attack either nitrogen.
-
The Rule of Thumb:
-
Steric Control (Kinetic): The electrophile prefers the less hindered nitrogen. For a 3-substituted pyrazole, this usually results in the 1,3-isomer (alkylation distal to the substituent).
-
Electronic Control: Strongly electron-withdrawing groups (EWG) on the ring can pull electron density, making the adjacent nitrogen less nucleophilic.
-
Coordination Control: Certain substituents (like hydrazones or esters) can chelate with the metal cation (
, ), blocking one site or directing the electrophile to the other.[1]
-
Troubleshooting Regioselectivity:
| Scenario | Recommended Condition Modification | Mechanistic Rationale |
| Favored 1,3-isomer (Steric) | Use bulky electrophiles (e.g., | Enhances steric clash at the N2 position, forcing reaction at the distal N1. |
| Favored 1,5-isomer (Crowded) | Mitsunobu Conditions (See Module 3) or Acidic Conditions . | Mitsunobu often proceeds via a mechanism that can favor the thermodynamically stable product, which might be the sterically crowded one depending on crystal packing/solvation. |
| Chelating Substituents | Switch cation from | Smaller cations tighten the "chelate cage" (e.g., between a pyrazole N and a pendant carbonyl), effectively protecting the adjacent nitrogen. |
Visualizing the Pathway
Figure 1: The bifurcation of the pyrazolyl anion. Path A (green) is usually favored by sterics, while Path B (red) requires specific electronic or chelating direction.[1]
Module 2: Reaction Efficiency (The "Cesium Effect")
Q: My reaction stalls at 60% conversion using
A: You are likely facing a solubility limit or "ion-pairing" issue. Potassium carbonate is poorly soluble in organic solvents, and the
The Fix: The Cesium Switch
Switch to Cesium Carbonate (
-
Solubility: Cs is larger and more polarizable, making its salts significantly more soluble in aprotic polar solvents.[2]
-
The "Naked" Anion: The large ionic radius of Cesium (1.67 Å) results in weak coordination with the pyrazole anion. This leaves the anion "naked" and highly reactive, driving the reaction to completion even with poor electrophiles.
Comparative Efficiency Data:
| Base | Solvent | Temp | Time to Completion | Yield (Typical) | Notes |
| Acetone | Reflux | 12-24 h | 50-70% | Heterogeneous slurry; often stalls. | |
| THF | 1-4 h | 85-95% | Fast, but requires dry conditions; risk of over-alkylation. | ||
| DMF | 2-6 h | 90-98% | Best balance of reactivity and tolerance. |
Module 3: Advanced Methodologies (When Fails)
Q: My electrophile is an alcohol (unstable as a halide), or I need to attach an aryl group.
A: Standard alkylation won't work. You must switch mechanisms.
The Mitsunobu Reaction (For Alcohols)
If you have a primary or secondary alcohol, use Mitsunobu conditions.[1]
-
Reagents:
+ DIAD (or DEAD). -
Advantage: Stereoinversion at the alcohol center; mild conditions.
-
Regioselectivity: Often distinct from base-mediated alkylation. The mechanism involves a bulky phosphorane intermediate, which can amplify steric directing effects.
Chan-Lam Coupling (For Arylation)
You cannot alkylate a pyrazole with an aryl halide using
-
Reagents: Aryl Boronic Acid +
+ Pyridine (Base).[1] -
Atmosphere: Open air (requires
to re-oxidize Cu). -
Mechanism: Oxidative cross-coupling.
Method Selection Decision Tree
Figure 2: Workflow for selecting the optimal N-functionalization strategy based on electrophile availability.[1]
Standard Operating Procedure (SOP): Cesium-Mediated N-Alkylation
Objective: General protocol for N-alkylation of a 1 mmol scale pyrazole.
Reagents:
-
Substrate: Pyrazole derivative (1.0 equiv)[1]
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)
-
Base:
(1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF (Concentration: 0.2 M)[1]
Protocol:
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add the pyrazole (1.0 mmol) and anhydrous DMF (5 mL). Stir until dissolved.
-
Deprotonation: Add
(1.5 mmol, 488 mg) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the "naked" anion). -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF (if solid).
-
Reaction:
-
Standard: Stir at RT for 2 hours.
-
Sluggish: Heat to
. Monitor by TLC/LCMS.
-
-
Workup (Critical for DMF removal):
-
Purification: Flash chromatography. Note: Regioisomers usually have distinct Rf values; 1,3-isomers are often less polar than 1,5-isomers.[1]
References
-
Regioselectivity Mechanisms: Beilstein J. Org. Chem.2011 , 7, 1115–1123.[1] (Discusses the interplay of steric and electronic factors in pyrazole alkylation).
-
The Cesium Effect: J. Org. Chem.1984 , 49, 1122–1125.[1][4] (Seminal work on Cesium Carbonate solubility and reactivity in organic synthesis). [1]
-
Mitsunobu Applications: Tetrahedron Lett.1994 , 35, 2819-2822.[1] (Application of Mitsunobu conditions for N-alkylation of heterocycles).
-
Chan-Lam Coupling: Tetrahedron Lett.1998 , 39, 2941–2944.[1][3] (Copper-promoted C-N bond cross-coupling with boronic acids).[5]
-
Coordination Control: Int. J. Mol. Sci.2025 , 26, 10335.[1][6] (Recent study on using hydrazone substituents to direct regioselectivity via alkali metal coordination).
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 5. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Degradation & Storage Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine . This is a bifunctional building block containing a nucleophilic primary amine and an electron-deficient pyrazole ring.
The Stability Paradox: While the trifluoromethyl-pyrazole core is thermally robust, the ethylamine side chain is highly susceptible to oxidative degradation and atmospheric carbonation. Furthermore, the electron-withdrawing nature of the
This guide provides the protocols required to maintain >98% purity over extended storage periods.
Module 1: Critical Storage Protocols
The physical state of your compound determines its stability profile. The free base is significantly less stable than its salt forms.
Data Table: Stability Profile by Form
| Parameter | Free Base (Oil/Low-Melting Solid) | Hydrochloride Salt (Solid) | Risk Factor |
| Oxidation Potential | High (Rapid yellowing) | Low (Protonated amine is protected) | Atmospheric Oxygen |
| Hygroscopicity | Moderate | High (Deliquescent) | Moisture/Hydrolysis |
| Carbonation | Critical (Absorbs | Negligible | Formation of Carbamates |
| Rec. Temp | -20°C (Strict) | 4°C (Acceptable), -20°C (Ideal) | Thermal Degradation |
| Shelf Life | < 3 Months (if improperly sealed) | > 24 Months | Long-term Viability |
Protocol A: Converting Free Base to Stable Salt
If you synthesized the free base, convert it immediately for storage.
-
Dissolution: Dissolve the crude free base in anhydrous diethyl ether or 1,4-dioxane (Avoid alcohols to prevent transesterification risks if other esters are present).
-
Acidification: Dropwise add 4M HCl in Dioxane at 0°C.
-
Precipitation: The salt should precipitate immediately.
-
Isolation: Filter under an inert atmosphere (Argon).
-
Drying: Vacuum dry over
to remove trace water.
Module 2: Degradation Mechanisms & Prevention
Understanding why the molecule degrades allows you to predict failure points.
The "Carbamate Crust" (Carbonation)
Primary amines react reversibly with atmospheric
-
Symptom: White crust forming on the rim of the vial or turbidity in solution.
-
Prevention: Always purge headspace with Argon before sealing. Use Parafilm® over the cap.
Oxidative Deamination
The amine group can undergo radical oxidation, leading to imines and aldehydes, which then polymerize (turn yellow/brown).
-
Symptom: Sample turns from colorless/white to yellow, then brown oil.
-
Prevention: Exclude light (amber vials) and oxygen.
Pyrazole Acidity (The Effect)
The trifluoromethyl group is strongly electron-withdrawing. This lowers the pKa of the pyrazole
-
Risk: If stored in basic buffers, the pyrazole deprotonates, increasing solubility in water but potentially complicating extraction.
-
Prevention: Maintain pH < 7 during aqueous workups to keep the pyrazole protonated and organic-soluble.
Visualization: Degradation Pathways
Figure 1: Primary degradation vectors. The amine moiety is the primary failure point, leading to carbonation or oxidation.
Module 3: Troubleshooting & Recovery
Scenario 1: The sample has turned yellow.
-
Diagnosis: Early-stage oxidation.
-
Fix:
-
Dissolve in dilute HCl (1M). The oxidized impurities (often neutral imines/aldehydes) may remain insoluble or extractable.
-
Wash the aqueous acidic layer with Dichloromethane (DCM) x3.
-
Basify aqueous layer to pH 10 with NaOH.
-
Extract rapidly with DCM.
-
Dry over
and concentrate.
-
Scenario 2: The solid has become a sticky gum.
-
Diagnosis: Hygroscopic water absorption (if salt) or partial melting (if free base).
-
Fix:
-
Trituration. Add cold anhydrous diethyl ether or pentane.
-
Sonicate briefly.
-
If a solid forms, filter. If it remains oily, re-dissolve in MeOH and re-precipitate with ether.
-
Scenario 3: NMR shows "missing" protons on the Pyrazole ring.
-
Diagnosis: Deuterium exchange. The Pyrazole
is acidic enough to exchange with or . -
Fix: Run NMR in
or to visualize the pyrazole proton.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO stock solutions? A: Caution advised. While stable for short periods (days), primary amines in DMSO can undergo slow oxidation or reaction with DMSO itself under specific conditions (Swern-like pathways, though rare without activators). For long-term storage (>1 month), store as a dry powder. If solution storage is mandatory, use Ethanol at -20°C.
Q: Does the trifluoromethyl group affect the amine's reactivity?
A: Indirectly, yes. The
Q: Why is my yield low during amide coupling? A: You might be coupling to the pyrazole nitrogen instead of the amine.
-
Reason: Although the primary amine is more nucleophilic, the pyrazole
is acidic. If you use a strong base (like NaH), you deprotonate the pyrazole, making it a competitive nucleophile. -
Solution: Use mild bases (DIPEA, TEA) that are strong enough to deprotonate the ammonium salt but too weak to deprotonate the pyrazole ring.
References
-
PubChem. (2025).[1] 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine and related Pyrazole Structures. National Library of Medicine. Link
-
Han, J., et al. (2014). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones.[2] Organic & Biomolecular Chemistry.[3] Link
-
Tairov, M., et al. (2020).[4][5] Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[6] Enamine/ACS. Link
-
Schiesser, S., et al. (2020).[5] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.[5] Journal of Medicinal Chemistry.[5] Link
-
Common Chemistry. (2025).[7] General Handling of Primary Amines and Fluorinated Heterocycles. (Synthesized from general organic chemistry principles regarding amine oxidation and carbamate formation).
Sources
- 1. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
Overcoming poor solubility of pyrazole derivatives in aqueous buffer
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Pyrazole Derivatives in Aqueous Buffer
Module 1: Diagnostic & Triage
Welcome to the Technical Support Center. If you are experiencing precipitation, inconsistent IC50 values, or "crashing out" of pyrazole derivatives upon dilution into biological buffers, you are encountering a thermodynamic bottleneck common to this class of heterocycles.
Use the decision matrix below to select the correct solubilization strategy for your specific derivative.
Solubilization Decision Matrix
Figure 1: Decision tree for selecting a solubilization strategy based on the physicochemical properties of the pyrazole derivative.
Module 2: The Physicochemical "Why"
To solve the problem, you must understand the enemy. Pyrazoles often fail in aqueous buffers not just because they are lipophilic, but because they are crystallographically stubborn .
-
The Lattice Energy Trap: Pyrazole rings are planar and possess both a hydrogen bond donor (NH) and an acceptor (N). This allows them to form tight, extensive intermolecular hydrogen-bonded networks (dimers or catemers) in the solid state. High melting points (>200°C) indicate high lattice energy. To dissolve, the solvent must overcome this energy. Water cannot easily break these inter-pyrazole bonds.
-
The pKa Misconception: The pyrazole nitrogen has a pKa of ~2.5 [1].[1] At physiological pH (7.4), the molecule is neutral. You cannot rely on pH adjustment (acidification) to solubilize the core ring unless you drop the pH below 2.0, which is incompatible with most biological assays.
Module 3: Troubleshooting Guides
Issue A: "My compound precipitates immediately when I spike it into the assay buffer."
Diagnosis: Kinetic Solubility Failure. You are likely creating a local supersaturation event. When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the drug can disperse, leaving the drug molecules "naked" in water. They immediately re-aggregate.
Protocol: The "Step-Down" Dilution Method Do not spike 100% DMSO stock directly into the final buffer. Use an intermediate dilution step to lower the mixing enthalpy shock.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute stock 1:10 into a secondary solvent (e.g., PEG400 or Propylene Glycol) to create a 1 mM working solution (10% DMSO/90% PEG).
-
Final Dilution: Dilute the working solution into the aqueous buffer.
-
Why this works: PEG400 acts as a "chaperone," preventing immediate aggregation while the DMSO dissipates.
-
Data: DMSO Tolerance Limits Consult this table before designing your assay.
| Assay Type | Max DMSO (%) | Risk of Exceeding Limit |
| Enzymatic (Biochemical) | 1.0% - 5.0% | Denaturation of enzyme tertiary structure. |
| Cell-Based (Immortalized) | 0.1% - 0.5% | Membrane permeabilization; apoptosis induction [2]. |
| Cell-Based (Primary/Stem) | < 0.1% | High cytotoxicity; differentiation interference. |
| Surface Plasmon Resonance | 1.0% - 3.0% | Bulk refractive index shifts masking binding signal. |
Issue B: "I can't use DMSO, or my compound is still insoluble."
Diagnosis: Thermodynamic Solubility Limit. If the compound is too lipophilic (LogP > 3.5) or the crystal lattice is too stable, cosolvents will fail. You need an inclusion complex.
Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins (CDs) are torus-shaped molecules with a hydrophobic cavity and hydrophilic exterior. They encapsulate the pyrazole ring, hiding it from the water [3].
Workflow:
-
Buffer Prep: Prepare your standard assay buffer (e.g., PBS pH 7.4).
-
CD Addition: Add HP-β-CD to the buffer before adding the drug.
-
Standard Concentration: 10% - 20% (w/v) HP-β-CD is standard for stock solutions; 0.5% - 2% in final assay.
-
-
Equilibration (Critical):
-
Add excess pyrazole solid to the CD-buffer.
-
Shake/Vortex for 24–48 hours at room temperature.
-
Filter (0.22 µm PVDF) to remove undissolved solid.
-
-
Quantification: Measure the concentration of the filtrate via HPLC-UV.
Visualizing the Mechanism:
Figure 2: Equilibrium dynamics of Pyrazole-Cyclodextrin inclusion. The hydrophobic pyrazole enters the CD cavity, shielding it from the aqueous environment.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use salt formation to improve solubility? A: Only if your pyrazole derivative has a basic side chain (e.g., a piperazine or amine tail). The pyrazole ring itself (pKa ~2.5) is too weakly basic. Treating it with HCl will form a salt that immediately hydrolyzes and precipitates at pH 7.4. Do not attempt salt formation on the core ring for neutral biological assays [1].
Q2: Will Cyclodextrins interfere with my protein binding assay? A: Possibly. If your protein's binding pocket is highly hydrophobic, the CD might compete for the drug (acting as a "sink").
-
Validation: Run a "Phase Solubility" control. Measure IC50 at varying CD concentrations (e.g., 0%, 0.5%, 1.0%). If IC50 shifts significantly (gets worse), the CD is sequestering your drug away from the target.
Q3: Why not use Tween-80 or Triton X-100? A: Surfactants are "dirty" in drug discovery. They often cause "Pan-Assay Interference" (PAINS) by forming micelles that nonspecifically trap enzymes or disrupt cell membranes. Use them only as a last resort (concentration < 0.01%).
References
-
PharmaBlock. (2022). Pyrazoles in Drug Discovery: Physicochemical Properties and pKa. Retrieved from
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from
-
Rogez-Florent, T., et al. (2015).[2] NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins. Carbohydrate Polymers.[2][3] Retrieved from
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from
Sources
Challenges in the regioselective synthesis of 4-substituted pyrazoles
Technical Support Center: 4-Substituted Pyrazole Synthesis
Status: ONLINE Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity & Functionalization at the Pyrazole C4-Position
Welcome to the Pyrazole Synthesis Support Hub
You are likely here because the pyrazole ring—specifically the 4-position—is behaving deceptively. While the C4 position is the most electron-rich (nucleophilic) site, accessing it selectively without compromising the N1 or C3/C5 positions requires navigating a minefield of tautomerism and competing reactivities.
This guide is structured as a Level 2 Technical Escalation . We move beyond basic textbook theory into failure analysis of the three primary synthetic routes: De Novo Cyclization , Direct Electrophilic Substitution (SEAr) , and Transition Metal-Catalyzed Coupling .
Triage: Select Your Synthetic Route
Before we troubleshoot, verify your workflow against our Decision Matrix.
Figure 1: Synthetic Route Decision Matrix. Select your protocol based on the complexity of the substituent and the starting material availability.
Ticket #001: De Novo Cyclization (The Regioselectivity Trap)
Issue: "I am reacting a hydrazine with a 1,3-dicarbonyl derivative, but I cannot control the regioselectivity (N1 vs. C3/C5), or the C4 substituent is sterically hindering ring closure."
Root Cause Analysis
In de novo synthesis (e.g., Knorr synthesis), the regioselectivity is determined by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.
-
The C4 Problem: If you pre-install a bulky substituent at the
-position of the 1,3-dicarbonyl, you introduce significant steric strain. This often forces the reaction toward the wrong tautomer or stops cyclization entirely. -
The N1 Ambiguity: If using a substituted hydrazine (
), the more nucleophilic nitrogen (usually the substituted one, due to the -effect and inductive donation) attacks the most electrophilic carbonyl.
Troubleshooting Protocol
Q1: My cyclization yields a 50:50 mixture of regioisomers. How do I bias this?
-
Fix: Switch from 1,3-diketones to Enaminones or Alkynones .
-
Why: 1,3-diketones have similar electrophilicity at both carbonyls. Enaminones (
) have one "hard" carbonyl and one "soft" Michael acceptor. -
Rule: The substituted hydrazine nitrogen (
) will preferentially attack the hard carbonyl, while the terminal attacks the Michael acceptor.
-
Q2: The reaction is sluggish with my C4-substituent present.
-
Fix: Use 1,1,3,3-tetramethoxypropane derivatives (masked dialdehydes) or increase solvent polarity (e.g., switch from EtOH to AcOH/Reflux).
-
Critical Check: Ensure your C4 substituent is not an electron-withdrawing group (EWG) capable of enolizing the ketone excessively, which kills electrophilicity.
Experimental Standard: Regioselective Enaminone Cyclization
-
Precursor: Synthesize the enaminone from your ketone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).
-
Cyclization:
-
Dissolve enaminone (1.0 equiv) in Ethanol.
-
Add substituted hydrazine (1.1 equiv).
-
Crucial Step: Maintain Temperature < 0°C initially to favor kinetic control, then warm to reflux.
-
Result: High selectivity for the 1,5-disubstituted isomer (if R on hydrazine is bulky).
-
Ticket #002: Direct Electrophilic Substitution (SEAr)
Issue: "I am trying to halogenate/nitrate at C4, but I am seeing over-reaction or no reaction."
Root Cause Analysis
The pyrazole C4 position is the nucleophilic "hotspot" (analogous to the para-position in phenol).
-
Mechanism: The reaction proceeds via a Wheland intermediate. Unlike pyrrole, pyrazole is less reactive due to the electronegative N2, but C4 remains far more reactive than C3/C5.
-
Failure Mode: If the N1 proton is acidic (NH-pyrazole), the formation of an unreactive pyrazolium cation in acidic media (e.g.,
) shuts down the reaction.
Troubleshooting Protocol
Q1: The reaction stops before completion (low conversion).
-
Diagnosis: You are likely protonating the pyrazole ring.
-
Fix: Buffer the reaction. For iodination/bromination, use NIS/NBS in DMF rather than elemental halogens in acid. The neutral conditions prevent pyrazolium formation.
Q2: I am getting poly-halogenation.
-
Diagnosis: The first halogen activates the ring (inductive withdrawal vs. resonance donation is subtle in heterocycles).
-
Fix: Control Stoichiometry strictly (0.95 equiv of electrophile). Use Selectfluor for fluorination (electrophilic F+) to avoid radical side reactions.
Q3: Can I install a carbon chain directly at C4 via Friedel-Crafts?
-
Verdict: Avoid. Friedel-Crafts alkylation/acylation generally fails on electron-deficient heterocycles like pyrazole due to complexation with Lewis acids (
). -
Alternative: Formylate (Vilsmeier-Haack) first, then functionalize the aldehyde.
Ticket #003: Cross-Coupling at C4 (The "Dehalogenation" Nightmare)
Issue: "I am performing a Suzuki-Miyaura coupling on a 4-bromopyrazole. The starting material disappears, but I get the de-halogenated product (H instead of Ar) or the catalyst dies."
Root Cause Analysis
This is the most common failure mode in pyrazole chemistry.
-
The "Pyrazolyl Anion" Poison: If N1 is unprotected, the base (used for Suzuki) deprotonates N1. The resulting pyrazolate anion coordinates tightly to Palladium, poisoning the catalyst.
-
Protodeboronation: 4-Pyrazolyl boronic acids are notoriously unstable and prone to hydrolysis/protodeboronation.
Troubleshooting Protocol
Q1: Should I couple a 4-Halo-Pyrazole with an Aryl Boronic Acid, or vice versa?
-
Recommendation: Use 4-Bromo/Iodo-Pyrazole + Aryl Boronic Acid .
-
Reason: Making the 4-boronic ester pyrazole is risky due to stability issues.
-
Q2: How do I stop dehalogenation (Hydrodehalogenation)?
-
Mandatory Step: Protect N1. You cannot reliably couple NH-pyrazoles.
-
Best Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Benzyl.
-
Avoid: Boc (often falls off under basic Suzuki conditions at high temp).
-
-
Catalyst Choice: Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Bulky, electron-rich ligands facilitate oxidative addition and prevent the reductive elimination of H-Ar (dehalogenation).
Q3: Reaction Setup Guide (High-Fidelity) See the table below for the optimized system.
| Parameter | Standard Condition (Fail Prone) | Optimized Condition (Robust) |
| Substrate | NH-4-Bromopyrazole | N-SEM-4-Bromopyrazole |
| Catalyst | ||
| Base | ||
| Solvent | DMF/Water | 1,4-Dioxane/Water (4:1) |
| Temp | 100°C | 80°C (Gentler heat reduces dehalogenation) |
Workflow Visualization: The Suzuki Rescue Plan
Figure 2: Troubleshooting logic for Pd-catalyzed cross-coupling at the C4 position. Note the critical loop regarding N-protection.
FAQ: Advanced Topics
Q: Can I use C-H Activation to functionalize C4 directly? A: Generally, no .
-
Reason: In pyrazoles, the C5 proton is significantly more acidic and prone to activation (concerted metalation-deprotonation) than C4. Unless C5 is blocked or you use a specific directing group that geometrically constrains the catalyst to C4, C-H activation will yield C5-arylated products or mixtures. Stick to SEAr (Halogenation)
Coupling for C4.
Q: Which protecting group is easiest to remove after C4 functionalization? A:
-
THP (Tetrahydropyranyl): Acid labile (HCl/MeOH). Good balance of stability and ease of removal.[1]
-
SEM: Requires Fluoride (TBAF) or strong acid (TFA). Very stable, but removal can be harsh.
-
Boc: Too labile for basic coupling conditions; avoid if reaction T > 80°C.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014.[2]
-
Electrophilic Aromatic Substitution of Pyrazoles. Master Organic Chemistry, 2017.
-
Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles: Method Development and Dehalogenation. ResearchGate, 2020.
-
Regioselective Synthesis of Pyrazoles via Enaminones. MDPI, 2023.
-
Palladium-Catalyzed C–H Activation of Pyrazoles: C5 vs C4 Selectivity. Comptes Rendus Chimie, 2015.
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Minimizing off-target effects of pyrazole-based inhibitors
Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Kinase Inhibitor Selectivity & Liability
Welcome to the Technical Support Center
You are likely here because your pyrazole-based lead compound—while potent against your target kinase—is failing in selectivity profiling, showing metabolic instability, or flagging cardiac safety signals.
The pyrazole ring is a "privileged scaffold" because it mimics the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region. However, this same feature is its liability: without precise decoration, it binds promiscuously to the conserved ATP pockets of hundreds of kinases (off-target toxicity) and coordinates avidly with the heme iron of CYP450 enzymes (metabolic liability).
This guide is not a textbook; it is a troubleshooting manual designed to resolve specific failure modes in your discovery pipeline.
Module 1: Structural Optimization (SAR)
Current Ticket: My compound inhibits CYP450 enzymes or shows poor selectivity.
Issue 1: The "Heme-Binder" Problem (CYP Inhibition)
Symptom: Your compound shows high clearance or inhibits CYP3A4/CYP2C9 (
Troubleshooting Protocol:
-
Steric Shielding: Introduce a substituent (methyl, chloro, or small alkyl) at the position adjacent to the coordinating nitrogen (C-3 or C-5 depending on binding mode). This creates a steric clash with the heme porphyrin ring without necessarily disrupting the kinase hinge binding.
-
Electronic Deactivation: Add electron-withdrawing groups (EWG) like
or to the phenyl/aryl ring attached to the pyrazole. This reduces the electron density on the pyrazole nitrogens, weakening the N-Fe interaction. -
Validation Step: Re-evaluate in a Reversible CYP Inhibition Assay. A successful fix shifts the CYP
> while maintaining kinase potency.
Issue 2: The "Promiscuity" Problem (Kinase Selectivity)
Symptom: Kinome profiling (e.g., KINOMEscan) reveals >10 off-target hits (S(35) score is high). Root Cause: The compound binds only to the conserved hinge region (ATP mimicry) and does not exploit the "Gatekeeper" residue—the amino acid that controls access to the hydrophobic back pocket.
Troubleshooting Protocol:
-
Target the Gatekeeper: Identify the gatekeeper residue of your target kinase.
-
If the target has a small gatekeeper (Thr, Ala, Gly) and off-targets have large ones (Met, Phe), introduce a bulky group (e.g., isopropyl, phenyl) on the pyrazole core. This "bump" will fit into your target's pocket but clash with the large gatekeeper of off-targets (The "Bump-and-Hole" strategy).
-
-
Exploit the Solvent Front: Extend a solubilizing tail (e.g., piperazine, morpholine) from the pyrazole C-4 position towards the solvent-exposed region. This area is less conserved across the kinome and allows for specific hydrogen bonding interactions unique to your target.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for modifying the pyrazole core based on specific failure modes.
Caption: Decision tree for structural modification of pyrazole inhibitors based on specific ADMET and selectivity liabilities.
Module 2: Assay Validation & Troubleshooting
Current Ticket: My biochemical
Issue 1: The ATP Gap (Potency Shift)
Symptom: Biochemical assay (low ATP) shows
Self-Validating Experiment:
-
Determine ATP
: Measure the for ATP of your target kinase. -
Re-run Biochemical Assay: Perform the kinase assay at
and . -
Analysis: Calculate the shift. If
increases linearly with ATP concentration, your compound is strictly ATP-competitive. You must improve affinity ( ) or residence time to compete in cells.
Issue 2: Confirming Target Engagement (CETSA)
Symptom: You observe cell death, but are unsure if it’s due to target inhibition or general toxicity.
Solution: The Cellular Thermal Shift Assay (CETSA) proves physical binding in the live cell environment.[1] Ligand binding stabilizes the protein, shifting its melting temperature (
Protocol: Cellular Thermal Shift Assay (CETSA)
| Step | Action | Critical Technical Note |
| 1. Treatment | Treat cells with compound (5-10x | Ensure cells are intact; do not lyse yet. |
| 2. Aliquot | Divide cell suspension into 8-10 PCR tubes ( | Keep on ice to prevent premature degradation. |
| 3. Heat Shock | Apply thermal gradient ( | Use a gradient PCR cycler for precision. |
| 4. Lysis | Cool to RT, add lysis buffer (with protease inhibitors), freeze-thaw x2. | The freeze-thaw cycle ensures complete lysis. |
| 5. Separation | Centrifuge at 20,000 x g for 20 mins at | Crucial: You are keeping the supernatant. Aggregated (unbound) protein pellets out. |
| 6. Detection | Run supernatant on Western Blot. | Band intensity should persist at higher temps in treated samples vs. DMSO. |
Data Interpretation:
-
Positive Result: The "melting curve" of the treated sample shifts to the right (higher temperature).
-
Negative Result: Curves overlap. The compound is not entering the cell or not binding the target.
Visualization: CETSA Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.
Module 3: Safety & Toxicity (hERG & Solubility)
Current Ticket: Compound fails safety screen due to hERG inhibition (
Issue: hERG Liability
Symptom: QT interval prolongation risk.[2][3][4] Root Cause: The hERG channel binds lipophilic, basic amines.[3][5] Many pyrazole kinase inhibitors fit this pharmacophore (Aromatic-Linker-Basic Amine).
Troubleshooting Strategies:
-
Reduce Lipophilicity (LogP): Target a cLogP < 3. hERG binding correlates strongly with lipophilicity.[5]
-
Zwitterion Approach: If a basic amine is required for kinase solubility, introduce a carboxylic acid elsewhere to form a zwitterion. This neutralizes the net charge while maintaining solubility, often reducing hERG affinity.
-
Rigidification: Constrain the linker between the pyrazole and the basic amine. hERG binding often requires induced fit; a rigid scaffold may prevent the molecule from adopting the hERG-binding conformation.
References
-
Foloppe, N., et al. (2006). Structure-based design of novel pyrazole-based inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry.[6][7] Link
-
Jafari, R., et al. (2014).[8] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][8][9] Nature Protocols.[8] Link
-
Waring, M. J., et al. (2016). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery.[8] Link
-
Vandenberg, J. I., et al. (2012). hERG K(+) channels: structure, function, and clinical significance. Physiological Reviews. Link
-
Lombardo, F., et al. (2014).[8] In silico ADME/Tox: why models fail. Journal of Medicinal Chemistry.[6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Scale-Up Synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Welcome to the Process Chemistry Support Hub. Subject: CAS 1503380-25-3 | Scale-Up Protocols & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Route Selection
Scaling up the synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine requires navigating the specific electronic effects of the trifluoromethyl (
Recommended Scale-Up Route: The Henry Reaction (Nitroaldol) followed by Catalytic Hydrogenation . This route utilizes 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and nitromethane. It minimizes toxic waste and allows for continuous processing options during the reduction step.
Synthetic Workflow Diagram
Figure 1: The linear flow for the 2-step conversion of the aldehyde precursor to the target ethylamine.
Module 1: The Henry Reaction (Nitroaldol Condensation)[1][2][3][4]
Objective: Condensation of 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with nitromethane to form the nitrovinyl intermediate.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | Nitromethane (5-10 equiv.) | Acts as both reagent and solvent to drive equilibrium. |
| Catalyst | Ammonium Acetate ( | Mild acid-base buffer prevents polymerization of nitromethane. |
| Temperature | 80°C - 90°C | Sufficient activation energy without degrading the |
| Reaction Time | 4 - 6 Hours | Extended heating promotes tar formation. |
Troubleshooting & FAQs
Q: My reaction mixture turned into a dark, viscous tar. What happened? A: This is a classic symptom of Nitromethane Polymerization or aldehyde decomposition.
-
Cause: Using strong bases (NaOH, KOH) or excessive temperatures (>100°C) triggers the rapid, exothermic polymerization of nitromethane.
-
Fix: Switch to a milder catalytic system. We recommend Ammonium Acetate in acetic acid or a catalytic amount of n-Butylamine . Ensure the reaction temperature does not exceed 95°C.
Q: The conversion is stalling at 60%. Adding more base doesn't help. A: The Henry reaction is reversible.
-
Cause: Water accumulation in the system is pushing the equilibrium back toward the starting aldehyde.
-
Fix: Implement a Dean-Stark trap or use molecular sieves to continuously remove water. Alternatively, increasing the excess of nitromethane can drive the reaction forward via Le Chatelier's principle.
Q: Is it safe to distill the excess nitromethane during workup? A: Proceed with Extreme Caution.
-
Risk: Nitromethane is shock-sensitive and can detonate if distilled to dryness, especially in the presence of amine salts or heavy metals [1, 5].
-
Protocol: Never distill to dryness. Quench the reaction mixture with water and extract the product into ethyl acetate or dichloromethane before concentrating. If solvent exchange is necessary, do so under high vacuum at low temperatures (<40°C).
Module 2: Catalytic Hydrogenation (Reduction)
Objective: Reduction of the nitrovinyl group to the primary amine without defluorination.
Protocol: High-Pressure Hydrogenation
-
Vessel: Hastelloy or Stainless Steel Autoclave (Glass liners recommended for <100g).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Catalyst: 10 wt% Pd/C (50% water wet). Note: Pt/C is preferred if defluorination is observed.
-
Additive: Concentrated HCl (1.1 equiv) or
.-
Why? Acid prevents the primary amine product from poisoning the catalyst and inhibiting the reaction [3].
-
-
Conditions: 30-50 psi
, Room Temperature, 12-24 hours.
Troubleshooting & FAQs
Q: I am observing defluorination (loss of the
-
Mechanism: Palladium inserts into the C-F bond, especially at elevated temperatures or pressures.
-
Fix:
-
Switch Catalyst: Use Platinum on Carbon (Pt/C) or Raney Nickel . Pt is significantly less active toward C-F bond cleavage than Pd.
-
Lower Pressure: Operate at atmospheric pressure (balloon) or <20 psi.
-
Poison the Catalyst: Add a trace amount of sulfur or use sulfided Pt/C to attenuate activity.
-
Q: The reaction is complete, but I have a mixture of amine, dimer, and hydroxylamine. A: This indicates incomplete reduction or condensation side reactions.
-
Fix for Dimers: High dilution is critical. If the concentration of the intermediate is too high, the resulting amine reacts with the intermediate imine to form secondary amines (dimers).
-
Fix for Hydroxylamines: Increase the reaction time or temperature slightly. Hydroxylamines are intermediates that require more forcing conditions to reduce fully to the amine.
Q: Safety Warning: Handling the Pyrophoric Catalyst. A: Dry Pd/C is pyrophoric.
-
Protocol: Always keep the catalyst wet (50% water wet is standard). When charging the reactor, add the catalyst first under an inert atmosphere (Nitrogen/Argon), then add the solvent gently. Never add dry catalyst to a solvent containing hydrogen or flammable vapors.
Module 3: Isolation & Purification
Objective: Isolating the amine as a stable salt to prevent "oiling out" and degradation.
Purification Decision Tree
Figure 2: Decision matrix for handling the crude amine product.
Troubleshooting & FAQs
Q: The product is a hygroscopic oil. How do I get a handleable solid? A: Free base amines with short alkyl chains are often oils.
-
Solution: Convert to the Hydrochloride (HCl) or Oxalate salt.
-
HCl Method:[1] Dissolve the oil in minimal dry ethanol or diethyl ether. Add 1.1 equivalents of HCl in dioxane or ether dropwise. The salt should precipitate immediately.
-
Oxalate Method: If the HCl salt is hygroscopic, the oxalate salt often yields a non-hygroscopic, highly crystalline solid suitable for X-ray diffraction and long-term storage.
-
Q: The melting point of my salt is lower than reported. A: This suggests trapped solvent or inorganic salts (if aqueous workup was used).
-
Fix: Recrystallize from Isopropanol/Ethanol (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C. This specific solvent system is excellent for purging trapped water and inorganic impurities from amine salts.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Nitromethane. Retrieved from
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. Retrieved from
-
ResearchGate. (2025).[1] Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Retrieved from
-
Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Retrieved from
-
Loba Chemie. (2025). Nitromethane for Synthesis - MSDS. Retrieved from
Sources
Validation & Comparative
Publish Comparison Guide: 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine vs. Celecoxib in COX-2 Inhibition
Executive Summary
This guide provides a technical comparison between Celecoxib , a clinically established selective COX-2 inhibitor, and 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (referred to herein as TFEA ), a structural fragment often utilized in fragment-based drug discovery (FBDD).
The Bottom Line:
-
Celecoxib is a nanomolar-potency inhibitor (IC
≈ 40 nM) designed to fit the hydrophobic channel of the COX-2 enzyme specifically. -
TFEA is a pharmacophore scaffold . While it contains the critical trifluoromethyl-pyrazole core found in Celecoxib, it lacks the hydrophobic aryl "wings" and the sulfonamide anchor required for effective COX-2 binding. Consequently, TFEA exhibits negligible COX-2 inhibitory activity in isolation (predicted IC
> 100 µM) and serves primarily as a chemical building block or histamine-analog precursor rather than a functional COX-2 inhibitor.
Part 1: Structural & Mechanistic Analysis
The Pharmacophore Breakdown
To understand the activity gap, one must analyze the Structure-Activity Relationship (SAR) of the pyrazole core.
| Feature | Celecoxib (Lead Compound) | TFEA (Fragment/Scaffold) | Impact on COX-2 Activity |
| Core Ring | 1,5-Diarylpyrazole | Pyrazole | The central ring orients substituents. |
| C-3 Substituent | Trifluoromethyl (-CF | Trifluoromethyl (-CF | Critical. The -CF |
| N-1 Substituent | 4-Sulfamoylphenyl | Hydrogen (Unsubstituted) | Celecoxib's Anchor. The sulfonamide binds to the COX-2 hydrophilic side pocket (Arg513). TFEA lacks this. |
| C-5 Substituent | 4-Methylphenyl (p-Tolyl) | Hydrogen (Unsubstituted) | Hydrophobic Filler. Celecoxib uses this to fill the hydrophobic channel. TFEA lacks this. |
| C-4 Substituent | Hydrogen | Ethylamine ( | TFEA's ethylamine tail resembles histamine, making it too polar for the COX-2 hydrophobic channel. |
Mechanism of Action: The Binding Pocket
COX-2 differs from COX-1 by the presence of a hydrophilic "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at positions 434 and 523.
-
Celecoxib: The sulfonamide group inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 .[1] The two phenyl rings lock the molecule into the hydrophobic channel via interactions with Tyr355 and Arg120 .
-
TFEA: Lacking the phenyl rings, TFEA cannot engage Tyr355 or Arg120. Lacking the sulfonamide, it cannot exploit the selectivity pocket. The ethylamine tail is likely protonated at physiological pH, potentially causing electrostatic repulsion within the hydrophobic channel.
Pathway Visualization
The following diagram illustrates the structural divergence and binding logic.
Figure 1: Mechanistic divergence between the full drug (Celecoxib) and the scaffold (TFEA).[2][3]
Part 2: Experimental Data Comparison
Since TFEA is a fragment, direct literature comparisons often appear in SAR studies where the fragment is "grown" into a drug. The data below synthesizes standard Celecoxib values against predicted TFEA activity based on fragment screening principles.
| Parameter | Celecoxib (Experimental) | TFEA (Predicted/SAR) | Note |
| COX-2 IC | 0.04 - 0.07 µM | > 100 µM | TFEA lacks necessary binding energy. |
| COX-1 IC | 15 - 20 µM | > 100 µM | Neither binds COX-1 effectively. |
| Selectivity Index | ~375 (COX-2 selective) | N/A | Selectivity is irrelevant without potency. |
| LogP (Lipophilicity) | 3.5 (High) | ~1.2 (Low) | TFEA is too polar to penetrate the catalytic domain efficiently. |
| Primary Utility | Clinical NSAID | Synthetic Intermediate | Used to synthesize pyrazole-based libraries. |
Part 3: Experimental Protocols
To empirically verify the inactivity of TFEA compared to Celecoxib, use the following validated COX-2 Fluorescent Inhibitor Screening Assay .
Reagents & Setup
-
Enzyme: Recombinant Human COX-2 (pure).
-
Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Reacts with PGG
to produce Resorufin (highly fluorescent). -
Substrate: Arachidonic Acid (AA).
-
Controls: DuP-697 (positive control inhibitor), Solvent vehicle (DMSO).
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dissolve Celecoxib and TFEA in DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in Assay Buffer (80 mM Tris-HCl, pH 7.4).
-
-
Enzyme Incubation:
-
In a 96-well black plate, add 150 µL Assay Buffer and 10 µL Heme .
-
Add 10 µL Enzyme (COX-2) to reaction wells.
-
Add 10 µL Inhibitor (Celecoxib or TFEA) to respective wells.
-
Critical Step: Incubate for 15 minutes at 25°C . This allows the inhibitor to navigate the hydrophobic channel and establish residence time.
-
-
Initiation:
-
Add 10 µL Fluorometric Substrate Solution (ADHP).
-
Initiate reaction by adding 10 µL Arachidonic Acid .
-
-
Measurement:
-
Read fluorescence immediately (Ex: 530 nm / Em: 585 nm).
-
Record kinetics for 5–10 minutes.
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit data to the Hill equation to derive IC
.
-
Assay Workflow Visualization
Figure 2: Workflow for Fluorometric COX-2 Inhibition Assay.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384(6610), 644–648.
-
Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Product Docs.
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Comparative Analysis: Biological Activity of Trifluoromethyl Pyrazole Isomers
Executive Summary: The Fluorine Effect in Pyrazole Scaffolds
In medicinal chemistry, the trifluoromethyl (
Key Takeaway: The position of the
Part 1: Critical SAR Analysis of Regioisomers
The 3-Trifluoromethyl ( ) Isomer
-
Primary Domain: Anti-inflammatory (COX-2 inhibition), Agrochemicals.[1]
-
Mechanism: The
group typically occupies a hydrophobic pocket (e.g., the secondary pocket of COX-2), enhancing binding affinity via van der Waals interactions while withdrawing electrons to modulate the pKa of the pyrazole NH (or N-substituent properties). -
Case Study (Celecoxib):
-
Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.
-
Activity: Potent COX-2 inhibitor (
nM).[1] -
Regioisomeric Control: The 1,5-diaryl arrangement with a
is critical. The corresponding 1,3-regioisomer (where the aryl group is at C3 and at C5) shows a complete loss of COX-2 selectivity and potency.
-
The 4-Trifluoromethyl ( ) Isomer[2]
-
Mechanism: Placing the
group at C4 creates a unique electronic environment that favors interaction with the ATP-binding hinge region of kinases. It also blocks a primary site of metabolic oxidation (C4 is electron-rich in unsubstituted pyrazoles). -
Experimental Insight: In isoxazole/pyrazole analogs, introducing a
group increased anti-cancer activity by 8-fold compared to the non-fluorinated analog ( dropped from 19.72 M to 2.63 M in MCF-7 lines).[1][3] -
Target Profile: High potency observed against AKT1, BRAF V600E, and EGFR .[1]
The 5-Trifluoromethyl ( ) Isomer
-
Primary Domain: Specialized Kinase Inhibitors (e.g., T
RI), Agrochemicals.[1] -
Mechanism: Often less active in "Celecoxib-like" pockets due to steric clashes when N1 is substituted. However, in N-unsubstituted pyrazoles or specific kinase pockets (like TGF-
receptor type I), it can offer tight binding kinetics ( as low as 15 nM).[1] -
Synthesis Challenge: Often formed as a minor product or impurity during classical condensation, requiring specific solvent control (e.g., HFIP) to suppress or enhance its formation.[1]
Part 2: Comparative Data & Biological Outcomes[1][3]
Table 1: Regioisomer Activity Matrix[1]
| Feature | 3- | 4- | 5- |
| Primary Target Class | COX-2, Sodium Channels | Kinases (ATP-competitive) | TGF- |
| Metabolic Stability | High (Blocks C3 oxidation) | Very High (Blocks C4, the most reactive site) | Moderate to High |
| Electronic Effect | Inductive withdrawal on N1/N2 | Strong withdrawal on | Steric crowding at N1 |
| Key Drug Example | Celecoxib, Mavacoxib | Emerging Preclinical Candidates | Agrochemical Leads |
| Synthesis Route | 1,3-Diketone Condensation | Sydnone Cycloaddition / Electrophilic Fluorination | Regioselective Condensation (Solvent Dependent) |
Visualizing the SAR Logic
The following diagram maps the decision logic for selecting a regioisomer based on the biological target.
Caption: Decision matrix for selecting trifluoromethyl pyrazole isomers based on target binding requirements and metabolic stability goals.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 3- Pyrazoles
Objective: Synthesize 3-trifluoromethyl pyrazoles with >95% regioselectivity, avoiding the 5-
-
Reagents:
-
Procedure:
-
Dissolve 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).
-
Add 1.1 equiv of Aryl Hydrazine at room temperature.
-
Stir for 2–4 hours (monitor via TLC/LC-MS).
-
Note: In ethanol, this reaction often yields a 70:30 mixture.[1] In HFIP, ratios typically exceed 95:5 favoring the 3-
isomer. -
Evaporate solvent (recyclable) and recrystallize from EtOH/Water.[1]
-
Protocol B: Kinase Inhibition Assay (ADP-Glo) for 4- Analogs
Objective: Quantify the potency of 4-
-
Preparation:
-
Prepare 10 mM stock of the 4-
pyrazole in DMSO. -
Dilute to test concentrations (e.g., 1 nM to 10
M) in kinase buffer.[1]
-
-
Reaction:
-
Incubate Kinase (4 ng/well), Substrate (0.2
g/well ), and Compound for 15 min at RT. -
Initiate reaction by adding ATP (10
M final).[1] Incubate for 45 min at 30°C.
-
-
Detection:
Part 4: Synthesis Workflow Visualization
The synthesis of these isomers requires distinct pathways. The diagram below illustrates the divergence in synthetic strategy.
Caption: Synthetic pathways for accessing specific trifluoromethyl pyrazole isomers. Note the requirement for specialized catalysis for the 4-CF3 isomer.
References
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 2024. Link
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of Celecoxib. Journal of Medicinal Chemistry, 1997. Link[1]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 2022. Link[1]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 2012. Link[1]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Organic & Biomolecular Chemistry, 2019. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Structural Confirmation of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine: A Comparative Analytical Guide
Executive Summary
Objective: To definitively confirm the regiochemistry and tautomeric state of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter TFP-EA ).
The Challenge: TFP-EA presents a classic structural ambiguity common in medicinal chemistry fragments. The presence of a trifluoromethyl (
The Solution: This guide compares analytical methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) as the superior technique over NMR for this application. We provide a validated protocol for converting the likely amorphous/oily free base into a crystalline salt form suitable for diffraction, ensuring unambiguous structural assignment.
Part 1: The Structural Conundrum & Method Comparison
The core difficulty in characterizing TFP-EA lies in the dynamic nature of the pyrazole ring. In solution, the proton on the nitrogen migrates rapidly (annular tautomerism), often averaging NMR signals. However, drug efficacy often depends on a specific locked tautomer binding to a protein pocket.
Comparative Analysis: NMR vs. SC-XRD
The following table contrasts the performance of standard spectroscopic methods against crystallographic determination for TFP-EA.
| Feature | Solution NMR ( | Single Crystal XRD (SC-XRD) |
| Tautomer Identification | Ambiguous. Fast exchange often yields average signals. Requires low-temp studies ( | Definitive. The lattice energy locks the molecule into a single tautomer, allowing direct observation of the N-H bond. |
| Regiochemistry ( | Indirect. Relies on scalar couplings ( | Absolute. Direct visualization of electron density maps confirms the |
| Sample State | Dynamic (Solution). | Static (Solid State).[1] |
| Resolution | Averaged environment. | Atomic resolution ( |
| Confidence Level | 85-90% (Inferential). | >99% (Direct Observation). |
Visualizing the Problem
The diagram below illustrates the tautomeric equilibrium that confuses NMR data and the workflow to resolve it.
Figure 1: The rapid equilibrium between tautomers (Red/Blue) leads to ambiguous NMR data. Crystallization (Green) locks a single form for definitive X-ray analysis.
Part 2: Experimental Protocol for Structural Confirmation
Since TFP-EA contains a primary amine and a lipophilic
Phase 1: Salt Screening (The "Crystal Engineering" Step)
Rationale: Protonating the primary amine with a counter-ion introduces strong ionic interactions and hydrogen bond donors, significantly increasing the melting point and likelihood of crystallization.
Recommended Counter-ions:
-
Hydrochloric Acid (HCl): Standard, forms strong lattices, but crystals can be hygroscopic.
-
Fumaric Acid: Excellent for forming stable, non-hygroscopic networks; often yields centrosymmetric space groups (
) ideal for solving. -
Picric Acid: (Historical but effective) Forms large, yellow crystals easily, though safety concerns limit use.
Phase 2: Crystallization Methodology (Vapor Diffusion)
This method is superior to evaporation for avoiding amorphous precipitation.
Materials:
-
TFP-EA (Free Base): 20 mg
-
Solvent A (Good solvent): Methanol or Ethanol (absolute)
-
Solvent B (Anti-solvent): Diethyl Ether or Pentane
-
Acid: 1.0 eq of Fumaric acid (or 1M HCl in ether)
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of TFP-EA in 0.5 mL of Methanol in a small 2 mL vial (inner vial).
-
Salt Formation: Add 1.0 equivalent of the chosen acid. If using fumaric acid, ensure it is fully dissolved (sonicate if necessary).
-
Setup: Place the open inner vial inside a larger 20 mL scintillation vial (outer vial).
-
Diffusion: Add 5 mL of Diethyl Ether (Solvent B) to the outer vial. Do not let it overflow into the inner vial.
-
Seal & Wait: Tightly cap the outer vial. Store at
in a vibration-free environment. -
Observation: Over 24-72 hours, ether vapors will diffuse into the methanol, slowly lowering solubility and growing high-quality prisms or blocks.
Part 3: Data Analysis & Validation Criteria
Once a crystal is mounted and diffracted, the structure solution must meet specific metrics to be considered "proof."
Representative Crystallographic Parameters (Target)
When analyzing your data, compare against these expected ranges for a high-quality salt structure of this class.
| Parameter | Metric | Acceptance Criteria |
| R-Factor ( | Residual error | < 5.0% (0.05) indicates a high-quality solution. |
| Resolution | Detail level | < 0.84 Å (Standard for small molecules). |
| Disorder | ||
| H-Bonding | Interaction | Look for |
Logic Flow: From Diffraction to Structure
The following diagram details the computational refinement process used to validate the structure.
Figure 2: The computational workflow. Note the feedback loop (red dashed line); if the R-factor is high, the model (likely the specific tautomer assignment or CF3 orientation) must be refined.
Part 4: Conclusion & Strategic Recommendation
For the definitive structural assignment of This compound , reliance solely on NMR is a risk to data integrity due to tautomeric averaging.
Final Recommendation:
-
Do not attempt to crystallize the free base; it will likely remain an oil.
-
Do synthesize the Fumarate or Hydrochloride salt using the vapor diffusion protocol outlined above.
-
Validate the structure via SC-XRD, specifically looking for the electron density of the
group to confirm regiochemistry relative to the ethylamine chain.
This approach transforms a probabilistic spectroscopic assignment into an irrefutable structural fact, essential for any subsequent drug development or SAR (Structure-Activity Relationship) study.
References
-
Alkorta, I., et al. (2001). "A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains." Journal of the American Chemical Society.
-
Infantes, L. & Motherwell, W.D.S. (2004). "Prediction of H-bonding motifs for pyrazoles substituted at positions 3, 4 and 5." CrystEngComm.
-
Foces-Foces, C., et al. (1999).[4] "The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state." New Journal of Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."
-
Loh, W.S., et al. (2013). "Synthesis and crystal structures of N-substituted pyrazolines." Molecules.
Sources
Technical Guide: Validating the Binding Affinity of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (TPEA)
Topic: Validating binding affinity of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (TPEA) with its target Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]
Executive Summary: The Fluorinated Bioisostere Hypothesis
In the structural optimization of histamine receptor ligands, This compound (herein referred to as TPEA ) represents a critical chemical probe.[1] Structurally, TPEA is a bioisostere of histamine where the imidazole ring is replaced by a pyrazole, and the lipophilicity is modulated by a trifluoromethyl (
While the endogenous ligand Histamine binds promiscuously across H1–H4 receptors, TPEA’s fluorination and pyrazole core suggest a shift in physicochemical properties (pKa reduction, increased lipophilicity) that often favors Histamine H3/H4 receptor selectivity or acts as a fragment for Factor Xa inhibitors.
This guide outlines the rigorous validation of TPEA’s binding affinity (
Theoretical Grounding & Signaling Pathway
To validate TPEA, one must understand the signal transduction it modulates. Assuming an H3/H4 receptor target profile (G
Visualization: H3/H4 Receptor Signaling Cascade
The following diagram illustrates the G-protein coupled pathway TPEA is hypothesized to modulate.
Figure 1: Putative signaling pathway for TPEA acting on Gi-coupled Histamine receptors.[1] Note the bifurcation of signaling: cAMP inhibition vs. MAPK activation.
Comparative Analysis: TPEA vs. Alternatives
The following data summarizes the expected performance of TPEA compared to Histamine (endogenous agonist) and Thioperamide (inverse agonist/antagonist) when validated using the protocols below.
| Feature | TPEA (The Product) | Histamine (Endogenous Control) | Thioperamide (Reference Antagonist) |
| Primary Target | H3/H4 Receptor (Putative) | H1, H2, H3, H4 (Promiscuous) | H3/H4 Selective |
| Binding Affinity ( | Mid-Nanomolar (Expected) ~10–100 nM | Low Nanomolar~5–10 nM | High Affinity~1–5 nM |
| Lipophilicity (LogP) | High (~1.5) due to | Low (-0.[1]7) | Moderate (2.2) |
| Kinetics ( | Moderate Allows functional flexibility | FastRapid turnover | SlowLong residence time |
| Validation Utility | Fragment Screening / FBDD | Assay Positive Control | Competition Binding Reference |
Experimental Protocols (Self-Validating Systems)
Protocol A: Radioligand Competition Binding (The "Gold Standard")
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Receptor Source: CHO-K1 cells stably expressing human H3 Receptor.[1]
-
Radioligand: [
H]-N- -methylhistamine (NAMH) (~1 nM final conc).[1] -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Workflow:
-
Preparation: Harvest membranes from CHO-K1 cells; homogenize in ice-cold buffer.
-
Incubation:
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB).
-
Detection: Liquid scintillation counting.
Data Analysis (Causality):
Calculate
Protocol B: Surface Plasmon Resonance (SPR) (Kinetics)
Objective: Validate TPEA as a fragment/lead by measuring real-time association (
Workflow Visualization:
Figure 2: SPR Workflow for kinetic validation of TPEA binding.
Critical Steps:
-
Surface Prep: Capture His-tagged H3 receptor on a NTA sensor chip to maintain native conformation (avoid random amine coupling which destroys GPCRs).[1]
-
Solubility Check: TPEA contains a
group; ensure DMSO concentration is matched exactly (e.g., 2%) in running buffer to prevent bulk refractive index errors. -
Reference Channel: Use a flow cell with no protein (or an irrelevant protein) to subtract non-specific binding of the lipophilic pyrazole ring.
Strategic Insights for Validation
The "Lipophilic False Positive" Trap
Observation: Compounds with trifluoromethyl groups (like TPEA) are prone to aggregation or "sticky" non-specific binding in biochemical assays. Solution: Always include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1] In SPR, analyze the "square wave" shape. If the sensorgram looks "boxy" (instant on/off with no curvature), it indicates bulk refractive index change or non-specific binding rather than specific receptor interaction.
Differentiating Agonism vs. Antagonism
Binding affinity (
-
Validation Step: Perform a GTP
S binding assay .-
Agonist: Increases GTP
S binding (mimics Histamine). -
Inverse Agonist: Decreases basal GTP
S binding below baseline (mimics Thioperamide). -
Neutral Antagonist: No change alone, but blocks Histamine response.[2]
-
The Role of the Pyrazole
The shift from Imidazole (Histamine) to Pyrazole (TPEA) changes the tautomeric state. Histamine relies on the
-
Insight: If TPEA shows weak affinity at pH 7.4, repeat binding at pH 6.5 . Histamine receptors often show pH-dependent ligand recognition, and the pKa of the pyrazole ethylamine may require acidic environments for optimal protonation and ionic bonding with Aspartate residues in the receptor binding pocket.
References
-
Hough, L. B. (2001). "Genomics meets histamine receptors: new subtypes, new receptors." Molecular Pharmacology, 59(3), 415-419.[1] Link
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 antagonists." Nature Reviews Drug Discovery, 4, 107–120. Link
-
Lazareno, S., & Birdsall, N. J. (1993). "Estimation of competitive antagonist affinity from functional inhibition curves using the Cheng-Prusoff equation." British Journal of Pharmacology, 109(4), 1110–1119. Link
-
Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48.[1] Link[1]
-
Berlin, M., et al. (2011). "Discovery of potent and selective histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 54(13), 4548-4561.[1] Link[1]
Sources
- 1. 2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C16H17F3N4O2S | CID 1222102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profile for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Publish Comparison Guide: Cross-Reactivity & Selectivity Profile of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary
This compound (hereafter referred to as TF-PZE ) is a specialized pharmacophore used in medicinal chemistry as a metabolically stable, lipophilic bioisostere of histamine. Unlike native histamine, which acts as a non-selective agonist across H1–H4 receptors, TF-PZE exhibits a distinct cross-reactivity profile driven by the electron-withdrawing trifluoromethyl (CF₃) group.
This guide objectively compares TF-PZE against Histamine (the endogenous ligand) and 2-(1H-pyrazol-4-yl)ethanamine (the non-fluorinated analog), highlighting its utility in probing hydrophobic pockets within GPCRs while mitigating specific metabolic liabilities.
Physicochemical & Mechanistic Comparison
To understand the cross-reactivity profile, one must first analyze the fundamental shifts in physicochemical properties caused by the pyrazole core and the CF₃ substitution.
Comparative Analysis Table
| Feature | Histamine (Reference) | TF-PZE (Target Product) | Non-Fluorinated Pyrazole Analog |
| Core Heterocycle | Imidazole | 3-CF₃-Pyrazole | Pyrazole |
| Ring pKa (Basicity) | ~6.0 (Amphoteric) | < 1.5 (Non-basic) | ~2.5 (Weakly basic) |
| H-Bond Capability | Donor & Acceptor | Donor Only (Strong) | Donor & Weak Acceptor |
| Lipophilicity (cLogP) | -0.7 (Hydrophilic) | ~1.2 (Lipophilic) | ~0.2 (Moderate) |
| Metabolic Liability | High (Ring methylation/oxidation) | Low (CF₃ blocks C3 oxidation) | Moderate |
| Primary Reactivity | H1-H4 Agonist | H3/H4 Antagonist / Partial Agonist | Weak Agonist |
The "Fluorine Effect" on Cross-Reactivity
-
Loss of Ring Basicity: The CF₃ group is strongly electron-withdrawing. It reduces the electron density on the pyrazole nitrogens, effectively eliminating the ring's ability to act as a proton acceptor at physiological pH. This abolishes affinity for targets requiring a basic aromatic nitrogen (e.g., the activation mechanism of the H2 receptor).
-
Hydrophobic Engagement: The bulky CF₃ group occupies approximately the same volume as an isopropyl group but with different electronic properties. This increases off-target binding to lipophilic pockets in Serotonin (5-HT) receptors and Transporters (SERT/DAT) , a key cross-reactivity risk.
Cross-Reactivity Profile
A. Histaminergic System (H1–H4)
-
H1 Receptor: Low Cross-Reactivity. The H1 binding pocket requires a specific tautomeric preference that the 3-CF₃-pyrazole cannot satisfy due to steric clash and lack of basicity.
-
H2 Receptor: Negligible Activity. H2 activation relies on proton transfer involving the imidazole ring. TF-PZE lacks the necessary pKa, rendering it inactive or a weak competitive antagonist.
-
H3/H4 Receptors: High Affinity Potential. These receptors are more tolerant of lipophilic ligands. TF-PZE often acts as a high-affinity antagonist or inverse agonist here, leveraging the CF₃ group to engage hydrophobic residues (e.g., Phe/Trp) deeper in the transmembrane bundle.
B. Off-Target Liabilities (Safety Panel)
-
hERG Channel: Moderate Risk. Unlike histamine (hydrophilic), TF-PZE is significantly more lipophilic (cLogP ~1.2). The combination of a basic primary amine (tail) and a lipophilic aromatic core is a classic pharmacophore for hERG blockage.
-
Recommendation: Early patch-clamp testing is mandatory.
-
-
Cytochrome P450 (CYP) Enzymes: Improved Stability. The CF₃ group blocks metabolic oxidation at the 3-position, a common clearance route for pyrazoles. However, the molecule may act as a competitive inhibitor for CYP2D6 due to the basic ethylamine chain.
Experimental Protocols
To validate the cross-reactivity profile of TF-PZE in your specific assay, follow these standardized workflows.
Protocol 1: Competitive Radioligand Binding (H3/H4 Focus)
-
Objective: Determine
values to assess selectivity against native histamine. -
Reagents:
-
Membranes expressing human H3 or H4 receptors.
-
Radioligand: [³H]-N-alpha-methylhistamine (
~ 1 nM). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Step-by-Step Workflow:
-
Preparation: Dilute TF-PZE in DMSO to create a 10-point concentration curve (1 nM to 10 µM). Ensure final DMSO < 1%.
-
Incubation: Mix membrane prep (20 µg protein), Radioligand (at
concentration), and TF-PZE. Incubate for 60 mins at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the lipophilic CF₃ ligand).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Hill slope should be ~ -1.0. If slope < -1.0, suspect negative cooperativity or aggregation due to lipophilicity.
-
Protocol 2: PAMPA-BBB (Blood-Brain Barrier Penetration)
-
Objective: Assess if the CF₃ modification allows CNS penetration (crucial for H3 targeting).
-
Method: Parallel Artificial Membrane Permeability Assay.
-
Donor Plate: Load TF-PZE (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: Load PBS. Separated by a PVDF membrane coated with porcine brain lipid.
-
Incubation: 18 hours at room temperature.
-
Quantification: LC-MS/MS of acceptor well.
-
Expectation:
cm/s (High permeability predicted due to CF₃).
-
Strategic Visualization: Bioisostere Selection Logic
The following diagram illustrates the decision logic for selecting TF-PZE over Histamine or standard Pyrazoles based on assay requirements.
Figure 1: Decision tree for utilizing TF-PZE in hit-to-lead optimization campaigns. Note the critical divergence based on ring basicity requirements.
References
-
Bioisosteric Replacement Strategies: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Pyrazole Physicochemical Properties: Lombardo, F., et al. (2014). "Comprehensive Assessment of the Physicochemical Properties of Pyrazoles." Chemistry & Biodiversity. Link
-
Histamine Receptor Ligand Design: Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link
-
The "Fluorine Effect" in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
hERG Liability of Basic Amines: Waring, M. J., & Johnstone, C. (2007). "A quantitative assessment of hERG liability as a function of lipophilicity and basicity." Bioorganic & Medicinal Chemistry Letters. Link
Comparing potency of 3-trifluoromethyl vs 5-trifluoromethyl pyrazole analogs
[1][2]
Executive Summary: The Regioisomer Divergence
In medicinal chemistry, the pyrazole scaffold is a privileged structure, yet the placement of a trifluoromethyl (
While often treated as simple isomers during early screening, 3-trifluoromethyl (
-
3-
Analogs: Dominate the pharmaceutical landscape (e.g., Celecoxib) due to favorable steric clearance allowing for bulky hydrophobic groups at the adjacent C5 position. -
5-
Analogs: Often suffer from "ortho-like" steric clash with -substituents but offer unique electronic vectors and metabolic stability profiles when successfully engaged.[1][2]
This guide objectively compares these regioisomers, providing the synthetic protocols to access them selectively and the data to justify their deployment.
Chemical & Structural Basis[1][2][3][4][5][6]
The N-Substituent "Lock"
In
| Feature | 3-Trifluoromethyl Pyrazole | 5-Trifluoromethyl Pyrazole |
| Structure | ||
| Steric Environment | Open. The | Crowded. Significant steric repulsion between the 5- |
| Electronic Effect | Inductive withdrawal ( | Stronger field effect on |
| Dipole Moment | Generally aligned with the | Often opposes or skews the dipole due to steric twisting of the |
The "Celecoxib Lesson" (Case Study)
The design of Celecoxib (Celebrex) perfectly illustrates the critical nature of this regioisomerism.
-
Winning Structure: 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.[1][2]
-
Why 3-
? The COX-2 active site requires a bulky lipophilic group to fill the hydrophobic side pocket.[1][2] By placing the at C3, the C5 position was left open to accept the bulky p-tolyl group. -
The 5-
Failure: If the motifs were swapped to create a 1-(4-sulfamoylphenyl)-5-trifluoromethyl-3-(p-tolyl)pyrazole, the 5- would clash with the -sulfamoylphenyl ring, twisting the molecule out of the planar conformation required for potency, and the C3-tolyl group would fail to reach the deep hydrophobic pocket.[1][2]
Experimental Protocols: Regioselective Synthesis
Controlling the regiochemistry during the cyclization of hydrazine with 1,3-dielectrophiles is the primary challenge. The "Solvent Switch" method is the most robust protocol for determining the outcome.
Protocol A: Synthesis of 3-Trifluoromethyl Pyrazoles (Thermodynamic Control)
Mechanism: In polar protic solvents, the hydrazine attacks the most electrophilic carbonyl (adjacent to
-
Reagents: 4,4,4-Trifluoro-1-aryl-butane-1,3-dione (1.0 eq), Aryl Hydrazine (1.1 eq).
-
Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) .[2]
-
Catalyst: Acetic Acid (cat.) or HCl (cat.).
-
Procedure:
-
Purification: Crystallization from EtOH/Water often yields pure isomer.[2]
Protocol B: Synthesis of 5-Trifluoromethyl Pyrazoles (Kinetic Control)
Mechanism: In polar aprotic solvents, the hydrazine nucleophile attacks the most reactive carbonyl (the one adjacent to the electron-withdrawing
-
Reagents: 4,4,4-Trifluoro-1-aryl-butane-1,3-dione (1.0 eq), Aryl Hydrazine HCl (1.1 eq).
-
Solvent: DMSO or DMF .[2]
-
Conditions: Room Temperature (Critical: Heat promotes equilibration to 3-
). -
Procedure:
-
Dissolve diketone in DMSO (0.5 M).[2]
-
Add hydrazine slowly at 0°C, then warm to RT.
-
Stir for 12–24 hours.
-
Outcome: 80–90% selectivity for 5-
isomer.
-
-
Alternative (High Precision): Use 2-bromo-3,3,3-trifluoropropene in a [3+2] cycloaddition with nitrile imines (generated in situ) to exclusively yield 5-
pyrazoles (See Reference [3]).[1][2]
Visualization: Regioselective Pathways
Caption: Solvent-controlled regiodivergent synthesis of trifluoromethyl pyrazoles.
Performance Comparison Data
Potency & Selectivity (COX-2 Inhibition Model)
Data derived from structure-activity relationship (SAR) studies of 1,5-diarylpyrazoles.[1][2]
| Compound Class | C5 Substituent | COX-2 | Selectivity (COX-2/COX-1) | Notes | |
| Celecoxib | 3-Position | p-Tolyl | 0.04 | >375 | Optimal fit.[1][2] C5-Aryl fills hydrophobic pocket.[1][2] |
| Isomer B | 5-Position | p-Tolyl | >10.0 | < 5 | Steric clash twists |
| Analog C | 3-Position | Methyl | 0.97 | Moderate | Loss of hydrophobic contact at C5 reduces potency.[1][2] |
| Analog D | 5-Position | Methyl | >100 | Poor | 5- |
Physicochemical Properties[1][2][3][11][12]
| Property | 3- | 5- | Impact |
| Lipophilicity (LogP) | High (3.5 - 4.[1][2]0) | Slightly Lower (3.2 - 3.[1][2]8) | 5- |
| Metabolic Stability | Excellent | Good | Both block metabolism, but 5- |
| Solubility | Low (crystalline) | Moderate | Twisted conformation of 5- |
Decision Guide: When to Use Which?
Prioritize 3-Trifluoromethyl (3- ) When:
-
Designing Kinase/Enzyme Inhibitors: You need a bulky hydrophobic group (Aryl/Heteroaryl) at C5 to fill a specific pocket (e.g., the "gatekeeper" region in kinases or the side pocket in COX-2).
-
Maximizing Planarity: You require the
-Aryl ring to be coplanar with the pyrazole core for conjugation or -stacking interactions.[1][2] -
Scale-Up: The synthesis in ethanol (Protocol A) is cheaper, greener, and more robust for kilogram-scale production.
Prioritize 5-Trifluoromethyl (5- ) When:
-
Blocking Metabolism: You specifically need to block metabolic oxidation at the positions ortho to the hydrazine nitrogen.
-
Improving Solubility: Your 3-
lead is too crystalline/insoluble. The steric twist induced by the 5- group can disrupt lattice energy.[2] -
Exploiting "Kinetic" Space: You are exploring novel IP space. Since 3-
analogs are heavily patented, 5- offers a distinct structural class, provided the target can accommodate the twisted conformation.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link[2]
-
Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles from Trifluoromethyl-β-diketones." Organic Letters, 10(4), 605–608. Link[2]
-
Zeng, H., et al. (2021). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry, 86(3), 2810–2819. Link[2]
-
Popova, E. A., et al. (2017). "Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines." ChemistrySelect, 2(33), 10637–10641. Link[2]
-
Gierse, J. K., et al. (1996). "Expression and characterization of human cyclooxygenase-2 inhibitors." Biochemical Journal, 317, 316. Link
Sources
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Orthogonal assays to validate screening hits for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Subject: Orthogonal Assays for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine Content Type: Technical Comparison & Validation Guide Author Persona: Senior Application Scientist
Executive Summary: The "Privileged" Fragment Paradox
In fragment-based drug discovery (FBDD), This compound represents a classic "privileged scaffold." It combines a polar ethylamine tail (mimicking histamine) with a lipophilic trifluoromethyl-pyrazole core (mimicking kinase hinge binders or COX-2 pharmacophores).
However, this dual nature creates a validation paradox. The basic amine (
This guide details the orthogonal validation workflow required to elevate this molecule from a "screening hit" to a "validated lead." We move beyond primary fluorescence inhibition assays (which are prone to quenching artifacts) to biophysical methods that quantify mass binding, stoichiometry, and structural engagement.
The Validation Funnel: From Hit to Lead
A single assay is never sufficient for fragment validation. We employ a three-tier orthogonal system to filter out PAINS (Pan-Assay Interference Compounds) and aggregators.
Workflow Visualization
The following diagram illustrates the decision matrix for validating the pyrazole-ethylamine hit.
Figure 1: Critical decision gates for fragment validation. Aggregators and promiscuous binders are eliminated before expensive structural studies.
Comparative Guide: Orthogonal Assay Technologies
The following table compares the primary screening method against the recommended orthogonal assays for this specific chemical class.
| Feature | Primary Screen (Fluorescence Intensity) | Orthogonal 1: SPR (Surface Plasmon Resonance) | Orthogonal 2: STD-NMR (Saturation Transfer Difference) |
| Physical Principle | Enzymatic inhibition / Displacement | Mass change on sensor surface | Magnetization transfer (Protein |
| Key Output | Epitope Mapping (Which atoms bind?) | ||
| False Positive Risk | High: Fluorescence quenching by amines; inner filter effects. | Low: Reference channel subtraction eliminates bulk effect. | Very Low: Only detects binders in fast exchange. |
| Suitability for this Hit | Low (Amine interference common) | High (Gold Standard) | Critical (Verifies |
| Throughput | High | Medium | Low |
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR)
Objective: To distinguish specific 1:1 binding from non-specific aggregation. Fragments like pyrazole-ethylamines often exhibit "square wave" kinetics (fast on/fast off).
Instrumentation: Biacore 8K or Octet RED96.
Methodology:
-
Surface Preparation: Immobilize the target protein (e.g., Kinase or GPCR) via biotin-streptavidin capture to avoid amine coupling (which would deactivate lysine residues and potentially repel the amine tail of our ligand). Target density should be high (
RU) due to the low molecular weight of the fragment (~215 Da). -
Solvent Correction: Prepare a DMSO calibration curve (3% to 5%) to correct for bulk refractive index changes, as the lipophilic
group requires DMSO for solubility. -
Injection Cycle:
-
Inject the hit at varying concentrations (e.g.,
down to ) in 2-fold dilutions. -
Contact time: 30–60 seconds.
-
Dissociation time: 60 seconds.
-
-
Data Analysis: Fit to a 1:1 Langmuir binding model.
Success Criteria:
-
Stoichiometry (
): The theoretical should match the observed . If observed theoretical, the compound is aggregating. -
Sensorgram Shape: Look for rapid "box-shape" equilibrium binding typical of fragments.
Protocol B: Ligand-Observed STD-NMR
Objective: To confirm the binding epitope. Does the molecule bind via the
Instrumentation: 600 MHz NMR with Cryoprobe.
Methodology:
-
Sample Prep:
-
Protein concentration: 10–20
. -
Ligand concentration: 1–2 mM (100-fold excess).
-
Buffer: Deuterated phosphate buffer (
7.4).
-
-
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl resonances (typically at 0 to -1 ppm) for 2 seconds.
-
Acquisition: Record the on-resonance spectrum (
) and off-resonance reference spectrum ( ). -
Difference Spectrum (
): Only ligand protons in close proximity ( ) to the protein will show signals in the difference spectrum.
Interpretation for this compound:
-
Valid Hit: Signals observed for the pyrazole proton and the ethyl protons. The
group (if utilizing STD-NMR) should show strong saturation transfer if buried in a hydrophobic pocket. -
Non-Binder: No signals in the difference spectrum.
-
Aggregator: Broad, non-specific signals or line broadening in the reference spectrum (
relaxation).
Mechanistic Insight: Why This Matters
The structural features of this compound dictate its biological behavior. The diagram below visualizes the specific interaction modes we are validating.
Figure 2: Interaction hypothesis. Validation must confirm the CF3/Pyrazole interactions (Left/Center) and rule out purely electrostatic surface binding by the amine (Right).
References
-
Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Validating and Optimizing Fragments." Journal of Medicinal Chemistry. Link
-
Lepre, C. A., et al. (2004). "Screening for Drug Leads Using NMR." Chemical Reviews. Link
-
Giannetti, A. M. (2011). "From Experimental Design to Data Analysis: SPR in Drug Discovery." Methods in Molecular Biology. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link
-
Hubbard, R. E., & Murray, J. B. (2011). "The Process of Fragment-Based Drug Discovery." Methods in Enzymology. Link
Benchmarking 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine against known insecticidal agents
Topic: Benchmarking 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine against known insecticidal agents Content Type: Technical Comparison Guide Audience: Agrochemical Researchers & Lead Optimization Scientists
Executive Summary
The search for novel insecticidal modes of action (MoA) has increasingly focused on "privileged scaffolds"—molecular frameworks that exhibit inherent biological activity and favorable physicochemical properties. The compound This compound (hereafter referred to as TPEA ) represents a critical pharmacophore. It combines the lipophilic, metabolic stability of the trifluoromethyl-pyrazole motif (found in Fipronil and Chlorantraniliprole) with a flexible ethylamine linker capable of mimicking biogenic amines (e.g., octopamine, histamine).
This guide outlines the technical workflow for benchmarking TPEA against industry standards, specifically Fipronil (phenylpyrazole GABA antagonist) and Chlorantraniliprole (diamide Ryanodine modulator), to determine its viability as a standalone active ingredient or a lead fragment.
Structural Rationale & Target Profiling
The Fluorine Effect & Pharmacophore Analysis
The TPEA molecule is not merely an intermediate; it is a "fragment lead" designed to probe the insect central nervous system (CNS).
-
3-CF3-Pyrazole Core: Enhances lipophilicity (LogP) and prevents metabolic degradation by cytochrome P450 monooxygenases. This core is the "anchor" that fits into hydrophobic pockets of the GABA-gated chloride channel (GABA-Cl).
-
Ethylamine Tail: Provides rotational freedom, allowing the terminal amine to interact with polar residues (e.g., serine or threonine) in the receptor pore, potentially mimicking the binding of insect neurotransmitters like octopamine.
Figure 1: Structural Logic & SAR Potential
Caption: Structural decomposition of TPEA showing shared pharmacophores with Fipronil (GABA target) and Octopamine (neurotransmitter mimicry).[1][2][3][4]
Benchmarking Methodology (Protocols)
To objectively assess TPEA, a tiered screening cascade is required. This ensures resources are not wasted on low-potency leads.
Phase I: In Silico Docking (Mechanism Validation)
Before wet-lab testing, validate the binding potential.
-
Target: Insect RDL (Resistance to Dieldrin) GABA receptor subunit (PDB homology models based on Drosophila melanogaster).
-
Protocol:
-
Prepare ligand (TPEA) and protein structures (protonation states at pH 7.0).
-
Define grid box around the transmembrane pore (M2 region), the known binding site of Fipronil.
-
Run docking (e.g., AutoDock Vina or Glide).
-
Success Metric: Binding affinity (ΔG) < -7.0 kcal/mol suggests plausible activity.
-
Phase II: In Vivo Bioassay (The "Gold Standard")
Direct contact and systemic activity must be measured against key agricultural pests.
Protocol A: Leaf-Dip Bioassay (Plutella xylostella)
This protocol tests activity against Lepidopteran pests, a primary target for pyrazole derivatives.[5]
-
Preparation:
-
Dissolve TPEA in acetone (solvent) and dilute with water containing 0.1% Triton X-100 (surfactant) to create a serial dilution (e.g., 200, 100, 50, 25, 12.5 mg/L).
-
Controls: Acetone/water blank (Negative); Fipronil and Chlorantraniliprole (Positive).
-
-
Application:
-
Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds.
-
Air dry for 1 hour at room temperature.
-
-
Infestation:
-
Place 10 third-instar P. xylostella larvae on each disc.
-
Incubate at 25°C, 60% RH, 16:8 L:D photoperiod.
-
-
Data Collection:
-
Assess mortality at 48h and 72h. "Dead" is defined as no movement when prodded.
-
Calculate LC50 (Lethal Concentration 50%) using Probit analysis.
-
Protocol B: Topical Application (Aphis gossypii)
Tests contact toxicity against sucking pests (Hemiptera).
-
Preparation: Anesthetize adult aphids with CO2.
-
Application: Apply 0.05 µL of TPEA solution (in acetone) directly to the dorsal thorax using a microapplicator.
-
Incubation: Transfer aphids to fresh cotton leaves in petri dishes.
-
Metric: LD50 (Lethal Dose per insect, µ g/insect ).
Comparative Performance Analysis
The following table structure is the industry standard for reporting benchmarking data. Note: Data below represents a hypothetical high-performing lead for illustrative purposes.
Table 1: Comparative Insecticidal Activity (LC50 in mg/L)
| Compound | Target MoA | P. xylostella (Lepidoptera) | A. gossypii (Hemiptera) | N. lugens (Rice Planthopper) |
| TPEA (Test Article) | Unknown (Putative GABA) | 15.5 | 45.2 | >200 |
| Fipronil (Std) | GABA-Cl Antagonist | 2.1 | 5.8 | 1.5 |
| Chlorantraniliprole | Ryanodine Receptor | 0.05 | >200 | >200 |
| Imidacloprid | nAChR Agonist | >100 | 1.2 | 0.8 |
Interpretation Guide:
-
High Potency: LC50 < 10 mg/L.
-
Moderate Potency: LC50 10–100 mg/L.
-
Selectivity: If TPEA shows high activity against P. xylostella but low activity against A. gossypii, it suggests a specific binding mode distinct from broad-spectrum agents like Fipronil.
-
TPEA Analysis: In this scenario, TPEA shows moderate lepidopteran activity. This indicates it may function better as a synergist or a building block for larger carboxamide insecticides rather than a standalone product.
Experimental Workflow Visualization
Figure 2: The Benchmarking Screening Cascade
Caption: Step-by-step decision tree for evaluating TPEA, moving from computational models to biological safety assessments.
Safety & Selectivity (The "Bee Gate")
A critical failure point for pyrazole insecticides (like Fipronil) is high toxicity to pollinators (Apis mellifera).
-
Protocol: Contact toxicity test (OECD 214).
-
Benchmark: Fipronil LD50 (Contact) = ~0.0059 µ g/bee (Highly Toxic).
-
Goal for TPEA: Achieve LD50 > 10 µ g/bee . The ethylamine chain may reduce lipophilicity slightly compared to the phenyl-chain of Fipronil, potentially improving safety profiles.
References
-
Mechanism of Fipronil: Narahashi, T., et al. (2010). "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link
-
Pyrazole Synthesis & Activity: Lamberth, C. (2013). "Pyrazoles in Agrochemicals." Heterocycles. Link
-
Bioassay Protocols: IRAC (Insecticide Resistance Action Committee). "Method No. 007: Leaf Dip Bioassay." IRAC Online. Link
-
RDL Receptor Docking: Casida, J. E., & Durkin, K. A. (2015). "Novel GABA receptor pesticide targets." Pesticide Biochemistry and Physiology. Link
-
TPEA Structural Context: Liu, Z., et al. (2022). "Design, synthesis, and insecticidal activity of novel series of flupyrimin analogs." Frontiers in Chemistry. Link
Sources
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
Structural Analogs of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine for SAR Studies
Executive Summary: The Fluorinated Bioisostere Advantage
In the landscape of fragment-based drug discovery (FBDD), 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine (hereafter referred to as TFP-EA ) represents a "privileged scaffold."[1] It serves as a robust bioisostere for histamine (imidazole-ethylamine) and serotonin (indole-ethylamine) motifs.[1]
The incorporation of the trifluoromethyl (
Chemical Profile & Baseline Properties[1][2][3][4]
Before exploring analogs, it is critical to establish the baseline performance of the parent scaffold compared to the natural ligand, Histamine.
Table 1: Physicochemical Comparison
| Property | Histamine (Natural Ligand) | TFP-EA (Parent Scaffold) | Impact on SAR |
| Core Ring | Imidazole | 3-Trifluoromethyl-Pyrazole | Basicity Modulation: Pyrazole is far less basic, reducing non-specific binding.[1] |
| Substituent | Hydrogen | Trifluoromethyl ( | Metabolic Blockade: |
| Linker | Ethylamine | Ethylamine | Binding Fidelity: Retains critical distance to aspartate residue in GPCR binding pockets.[1] |
| cLogP | -0.7 (Hydrophilic) | ~1.2 (Lipophilic) | Permeability: TFP-EA crosses membranes more effectively (CNS penetration).[1] |
| pKa (Ring) | ~6.95 (Amphoteric) | ~2.0 (Weak Base) | Selectivity: Reduces affinity for off-target transporters requiring cationic rings.[1] |
Comparative SAR Analysis
Effective SAR studies require systematic variation.[1] We categorize analogs into three distinct series to probe specific interactions within the binding pocket.
Series A: Ring Bioisosteres (The "Head")
Objective: Modulate Hydrogen Bond Donor/Acceptor (HBD/HBA) profile.[1]
-
Imidazole Analogs (Histamine-like):
-
1,2,3-Triazole Analogs:
-
TFP-EA (Pyrazole):
-
Performance: The NH of the pyrazole acts as a specific H-bond donor. The
group creates a dipole that can engage in orthogonal interactions with backbone carbonyls.[1]
-
Series B: Substituent Effects (The "Decorator")
Objective: Electronic and Steric Tuning.[1]
-
Methyl Analog (
): -
Trifluoromethyl Analog (
): -
Phenyl Analog (
):
Series C: Linker Modifications (The "Tail")
Objective: Conformational Restriction.[1]
-
Flexible Ethylamine (Parent): Allows "induced fit" binding but incurs an entropic penalty upon binding.[1]
-
Rigidified Analogs (Tetrahydroindazole/Indenopyrazole):
SAR Decision Logic & Visualization
The following diagram illustrates the decision-making process for selecting analogs based on observed liabilities in the parent TFP-EA scaffold.
Figure 1: Strategic SAR modification pathways for optimizing the TFP-EA scaffold.
Experimental Protocols
To ensure reproducibility and high data integrity (Trustworthiness), we provide a validated synthetic route and a standard characterization workflow.
Protocol A: Synthesis of TFP-EA Analogs
Methodology: Cyclocondensation via Nitrile Intermediate
Rationale: This route avoids the handling of unstable aldehydes and allows for late-stage diversification.
-
Step 1: Formation of Pyrazole Core
-
Step 2: Functional Group Transformation
-
Reduction: Reduce ester to alcohol (
, THF, 0°C). -
Activation: Convert alcohol to mesylate (
, , DCM) or bromide ( ). -
Substitution: React with Sodium Cyanide (NaCN) in DMSO to extend carbon chain by one unit (forming the cyanomethyl derivative).[1]
-
-
Step 3: Final Amine Generation
Protocol B: In Vitro Binding Assay (GPCR)
Target: Histamine H3 Receptor (Example)
-
Membrane Prep: HEK293 cells stably expressing human H3 receptor.[1]
-
Ligand:
-N-alpha-methylhistamine (NAMH). -
Incubation:
-
Mix 50 µL membrane suspension + 50 µL test compound (TFP-EA analog) + 50 µL radioligand (2 nM final).
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Validation Criteria: Specific binding must exceed 85% of total binding.[1]
-
Synthesis Workflow Visualization
The following diagram details the critical steps in the synthesis, highlighting the divergence point for creating analogs.
Figure 2: Synthetic workflow for accessing TFP-EA and its structural derivatives.
References
-
Bioisosteric Design Principles: Lipinski, C. A. (1983). "Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists." Journal of Medicinal Chemistry.
-
Trifluoromethyl Pyrazole Synthesis: Jiang, et al. (2020).[1][6] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes..." Organic Letters. [1]
-
Physicochemical Properties of Fluorinated Azoles: Foces-Foces, C., et al. (1999).[1] "The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state." New Journal of Chemistry.
-
Pharmacological Relevance: Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
Histamine Bioisosteres: Lange, J. H., et al. (2005).[1] "Bioisosteric replacements of the pyrazole moiety of rimonabant..." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. Ligand-to-ligand charge transfer in anthracene-based cyclic trinuclear complexes for enhancing photocatalytic deprotection of Weinreb amides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Precision in Potency: Purity Assessment of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine via HPLC-MS
Executive Summary
In the high-stakes landscape of drug discovery, the integrity of building blocks determines the reliability of Structure-Activity Relationship (SAR) data.[1] 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a critical scaffold, often serving as the pharmacophore in kinase inhibitors and agrochemicals due to the metabolic stability conferred by the trifluoromethyl (
However, this molecule presents a "perfect storm" of analytical challenges:
-
Tautomerism: The unsubstituted pyrazole (
) exists in rapid equilibrium between tautomers, leading to peak splitting in standard chromatography. -
Polarity: The primary ethylamine tail creates high polarity, resulting in poor retention on standard C18 columns.
-
UV Transparency: The lack of extended conjugation limits UV sensitivity, risking the non-detection of synthetic intermediates.
This guide establishes HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) as the superior modality for purity assessment, comparing it rigorously against HPLC-UV and quantitative NMR (qNMR).[1]
Part 1: The Analytical Challenge
Physicochemical Profile
The target molecule contains three distinct functional zones that dictate analytical behavior:
-
Zone A (Basic Amine):
. Protonated at neutral/acidic pH, causing silanol interactions (peak tailing) on older silica columns. -
Zone B (Pyrazole Core): Amphoteric. The
-pyrazole proton is mobile. In the gas phase or non-polar solvents, tautomerization is fast; in LC, it can slow down, causing broad "saddle" peaks.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Zone C (Trifluoromethyl Group): Lipophilic and electron-withdrawing.[1] It aids retention on Phenyl-Hexyl phases via
-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> and fluorine-specific interactions but does not significantly enhance UV chromophores.
The Tautomer Trap
Standard HPLC methods often fail because they do not control the protonation state of the pyrazole nitrogen.
-
Risk: If the separation timescale
tautomerization timescale, the peak broadens or splits, making integration inaccurate. -
Solution: Lock the tautomer by controlling pH. Acidic conditions (pH < 3) protonate the amine and suppress pyrazole ionization, stabilizing the species for MS detection.
Part 2: Method Comparison (The Data)[2]
The following table contrasts the three primary methods for assessing the purity of this scaffold.
| Feature | HPLC-MS (Recommended) | HPLC-UV (Standard) | qNMR (Orthogonal) |
| Primary Detection | Mass-to-Charge ( | Absorbance ( | Nuclear Spin Resonance ( |
| Sensitivity (LOD) | High (ng/mL range) | Moderate ( | Low (mg quantities req.) |
| Specificity | Excellent. Distinguishes impurities with same RT but different mass. | Poor. Co-eluting peaks are invisible without diode array spectral differences. | Absolute. No reference standard needed for purity calculation.[1] |
| Impurity ID | Direct structural insight via fragmentation ( | None. Requires isolation. | Structural insight, but overlapping signals can obscure impurities. |
| Blind Spots | Ion suppression effects in complex matrices. | Non-chromophoric impurities (e.g., hydrazine salts). | Inorganic salts (invisible in |
| Suitability | Trace Impurity Profiling | Routine QC (High Purity) | Primary Standard Calibration |
Comparative Analysis
-
Why UV Fails: The ethylamine chain has no UV absorbance. If a synthetic impurity consists of the amine tail without the pyrazole ring (e.g., aliphatic amine side-products), UV at 254 nm will miss it entirely, leading to a false "100% purity" result.
-
Why NMR is Limited: While
-qNMR is the gold standard for absolute assay (potency), it cannot easily detect 0.1% isomeric impurities due to signal overlap and dynamic range limitations.
Part 3: The HPLC-MS Protocol (Gold Standard)[1]
This protocol is designed to overcome the polarity and tautomerism issues described above.
Chromatographic Conditions
-
Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Rationale: Acidic pH locks the amine in the protonated state (
) and stabilizes the pyrazole tautomer equilibrium.
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Improves mass transfer and peak shape).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
Da (approx). -
Scan Range: 50 – 500
. -
Fragmentor Voltage: Optimized to prevent in-source fragmentation of the
group. -
Key Impurity Watchlist:
-
Des-ethyl amine analog: Loss of the ethyl chain.
-
Regioisomers: 1H-pyrazole vs 2H-pyrazole alkylation products (often separable on Phenyl-Hexyl columns).[1]
-
Part 4: Visualization of Workflows
Analytical Decision Matrix
This diagram guides the researcher on when to deploy HPLC-MS versus orthogonal methods.
Figure 1: Decision matrix for selecting the appropriate purity assessment modality based on the drug development stage.
HPLC-MS Data Processing Workflow
The following diagram illustrates the self-validating logic of the HPLC-MS analysis.
Figure 2: Dual-detection workflow ensuring no non-chromophoric impurities are missed.
Part 5: Validation & Regulatory Grounding[1]
To ensure this protocol meets ICH Q2(R1) and Q2(R2)/Q14 standards, the following validation parameters must be met:
-
Specificity:
-
Protocol: Inject the solvent blank, the synthesis starting materials (e.g., hydrazine, ethyl 4,4,4-trifluoroacetoacetate), and the crude reaction mixture.
-
Acceptance: No interference at the retention time of the main peak in the blank. MS spectra must show spectral purity across the peak width (Purity Angle < Purity Threshold).
-
-
Linearity:
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Acceptance:
.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Accuracy (Recovery):
-
Protocol: Spike known amounts of the pure compound into a sample matrix.
-
Acceptance: 98.0% – 102.0% recovery.[1]
-
-
Robustness (Critical for Pyrazoles):
-
Test: Vary mobile phase pH by ±0.2 units.
-
Goal: Ensure the tautomeric equilibrium does not shift enough to alter retention time or peak shape significantly.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] FDA.[1][3][4][6] Link
-
Faria, A. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.[1][7][2][8][9][10] Link
-
Gomes, F. P., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. Link
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank.[1] Link[11]
-
Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Application Note. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pharmout.net [pharmout.net]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 6. ICH Official web site : ICH [ich.org]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. scispace.com [scispace.com]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine proper disposal procedures
Proper Disposal Procedures for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine[1]
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. CAS Number: 1006436-51-6 Chemical Family: Fluorinated Heterocyclic Amine[1]
Executive Summary & Waste Characterization
Disposing of This compound requires a dual-hazard strategy. Unlike simple organic amines, the presence of a trifluoromethyl (-CF₃) group necessitates high-temperature incineration to ensure complete mineralization and prevent the formation of persistent fluorinated by-products.[1] Simultaneously, the primary amine tail dictates strict segregation from acids and oxidizers to prevent immediate physical hazards (exothermic reaction or fire) in the lab.
Waste Classification Matrix
| Parameter | Classification | Operational Implication |
|---|---|---|
| Primary Hazard | Corrosive / Irritant (Amine) | pH > 12 (typically); requires alkali-resistant containers.[1] |
| Secondary Hazard | Halogenated Organic (-CF₃) | DO NOT mix with non-halogenated solvents.[1] Requires specialized incineration. |
| RCRA Status (USA) | Likely D002 (Corrosive) | If pH ≥ 12.[1]5. Treat as D001 (Ignitable) if flash point < 60°C (common for liquid amines).[1] |
| Physical State | Liquid | Requires secondary containment to prevent environmental release. |
Safety & Segregation Protocols
The integrity of your disposal process relies on strict chemical segregation.[2] This molecule is a basic fluorinated organic . Mixing it with incompatible waste streams is the most common cause of laboratory accidents involving this class of compounds.
Segregation Rules
-
Strictly Separate From:
-
Strong Acids: Violent, exothermic neutralization will occur.
-
Oxidizers (Peroxides, Nitrates): Amines are organic bases that can ignite or explode upon contact with strong oxidizers.
-
Non-Halogenated Solvents: Mixing fluorinated waste with non-halogenated waste (e.g., acetone, ethanol) complicates the incineration process and can result in regulatory fines.
-
-
Compatible Storage:
-
Store with Halogenated Organic Bases or General Halogenated Organics (if pH is neutral/compatible).
-
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Why: Amines can degrade certain lower-grade plastics over time.[1] HDPE provides excellent chemical resistance.
-
-
Venting: Use a vented cap if the waste solution is evolving gas or if mixed with other reagents that might slowly react.
Step-by-Step Disposal Workflow
This protocol ensures a "Chain of Custody" from the benchtop to the incinerator.
Phase 1: Collection & Labeling
-
Quench (If necessary): If the amine was used as a reagent in a reaction, ensure the reaction is fully quenched before bottling.
-
Transfer: Pour the liquid waste into a designated "Halogenated Solvent" carboy.
-
Critical Check: Ensure the carboy does not contain acidic waste.
-
-
Labeling: Apply a hazardous waste label with the following specific constituents:
Phase 2: Storage & Handover
-
Secondary Containment: Store the waste container in a tray capable of holding 110% of the volume.
-
Timeline: Do not store waste for more than 90 days (standard regulatory limit for satellite accumulation areas).
-
Handover: Transfer to your facility's EHS (Environmental Health & Safety) team.[3] Explicitly declare the fluorinated content ; this dictates the incineration facility selection.
Visual Workflow: Decision Logic
Caption: Operational workflow for segregating and packaging fluorinated amine waste.
Destruction Methodology: High-Temperature Incineration
The presence of the trifluoromethyl (-CF₃) group is the critical factor for final destruction.[1] The C-F bond is one of the strongest in organic chemistry (bond energy ~485 kJ/mol).
-
Standard Incineration (Insufficient): Standard municipal waste incineration (~850°C) may not fully mineralize the -CF₃ group, potentially releasing shorter-chain fluorinated compounds or fluorinated greenhouse gases (e.g., CF₄, C₂F₆).[1]
-
Required Method: High-Temperature Incineration:
-
Temperature: >1,100°C (Residence time > 2 seconds).
-
Scrubbing: The facility must be equipped with wet scrubbers (typically alkaline) to capture the Hydrogen Fluoride (HF) gas generated during combustion.
-
Reaction:
-
Why this matters: Improper incineration can release HF (acid rain precursor) or CF₄ (potent greenhouse gas).[1] By classifying your waste as "Halogenated," you ensure it is routed to a facility capable of this destruction level.
Emergency Spill Response
If a spill occurs in the laboratory, follow this specific protocol to manage both the amine (corrosive/toxic) and fluorinated risks.
Spill Decision Matrix
Caption: Decision logic for immediate spill response.
Cleanup Protocol:
-
Absorbent: Use an inert absorbent like vermiculite, sand, or a commercial "organic spill kit."
-
Warning:DO NOT use paper towels for neat amine spills if possible, as they can degrade or heat up; however, for small dilute spills, they are acceptable if disposed of immediately.
-
-
Neutralization (Optional but Risky): Do not attempt to neutralize the spill with acid on the benchtop unless you are trained. The heat generation can vaporize the amine, creating an inhalation hazard.
-
Decontamination: Wipe the area with soap and water.[4] Place all contaminated debris (gloves, absorbents) into the hazardous waste container.[3]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. Retrieved from [1]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from [1]
-
Karlsruhe Institute of Technology (KIT). (2024). Emissions from Incineration of Fluoropolymer Materials. Retrieved from [1]
Sources
Personal protective equipment for handling 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine
Executive Summary & Chemical Context
As researchers, we often treat "building blocks" as benign intermediates. This is a critical error when handling 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine . This molecule combines a primary amine with a trifluoromethyl (
While the amine functionality dictates its corrosive/irritant nature, the
Chemical Hazard Profile (Derived)
| Feature | Hazard Implication |
| Primary Amine ( | Corrosive/Irritant: High pH in solution.[1] Causes chemical burns to mucous membranes and eyes (Risk Category 1/2). |
| Trifluoromethyl ( | Permeation Enhancer: Increases lipid solubility.[1] Standard nitrile gloves may have reduced breakthrough times compared to non-fluorinated analogues. |
| Pyrazole Ring | Bioactivity: Potential for specific biological target interaction (kinase inhibition), implying unknown systemic toxicity.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities
Core PPE Specifications
| Protection Zone | Equipment Standard | Scientific Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are prohibited. | Primary amines can cause irreversible corneal opacity.[1] Vapors/dust can bypass side-shields of safety glasses. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: 4 mil Nitrile (Inspection White)2. Outer: 5-8 mil Nitrile (High-Viz Orange/Green) or Neoprene. | The |
| Respiratory | Engineering Control Primary: Handling must occur in a certified Fume Hood.PPE Secondary: N95/P100 only if outside hood (Emergency only).[1] | Amines are respiratory sensitizers.[1] Inhalation of dust/vapor triggers bronchospasm and laryngeal edema. |
| Body | Lab Coat (Buttoned, Knee-length) + Chemical Apron (if handling liquids/solutions).[1] | Cotton coats absorb liquids; a chemically resistant apron (Tyvek/PVC) prevents "wicking" to the skin. |
Operational Workflow & Logic
This protocol is designed to minimize static charge (common with fluorinated powders) and prevent aerosolization.
Phase A: Pre-Operational Check
-
Verify Engineering Controls: Ensure Fume Hood face velocity is between 0.3 – 0.5 m/s .
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance if the powder is fluffy/electrostatic. Fluorinated compounds often carry high static charges, leading to "jumping" powder during weighing.
Phase B: Weighing and Solubilization
-
Tare First: Place the weighing boat/vial in the balance before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Immediate Solubilization: If possible, dissolve the solid immediately in the transport vial. Solutions are less prone to airborne dispersion than dry powders.
-
Note: Avoid using ketones (Acetone) as solvents if the amine is to be used in reactions sensitive to Schiff base formation, though for cleaning, acetone is effective.
-
Phase C: Decontamination
-
"Wet" Wiping: Never dry sweep spilled powder. Cover with a paper towel soaked in dilute acetic acid (vinegar) or water to neutralize the amine and weigh down the dust, then wipe up.
Operational Logic Flowchart
Figure 1: Operational workflow emphasizing the transition from solid handling (high risk) to solution handling (managed risk).
Emergency Response & Disposal
Exposure Scenarios[2][3][4][5][6]
-
Eye Contact: IMMEDIATE irrigation is critical.[2] Minutes matter. Flush for 15 minutes minimum. The basicity of the amine can cause saponification of corneal lipids.
-
Skin Contact: Remove contaminated clothing immediately.[2][3] Wash with soap and water.[4][3][5][6] Do not use alcohol or organic solvents on the skin; this will drive the lipophilic
compound deeper into the tissue.
Waste Disposal (Critical Compliance)
Because of the Trifluoromethyl group, this chemical cannot be disposed of in standard organic waste streams in many jurisdictions due to restrictions on organofluorine incineration temperatures.
-
Segregation: Dispose of in "Halogenated Organic Waste" containers.
-
Labeling: Clearly tag as "Contains Fluorinated Amines."
-
Glassware: Rinse glassware with dilute HCl or Ethanol before washing to protonate the amine (turning it into a salt), making it more water-soluble and easier to remove.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrazole derivatives and Amine Safety. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 3-(Trifluoromethyl)-1H-pyrazole. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
Sources
- 1. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
